Product packaging for 3-Propylbenzaldehyde(Cat. No.:CAS No. 103528-31-0)

3-Propylbenzaldehyde

Cat. No.: B025478
CAS No.: 103528-31-0
M. Wt: 148.2 g/mol
InChI Key: FDKRXGOMMRLUIQ-UHFFFAOYSA-N
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Description

3-Propylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B025478 3-Propylbenzaldehyde CAS No. 103528-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylbenzaldehyde
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InChI

InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRXGOMMRLUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80908454
Record name 3-Propylbenzaldehyde
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Molecular Weight

148.20 g/mol
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CAS No.

103528-31-0
Record name 3-Propylbenzaldehyde
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Record name 3-Propylbenzaldehyde
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Record name 3-propylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Propylbenzaldehyde (CAS Number: 103528-31-0), a key aromatic aldehyde intermediate in organic synthesis. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and drug development, and provides essential safety information.

Core Chemical Information

This compound is an organic compound characterized by a benzene ring substituted with a propyl group at the meta-position and an aldehyde functional group. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
CAS Number 103528-31-0[1]
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CCCC1=CC(=CC=C1)C=O[2]
InChIKey FDKRXGOMMRLUIQ-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Experimental and Computed Physicochemical Properties

PropertyValueNotesCitation
Boiling Point 240 °CExperimental data for 4-Propylbenzaldehyde[3][4]
Melting Point 19 °CExperimental data for 4-Propylbenzaldehyde[3][4]
Density 1.005 g/cm³ at 25 °CExperimental data for 4-Propylbenzaldehyde[3][4]
Solubility Sparingly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform.General property for 4-Propylbenzaldehyde[3][5]
XLogP3 (Computed) 2.9Predicted for this compound[1]
Topological Polar Surface Area (TPSA) 17.1 ŲPredicted for this compound[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several standard organic chemistry methods. A common and reliable approach is the oxidation of the corresponding alcohol, 3-propylbenzyl alcohol.

Representative Experimental Protocol: Oxidation of 3-Propylbenzyl Alcohol

This protocol is a representative example of a mild oxidation reaction to synthesize this compound.

Materials:

  • 3-Propylbenzyl alcohol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Apparatus for column chromatography

Procedure:

  • Dissolve 3-propylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with additional dichloromethane and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the silica gel pad with dichloromethane to ensure all the product is collected.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Diagram 1: Synthetic Pathway for this compound

G cluster_synthesis Synthesis of this compound 3_Propylbenzyl_alcohol 3-Propylbenzyl Alcohol 3_Propylbenzaldehyde This compound 3_Propylbenzyl_alcohol->3_Propylbenzaldehyde Oxidation Oxidizing_Agent PCC or DMP in CH₂Cl₂

A plausible synthetic route to this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex molecular scaffolds for drug discovery.

Substituted benzaldehydes are key starting materials in the synthesis of various pharmaceutical compounds.[4] They are utilized in the preparation of heterocyclic compounds, which are prevalent in many drug classes.[3] For example, benzaldehyde derivatives are used in the synthesis of allosteric modulators of hemoglobin, which have potential applications in treating conditions that would benefit from increased tissue oxygenation.[6]

The reactivity of the aldehyde group allows for several key transformations:

  • Reductive Amination: To form substituted benzylamines.

  • Wittig Reaction: To form alkenes.

  • Aldol Condensation: To form α,β-unsaturated aldehydes or ketones.

  • Grignard and Organolithium Reactions: To form secondary alcohols.

Diagram 2: Key Reactions of the Aldehyde Group

G cluster_reactions Applications in Synthesis 3_Propylbenzaldehyde This compound Reductive_Amination Reductive Amination (R₂NH, [H]) 3_Propylbenzaldehyde->Reductive_Amination forms C-N bond Wittig_Reaction Wittig Reaction (Ph₃P=CHR) 3_Propylbenzaldehyde->Wittig_Reaction forms C=C bond Grignard_Reaction Grignard Reaction (RMgBr) 3_Propylbenzaldehyde->Grignard_Reaction forms C-C bond Aldol_Condensation Aldol Condensation (Ketone/Aldehyde) 3_Propylbenzaldehyde->Aldol_Condensation forms C-C bond

References

An In-depth Technical Guide to 3-Propylbenzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, isomers, and key physicochemical properties of 3-propylbenzaldehyde. It includes a comparative analysis of its constitutional isomers, outlines general synthetic approaches, and provides a procedural workflow for their analytical differentiation. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound and its isomers are aromatic aldehydes with the chemical formula C₁₀H₁₂O. These compounds are of interest in various fields, including fragrance, flavor chemistry, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their utility stems from the reactivity of the aldehyde functional group and the influence of the alkyl substituent on the benzene ring, which affects both their physical properties and chemical reactivity. Understanding the distinct characteristics of each isomer is crucial for their effective application in research and development.

Structural Formula and Isomers

The core structure consists of a benzene ring substituted with a propyl group and a formyl (aldehyde) group. The isomers arise from the different substitution patterns of these two groups on the aromatic ring (ortho, meta, para) and the branching of the alkyl side chain (n-propyl vs. isopropyl).

The primary constitutional isomers of propylbenzaldehyde are:

  • n-Propylbenzaldehyde Isomers:

    • 2-Propylbenzaldehyde

    • This compound

    • 4-Propylbenzaldehyde

  • Isopropylbenzaldehyde Isomers:

    • 2-Isopropylbenzaldehyde

    • 3-Isopropylbenzaldehyde

    • 4-Isopropylbenzaldehyde (commonly known as Cuminaldehyde)

Physicochemical Properties

The position of the propyl and aldehyde groups on the benzene ring, as well as the branching of the alkyl chain, significantly influences the physicochemical properties of these isomers. A summary of key quantitative data is presented in the table below for easy comparison.

IsomerStructureCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20-25°C)
2-Propylbenzaldehyde CCCC1=CC=CC=C1C=O59059-44-8148.20Not AvailableNot AvailableNot Available
This compound CCCC1=CC(=CC=C1)C=O103528-31-0148.20Not AvailableNot AvailableNot Available
4-Propylbenzaldehyde CCCC1=CC=C(C=C1)C=O28785-06-0148.20239-240[1][2][3][4]19[3][4]1.005[1][4]
2-Isopropylbenzaldehyde CC(C)C1=CC=CC=C1C=O6502-22-3148.20226.1[5]Not Available0.980[5]
3-Isopropylbenzaldehyde CC(C)C1=CC=CC(=C1)C=O34246-57-6148.20Not AvailableNot AvailableNot Available
4-Isopropylbenzaldehyde CC(C)C1=CC=C(C=C1)C=O122-03-2148.20235-236[6][7]Not Available0.977-0.981[7]

Synthesis of Propylbenzaldehyde Isomers

The synthesis of propylbenzaldehyde isomers can be achieved through several general organic chemistry pathways. The choice of method often depends on the desired isomer and the availability of starting materials.

G General Synthetic Pathways to Propylbenzaldehyde Isomers cluster_n_propyl n-Propylbenzaldehyde Isomers cluster_iso_propyl Isopropylbenzaldehyde Isomers cluster_friedel_crafts Friedel-Crafts Acylation Route n-Propylbenzene n-Propylbenzene n-Propylbenzaldehyde Isomers n-Propylbenzaldehyde Isomers n-Propylbenzene->n-Propylbenzaldehyde Isomers Gattermann-Koch Reaction (para-selective) n-Propylbenzyl Alcohol Isomers n-Propylbenzyl Alcohol Isomers n-Propylbenzyl Alcohol Isomers->n-Propylbenzaldehyde Isomers Oxidation (e.g., PCC, PDC) Cumene (Isopropylbenzene) Cumene (Isopropylbenzene) Isopropylbenzaldehyde Isomers Isopropylbenzaldehyde Isomers Cumene (Isopropylbenzene)->Isopropylbenzaldehyde Isomers Gattermann-Koch Reaction (para-selective) Isopropylbenzyl Alcohol Isomers Isopropylbenzyl Alcohol Isomers Isopropylbenzyl Alcohol Isomers->Isopropylbenzaldehyde Isomers Oxidation (e.g., PCC, PDC) Benzene Benzene Propyl Phenyl Ketone Isomers Propyl Phenyl Ketone Isomers Benzene->Propyl Phenyl Ketone Isomers Friedel-Crafts Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Propyl Phenyl Ketone Isomers Reduction Reduction Propyl Phenyl Ketone Isomers->Reduction Propylbenzene Isomers Propylbenzene Isomers Reduction->Propylbenzene Isomers Propylbenzene Isomers->n-Propylbenzene Propylbenzene Isomers->Cumene (Isopropylbenzene)

Caption: General synthetic routes to propylbenzaldehyde isomers.

Experimental Protocols

4.1.1. General Protocol for Friedel-Crafts Acylation of Benzene to Propyl Phenyl Ketone

The Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. This can be a starting point for the synthesis of propylbenzenes, which can then be further functionalized.

  • Reactants: Benzene, propionyl chloride (or isobutyryl chloride for the isopropyl series), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Procedure:

    • To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or carbon disulfide), slowly add propionyl chloride.

    • To this mixture, add benzene dropwise, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

    • The reaction is then quenched by carefully pouring it onto crushed ice and hydrochloric acid.

    • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the resulting propyl phenyl ketone is purified by distillation or chromatography.

4.1.2. General Protocol for Oxidation of Propylbenzyl Alcohol to Propylbenzaldehyde

The oxidation of a primary alcohol to an aldehyde is a common and effective synthetic transformation.[4][8]

  • Reactants: The corresponding propylbenzyl alcohol isomer (e.g., 4-propylbenzyl alcohol), and an oxidizing agent (e.g., pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a greener alternative like hydrogen peroxide with a suitable catalyst).[4][9]

  • Procedure (using PCC):

    • To a stirred solution of the propylbenzyl alcohol in a dry, inert solvent (e.g., dichloromethane), add PCC in one portion.

    • Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or GC).

    • Upon completion, the reaction mixture is diluted with an inert solvent (e.g., diethyl ether) and filtered through a pad of silica gel or celite to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude aldehyde is then purified by column chromatography or distillation.

4.1.3. Gattermann-Koch Reaction for the Formylation of Propylbenzenes

The Gattermann-Koch reaction is a method for introducing a formyl group onto an aromatic ring, and it is particularly effective for para-substitution on activated rings.[10]

  • Reactants: The corresponding propylbenzene isomer, carbon monoxide, hydrogen chloride, and a catalyst system (e.g., aluminum chloride and copper(I) chloride).

  • Procedure:

    • A mixture of the propylbenzene and the catalyst system is prepared in an appropriate solvent.

    • A stream of carbon monoxide and hydrogen chloride gas is passed through the reaction mixture under pressure.

    • The reaction is stirred at a specific temperature until the absorption of gases ceases.

    • The reaction is quenched by pouring it onto ice water.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The resulting propylbenzaldehyde is purified by distillation.

Analytical Workflow for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of propylbenzaldehyde isomers.

G GC-MS Workflow for Propylbenzaldehyde Isomer Analysis Sample_Preparation Sample Preparation (Dilution in a suitable solvent, e.g., Dichloromethane) GC_Injection GC Injection (Vaporization of the sample) Sample_Preparation->GC_Injection GC_Separation GC Separation (Separation of isomers based on boiling point and polarity on a capillary column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization - EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Separation of fragment ions by m/z ratio) MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Comparison of retention times and mass spectra with standards/libraries) MS_Analysis->Data_Analysis Isomer_Identification Isomer Identification and Quantification Data_Analysis->Isomer_Identification

Caption: A typical experimental workflow for the analysis of propylbenzaldehyde isomers.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample mixture in a volatile organic solvent such as dichloromethane or hexane.

    • If quantitative analysis is required, an internal standard can be added to the sample.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-300).

  • Data Analysis:

    • The retention time of each separated isomer is recorded.

    • The mass spectrum of each isomer is obtained.

    • Identification is achieved by comparing the retention times and mass spectra with those of authentic reference standards or by searching a mass spectral library (e.g., NIST).

    • Quantification can be performed by integrating the peak areas of characteristic ions and comparing them to the internal standard.

Conclusion

This compound and its constitutional isomers are valuable compounds in organic synthesis and various industrial applications. Their distinct physicochemical properties, arising from the specific arrangement of the functional groups on the aromatic ring, necessitate careful consideration in their synthesis and analysis. The synthetic pathways and analytical workflows presented in this guide provide a foundational understanding for researchers and professionals working with these molecules. Further investigation into the biological activities and reaction kinetics of the individual isomers will undoubtedly open up new avenues for their application in drug discovery and materials science.

References

Spectroscopic data of 3-Propylbenzaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3-Propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₀H₁₂O), a key aromatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O[1][2]

  • Molecular Weight: 148.20 g/mol [1][2]

  • CAS Number: 103528-31-0[1][2]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. This data is critical for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.[3]

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.98s1HAldehyde H (CHO)
~7.71s1HAromatic H (Ar-H, C2)
~7.65d1HAromatic H (Ar-H, C6)
~7.45t1HAromatic H (Ar-H, C5)
~7.39d1HAromatic H (Ar-H, C4)
~2.65t2HBenzylic CH₂
~1.68sextet2HMethylene CH₂
~0.95t3HMethyl CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
~192.5Aldehyde C=O
~144.0Aromatic C (C3-propyl)
~136.8Aromatic C (C1-aldehyde)
~134.5Aromatic CH (C5)
~129.5Aromatic CH (C6)
~129.0Aromatic CH (C4)
~127.0Aromatic CH (C2)
~38.0Benzylic CH₂
~24.5Methylene CH₂
~14.0Methyl CH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms and is used to determine the functional groups in a molecule.[4] For aromatic aldehydes like this compound, conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency.[5][6]

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3070C-H StretchAromatic
~2960, ~2870C-H StretchPropyl (Aliphatic)
~2820, ~2720C-H Stretch (Fermi doublet)Aldehyde
~1705C=O StretchAromatic Aldehyde
~1600, ~1585, ~1465C=C StretchAromatic Ring
~1210 - 1160C-C StretchAr-CHO
~800, ~740C-H Bend (out-of-plane)1,3-disubstituted aromatic
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern. For benzaldehyde derivatives, common fragmentations include the loss of a hydrogen atom and the loss of the entire aldehyde group.[7]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonInterpretation
148[M]⁺Molecular Ion
147[M-H]⁺Loss of the aldehydic hydrogen
119[M-CHO]⁺Loss of the formyl group
91[C₇H₇]⁺Tropylium ion (rearranged from loss of propyl group)
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean NMR tube.[8] Ensure the sample is free of solid particles by filtering it through a pipette with a small plug of glass wool.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflection (ATR) is a common technique that enables the analysis of liquid samples with minimal preparation.[4]

  • Background Scan: Clean the ATR crystal surface (e.g., with isopropanol) and record a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. The instrument will measure the absorbance of infrared light at different wavenumbers.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile organic compounds like this compound.[10][11]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As this compound elutes from the GC column, it enters the mass spectrometer.

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI), which bombards them with high-energy electrons, causing fragmentation.

  • Detection: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Receive Unknown (e.g., this compound) Prep Sample Preparation (Dilution, Dissolution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups (e.g., C=O, Ar-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-propylbenzaldehyde, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals. This document outlines detailed experimental protocols for two primary synthetic routes and various purification techniques, supported by quantitative data and process visualizations to ensure clarity and reproducibility in a laboratory setting.

Overview of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] It is a derivative of benzaldehyde with a propyl group substituted at the meta position of the benzene ring. Its aldehyde functional group and the alkyl chain make it a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 103528-31-0[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Boiling Point (estimated) ~240 °C (at 760 mmHg)[2]
Density (estimated) ~1.005 g/cm³[2]

Note: The boiling point and density are for the para-isomer, p-n-propylbenzaldehyde, and are used as an estimate for the meta-isomer due to a lack of specific experimental data for the latter.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are detailed below: the oxidation of 3-propylbenzyl alcohol and a Grignard reaction starting from 3-bromobenzaldehyde.

Synthesis via Oxidation of 3-Propylbenzyl Alcohol

This method involves the selective oxidation of the primary alcohol, 3-propylbenzyl alcohol, to the corresponding aldehyde. Various oxidizing agents can be employed; this protocol utilizes pyridinium chlorochromate (PCC), a mild oxidant suitable for this transformation.

Experimental Protocol:

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 3-propylbenzyl alcohol (10.0 g, 66.6 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Oxidant: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (21.5 g, 100 mmol) in 50 mL of anhydrous dichloromethane. Slowly add the PCC slurry to the stirred solution of the alcohol at room temperature.

  • Reaction Monitoring: The reaction mixture will turn dark brown. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short column of silica gel to remove the chromium tars.

  • Isolation: Wash the silica gel pad with an additional 100 mL of diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Reactant/ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Propylbenzyl AlcoholC₁₀H₁₄O150.2210.0 g66.6
Pyridinium Chlorochromate (PCC)C₅H₆ClCrNO₃215.5621.5 g100
DichloromethaneCH₂Cl₂84.93150 mL-
Diethyl EtherC₄H₁₀O74.12200 mL-

Expected Yield: 75-85%

G 3-Propylbenzyl Alcohol 3-Propylbenzyl Alcohol This compound This compound 3-Propylbenzyl Alcohol->this compound PCC, CH2Cl2

Synthesis of this compound via Oxidation.
Synthesis via Grignard Reaction

This synthetic route involves the reaction of a propyl Grignard reagent with 3-bromobenzaldehyde, followed by the formylation of the resulting Grignard reagent.

Experimental Protocol:

Part A: Preparation of Propylmagnesium Bromide

  • Reaction Setup: Assemble a dry 250 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (2.43 g, 100 mmol) in the flask.

  • Initiation: Add a small crystal of iodine to the flask and gently warm with a heat gun until the iodine sublimes, activating the magnesium surface. Allow the flask to cool.

  • Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. Dissolve 1-bromopropane (12.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Completion: Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3-Bromobenzaldehyde and Formylation

  • Reaction Setup: In a separate 500 mL three-necked flask under a nitrogen atmosphere, dissolve 3-bromobenzaldehyde (18.5 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the 3-bromobenzaldehyde solution to 0 °C in an ice bath. Slowly add the freshly prepared propylmagnesium bromide solution from Part A to the stirred solution of 3-bromobenzaldehyde via a cannula.

  • Formylation: After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and slowly add N,N-dimethylformamide (DMF) (11.0 g, 150 mmol).

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Reactant/ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Magnesium TurningsMg24.312.43 g100
1-BromopropaneC₃H₇Br122.9912.3 g100
3-BromobenzaldehydeC₇H₅BrO185.0218.5 g100
N,N-Dimethylformamide (DMF)C₃H₇NO73.0911.0 g150
Diethyl EtherC₄H₁₀O74.12270 mL-
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-

Expected Yield: 60-70%

G cluster_0 Part A cluster_1 Part B 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide Mg, Diethyl Ether 3-Bromobenzaldehyde 3-Bromobenzaldehyde Intermediate Intermediate 3-Bromobenzaldehyde->Intermediate Propylmagnesium Bromide, THF This compound This compound Intermediate->this compound DMF, then H3O+ workup

Synthesis of this compound via Grignard Reaction.

Purification of this compound

The crude this compound obtained from synthesis may contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is recommended to achieve high purity.

G Crude Product Crude Product Washing Washing Crude Product->Washing NaHSO3 wash Distillation Distillation Washing->Distillation Drying Column Chromatography Column Chromatography Distillation->Column Chromatography Optional Pure this compound Pure this compound Column Chromatography->Pure this compound

General Purification Workflow.
Chemical Washing (Bisulfite Wash)

This step is effective for removing unreacted aldehydes and some polar impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in 100 mL of diethyl ether.

  • Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (2 x 50 mL). Shake the funnel vigorously for 2-3 minutes during each wash. A white precipitate of the bisulfite adduct may form.

  • Regeneration of Aldehyde: Separate the aqueous layer containing the bisulfite adduct. To this aqueous layer, add a 10% aqueous sodium carbonate solution until the solution is basic (pH > 8), which will regenerate the aldehyde.

  • Extraction: Extract the regenerated aldehyde with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Vacuum Distillation

Distillation is a highly effective method for purifying this compound from non-volatile impurities.

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation.

  • Distillation: Place the crude or washed this compound in the distillation flask. Apply a vacuum and gently heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the para-isomer is 240 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum. For example, at a pressure of 10 mmHg, the boiling point would be approximately 120-130 °C.

ParameterValue
Estimated Boiling Point ~240 °C at 760 mmHg[2]
Estimated Purity after Distillation >98%
Column Chromatography

For achieving the highest purity, particularly for removing isomeric impurities, column chromatography is recommended.

Experimental Protocol:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

  • Sample Loading: Dissolve the distilled this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified this compound.

ParameterValue
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 95:5 v/v)
Expected Purity >99%

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be performed under an inert atmosphere where specified, as organometallic reagents are highly reactive with air and moisture.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of steric and electronic properties that govern its chemical behavior. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its synthesis, principal reactions, and degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental methodologies, quantitative data where available, and visual representations of key chemical and biological processes.

Introduction

Aromatic aldehydes are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. This compound, with its characteristic benzaldehyde core and a propyl substituent at the meta position, exhibits reactivity patterns influenced by both the electron-withdrawing nature of the formyl group and the electron-donating, albeit weakly, and steric effects of the propyl group. Understanding the nuances of its chemical reactivity and stability is paramount for its effective utilization in multi-step syntheses and for predicting its fate in various chemical and biological environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
CAS Number 103528-31-0[1]
Appearance Not specified; likely a liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and sparingly soluble in water.[2]
pKa Not specified

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack, oxidation, and reduction. The propyl group at the meta position exerts a minor electronic influence on the reactivity of the aldehyde but can have steric implications in certain reactions.

Synthesis

The synthesis of this compound can be achieved through various established methods for the formylation of aromatic rings. A common approach involves the Gattermann-Koch reaction or similar formylation procedures starting from propylbenzene.

Experimental Protocol: Synthesis of this compound (General Procedure)

A generalized procedure based on the Gattermann-Koch reaction is described below. Caution: This reaction involves toxic and corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).

  • Reactant Addition: Propylbenzene is added to the cooled suspension of AlCl₃.

  • Formylation: A stream of dry carbon monoxide (CO) and hydrogen chloride (HCl) gas is passed through the stirred reaction mixture. The reaction temperature is maintained at a specific range (e.g., 0-10 °C).

  • Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with a dilute solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Logical Workflow for the Synthesis of this compound

G propylbenzene Propylbenzene reaction_mixture Formylation Reaction propylbenzene->reaction_mixture reagents CO, HCl, AlCl₃ reagents->reaction_mixture workup Aqueous Work-up reaction_mixture->workup extraction Extraction workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via formylation.

Oxidation

Like other aldehydes, this compound can be readily oxidized to the corresponding carboxylic acid, 3-propylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Experimental Protocol: Oxidation of this compound to 3-Propylbenzoic Acid

The following is a general procedure for the oxidation of an aromatic aldehyde.

  • Dissolution: this compound is dissolved in a suitable solvent, such as aqueous acetone or a mixture of t-butanol and water.

  • Oxidant Addition: A solution of the oxidizing agent (e.g., potassium permanganate) is added dropwise to the stirred solution of the aldehyde at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution).

  • Work-up: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Kinetic Data for the Oxidation of Substituted Benzaldehydes (Illustrative)

Substituent (para-)OxidantSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
-HBenzimidazolium Fluorochromate50% Acetic Acid(Data not specified, first order dependence observed)[3]
-CH₃Benzimidazolium Fluorochromate50% Acetic Acid(Data not specified, first order dependence observed)[3]
-OCH₃Benzimidazolium Fluorochromate50% Acetic Acid(Data not specified, first order dependence observed)[3]
-NO₂Benzimidazolium Fluorochromate50% Acetic Acid(Data not specified, first order dependence observed)[3]
Reduction

The aldehyde group of this compound can be reduced to a primary alcohol, (3-propylphenyl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this purpose.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This detailed protocol is adapted from established procedures for the reduction of benzaldehyde.[4][5]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 0.25 to 0.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to 1 hour). Monitor the reaction progress by TLC.

  • Work-up: After completion, carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-propylphenyl)methanol. The product can be further purified by column chromatography if necessary.

Workflow for the Reduction of this compound

G start This compound in Methanol add_nabh4 Add NaBH₄ at 0-5°C start->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with dilute HCl stir->quench extract Extract with Diethyl Ether quench->extract purify Wash, Dry, and Concentrate extract->purify product (3-Propylphenyl)methanol purify->product

Caption: Experimental workflow for the reduction of this compound.

Condensation Reactions

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and is reversible.

Experimental Protocol: Schiff Base Formation

A general procedure for the synthesis of a Schiff base from an aromatic aldehyde is as follows:

  • Mixing Reactants: In a suitable solvent such as ethanol or toluene, dissolve equimolar amounts of this compound and the desired primary amine.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if heating in toluene.

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting Schiff base can often be purified by recrystallization or column chromatography.

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and formulation. Like many aldehydes, it is susceptible to degradation under various conditions.

Forced Degradation Studies: To assess the intrinsic stability of a compound, forced degradation studies are performed under conditions more severe than accelerated stability testing. These studies help to identify potential degradation products and establish stability-indicating analytical methods.[2][6]

Table 3: Predicted Stability Profile of this compound under Forced Degradation Conditions

Stress ConditionExpected Reactivity/Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Generally stable, but prolonged exposure to strong acids at elevated temperatures may lead to some degradation.Oligomers/polymers
Basic Hydrolysis Susceptible to Cannizzaro reaction in the absence of α-hydrogens, but with the propyl group, other base-catalyzed reactions might occur.3-Propylbenzoic acid and (3-propylphenyl)methanol (from Cannizzaro-type disproportionation), aldol condensation products if enolizable impurities are present.
Oxidation Readily oxidized, especially in the presence of air (autoxidation) or oxidizing agents.3-Propylbenzoic acid
Thermal Stress May be susceptible to polymerization or decomposition at elevated temperatures.Polymeric materials, decomposition fragments.
Photostability Aromatic aldehydes can undergo photochemical reactions, including photo-oxidation and radical reactions.3-Propylbenzoic acid, products from radical reactions.

Experimental Protocol: General Approach for a Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for basic hydrolysis, 3% H₂O₂ for oxidation). For thermal stress, a solid or neat sample is used. For photostability, a solution is exposed to a light source compliant with ICH Q1B guidelines.

  • Stress Conditions: Expose the samples to the defined stress conditions for a specified period.

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound. Mass balance should be assessed to ensure that all significant degradation products are detected.

Relevance in Drug Development

Aromatic aldehydes and their derivatives are important pharmacophores and intermediates in drug discovery. Their ability to interact with biological targets and their synthetic tractability make them valuable building blocks.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) are key regulators of the inflammatory response. Some aromatic aldehydes have been shown to inhibit the activation of these pathways, thereby reducing the expression of pro-inflammatory genes.[7][8] While direct evidence for this compound is limited, its structural similarity to other bioactive aldehydes suggests it may possess similar modulatory effects.

NF-κB Signaling Pathway

G cluster_stimuli Inflammatory Stimuli Cytokines Cytokines IKK IKK Complex Cytokines->IKK LPS LPS LPS->IKK IkappaB IκB IKK->IkappaB phosphorylates IkappaB_P P-IκB IkappaB->IkappaB_P NFkappaB NF-κB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active released Ub Ubiquitination & Degradation IkappaB_P->Ub Ub->NFkappaB_active Nucleus Nucleus NFkappaB_active->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene induces

Caption: Simplified representation of the canonical NF-κB signaling pathway.

AP-1 Signaling Pathway

G cluster_stimuli Stress Signals UV Radiation UV Radiation MAPKKK MAPKKK UV Radiation->MAPKKK Growth Factors Growth Factors Growth Factors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylates Jun c-Jun MAPK->Jun phosphorylates Jun_P P-c-Jun Jun->Jun_P Fos c-Fos AP1 AP-1 Complex Fos->AP1 Jun_P->AP1 Nucleus Nucleus AP1->Nucleus translocates Gene Target Gene Expression (Proliferation, Inflammation) Nucleus->Gene induces

References

Safety and handling of 3-Propylbenzaldehyde in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Propylbenzaldehyde in the Laboratory

This guide provides comprehensive safety and handling information for this compound (CAS No: 103528-31-0) for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazards, handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound is an aromatic aldehyde. While specific experimental data for some physical properties are limited, the following tables summarize available computed data and information for closely related isomers.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 103528-31-0 [1][2]
Molecular Formula C₁₀H₁₂O [1][2]
Molecular Weight 148.20 g/mol [1][2]
IUPAC Name This compound [1]
Boiling Point 240 °C (for 4-propylbenzaldehyde isomer) [3]
Density 1.0050 g/cm³ (for 4-propylbenzaldehyde isomer) [3]
Purity ≥98% [2]
XLogP3 2.9 (Computed) [1]
SMILES CCCC1=CC(=CC=C1)C=O [1][2]

| InChIKey | FDKRXGOMMRLUIQ-UHFFFAOYSA-N |[1] |

Safety and Hazard Information

This compound is classified as harmful and an irritant. The GHS classification indicates moderate acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system.[1][4]

Table 2: GHS Hazard Classification for this compound

Classification Code Hazard Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[1][4]
Acute Toxicity, Dermal H312 Harmful in contact with skin.[1][4]
Acute Toxicity, Inhalation H332 Harmful if inhaled.[1][4]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][4]
STOT - Single Exposure H335 May cause respiratory irritation.[1][4]
Signal Word Warning [4]

| GHS Pictogram | GHS07 (Exclamation Mark) |[2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Eye Protection : Wear chemical safety goggles or a face shield.[4]

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection : If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Safety glasses with side-shields or goggles. Face shield if splashing is a risk.
Skin Chemically resistant gloves (e.g., Nitrile). Lab coat. Closed-toe shoes.

| Respiratory | Not required in a fume hood. Use an approved air-purifying respirator if ventilation is inadequate. |

Safe Handling Protocol
  • Preparation : Before handling, ensure all required PPE is worn correctly. Clear the work area of incompatible materials and ignition sources.

  • Dispensing : Handle in a chemical fume hood.[4] Avoid breathing vapors or mist.[4] Avoid contact with skin and eyes.[4] Use non-sparking tools to prevent ignition from static discharge.[4]

  • Post-Handling : Wash hands thoroughly after handling the substance.[4] Do not eat, drink, or smoke in the work area.[4]

Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Recommended storage temperature is between 2-8°C.[2]

  • Store locked up and apart from foodstuff containers or incompatible materials.[4]

Emergency Procedures

First Aid Measures
  • Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] Call a POISON CENTER or doctor if you feel unwell.[5]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice.[4]

  • Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, get medical attention.[5]

  • Ingestion : If swallowed, rinse the mouth.[4] Immediately call a POISON CENTER or doctor for medical help.[4]

Spill and Leak Containment
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Absorb the spill with inert material (e.g., dry sand, vermiculite, or earth) and place it into a chemical waste container.

  • Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of contaminated materials and waste in accordance with institutional and governmental regulations.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[5]

  • Unsuitable Media : Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards : The substance is a combustible liquid.[5] Vapors may form explosive mixtures with air upon intense heating.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the safe handling workflow and the hazard profile of this compound.

Safe_Handling_Workflow start Receiving storage Store in Cool, Dry, Well-Ventilated Area (2-8°C) start->storage prep Don PPE (Gloves, Goggles, Lab Coat) storage->prep handling Handle in Chemical Fume Hood prep->handling use Chemical Synthesis or Experiment handling->use waste Segregate Waste (Liquid Organic) use->waste end Decontaminate & Clean Area use->end disposal Dispose via Approved Waste Handler waste->disposal disposal->end

Caption: Logical workflow for the safe handling of this compound in a lab.

Hazard_Profile chem This compound (CAS: 103528-31-0) tox Acute Toxicity (Category 4) chem->tox irrit Irritation (Category 2 / 2A) chem->irrit stot STOT SE 3 chem->stot oral Oral (Ingestion) H302 tox->oral dermal Dermal (Skin Contact) H312 / H315 tox->dermal inhal Inhalation H332 tox->inhal irrit->dermal eye Eye Contact H319 irrit->eye resp Respiratory Tract H335 stot->resp

Caption: Hazard profile and routes of exposure for this compound.

References

Physical properties of 3-Propylbenzaldehyde (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physical properties of 3-Propylbenzaldehyde, with a specific focus on its boiling point and solubility. This technical guide is intended to serve as a valuable resource for professionals in research and development who may be working with this compound as a synthetic intermediate or in other applications.

Introduction to this compound

This compound (CAS No. 103528-31-0) is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a propyl group at the meta-position. Its molecular structure, consisting of a hydrophobic aromatic ring and propyl chain combined with a polar aldehyde group, dictates its physical and chemical properties. It is a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. Understanding its physical properties is crucial for its effective handling, reaction optimization, and formulation development.

Physical and Chemical Properties

Quantitative Data Summary
PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₂OChemScene[1]
Molecular Weight 148.20 g/mol PubChem[2], ChemScene[1]
CAS Number 103528-31-0PubChem[2], ChemScene[1]
Appearance Colorless to pale yellow liquid (presumed based on isomers)Ataman Kimya[3], Riverland Trading[4]
Odor Faint aromatic, almond-like (presumed based on isomers)Ataman Kimya[3], Riverland Trading[4]
Boiling Point Data not available. (Boiling point of 4-Propylbenzaldehyde is 240 °C)Riverland Trading[4]
Solubility in Water Limited/Slightly solubleAtaman Kimya[3], CymitQuimica[5]
Solubility in Organic Solvents Highly soluble in ethanol, diethyl ether, acetone, and chloroform.Ataman Kimya[3]
Computed XLogP3 2.9PubChem[2]
Computed Topological Polar Surface Area 17.1 ŲPubChem[2]

Boiling Point Analysis

An experimentally determined boiling point for this compound is not readily found in current chemical literature and databases. However, the boiling points of its isomers provide a useful reference:

  • 4-Propylbenzaldehyde (p-n-Propylbenzaldehyde): 240 °C[4]

  • 3-Isopropylbenzaldehyde: 95-97 °C[6]

The significant difference between these isomers highlights the impact of the substituent's position and branching on the boiling point. The para-isomer exhibits a much higher boiling point, which can be attributed to its more linear structure allowing for greater intermolecular van der Waals forces. The branching in the isopropyl group of the other isomer leads to a lower boiling point. It can be reasonably inferred that the boiling point of this compound would likely fall between these two values, but experimental verification is required for an accurate determination.

Solubility Profile

The molecular structure of this compound, featuring a large non-polar aromatic ring and a propyl group, results in a predominantly hydrophobic character.

  • Water Solubility: The compound exhibits limited solubility in water[3][5]. The polar aldehyde group can participate in hydrogen bonding with water molecules, but this is not sufficient to overcome the hydrophobicity of the rest of the molecule.

  • Organic Solvent Solubility: this compound is highly soluble in common organic solvents such as ethanol, diethyl ether, acetone, and chloroform[3]. This is due to the favorable "like dissolves like" principle, where the non-polar parts of the molecule interact readily with these non-polar or moderately polar solvents.

This solubility profile is a critical consideration for its use in biphasic reaction systems or in formulations where miscibility with aqueous or organic phases is required.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and solubility of a liquid organic compound like this compound.

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a sufficient quantity of the liquid sample.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • Place a sample of this compound (typically 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

5.2.1 Qualitative Solubility Test

This simple test provides a general indication of solubility in various solvents.

Apparatus:

  • Small test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Add approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether) to a test tube.

  • Add a few drops of this compound to the test tube.

  • Shake the test tube vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

  • Allow the mixture to stand and observe. If the this compound dissolves completely to form a single clear phase, it is considered soluble. If it forms a separate layer or the solution remains cloudy, it is considered insoluble or sparingly soluble.

5.2.2 Quantitative Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution.

Apparatus:

  • Flask with a stopper

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a flask.

  • Seal the flask and place it in a constant temperature bath on a shaker or with a magnetic stirrer.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • After agitation, allow the mixture to stand in the constant temperature bath to let undissolved material settle.

  • Carefully take a sample from the clear supernatant. It may be necessary to centrifuge the sample to remove any suspended micro-droplets.

  • Accurately dilute the sample with a suitable solvent and analyze its concentration using a calibrated HPLC or GC method.

  • The determined concentration represents the solubility of this compound in that solvent at that specific temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Solubility Determination a1 Sample Preparation (this compound + Boiling Chips) a2 Apparatus Assembly (Distillation Setup) a1->a2 a3 Heating and Vaporization a2->a3 a4 Record Stable Temperature of Distillate a3->a4 end End: Report Physical Properties (Boiling Point, Solubility) a4->end b1 Sample and Solvent Mixing (Excess Solute) b2 Equilibration (Shaking at Constant Temp) b1->b2 b3 Phase Separation (Settling/Centrifugation) b2->b3 b4 Analysis of Supernatant (e.g., HPLC, GC) b3->b4 b4->end start Start: Obtain Pure This compound Sample start->a1 start->b1

Caption: Workflow for determining the boiling point and solubility of this compound.

References

An In-depth Technical Guide to 3-Propylbenzaldehyde: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-propylbenzaldehyde, a substituted aromatic aldehyde. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this paper compiles the likely historical context of its synthesis through established methodologies for aromatic aldehydes. This guide presents key physicochemical properties in a structured format, outlines detailed experimental protocols for its synthesis based on analogous and established reactions, and explores its potential, albeit currently limited, role in scientific research. The information is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and potential applications of alkylated benzaldehydes.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, was first isolated from bitter almonds in 1803 by the French pharmacist Martrès.[1] Its chemical synthesis was later achieved by Friedrich Wöhler and Justus von Liebig in 1832, a landmark event that contributed significantly to the development of organic chemistry.[2] The subsequent exploration of aromatic chemistry led to the development of various methods to introduce the formyl group onto substituted benzene rings, giving rise to a vast family of benzaldehyde derivatives.

This compound (C₁₀H₁₂O) is a member of this family, characterized by a propyl group at the meta position of the benzene ring relative to the aldehyde functionality. While not as extensively studied as other benzaldehyde derivatives, it serves as a potential building block in organic synthesis. This guide aims to provide a detailed account of its chemical nature, historical context of its synthesis, and practical methodologies for its preparation.

Discovery and History

The precise date and the scientists who first synthesized this compound are not well-documented in historical chemical literature. Its discovery is likely intertwined with the broader development of synthetic methods for aromatic aldehydes in the late 19th and early 20th centuries. The advent of reactions capable of introducing a formyl group onto an aromatic ring, particularly those with existing alkyl substituents, would have paved the way for the creation of a wide array of substituted benzaldehydes, including this compound.

Key historical developments in the synthesis of aromatic aldehydes that are relevant to the probable first synthesis of this compound include:

  • The Gattermann-Koch Reaction (1897): Developed by Ludwig Gattermann and Julius Arnold Koch, this reaction provided a direct method to formylate aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[3] This reaction is particularly effective for benzene and its alkylated derivatives.[2]

  • The Vilsmeier-Haack Reaction (1927): This reaction utilizes a phosphorus oxychloride and a substituted amide (like dimethylformamide) to formylate activated aromatic compounds.

  • Oxidation of Alkylbenzenes: The controlled oxidation of the methyl group of toluene and its derivatives to an aldehyde has been a subject of extensive research, leading to various methods with different oxidizing agents.

Given that propylbenzene is a readily available starting material, it is highly probable that this compound was first synthesized as part of systematic studies on the formylation of alkylbenzenes using one of these classical methods.

Physicochemical Properties

A compilation of the known quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[4][5]
Molecular Weight 148.20 g/mol [4]
CAS Number 103528-31-0[4]
Appearance Colorless to yellow liquid[6]
Boiling Point 240 °C[6]
Density 1.005 g/cm³[6]
Refractive Index 1.532[6]
LogP 2.4516[5]
Topological Polar Surface Area 17.07 Ų[5]

Experimental Protocols

Synthesis via Gattermann-Koch Formylation of Propylbenzene

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons. The following is a generalized protocol adapted for the synthesis of this compound from propylbenzene.

Reaction:

Materials:

  • Propylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cuprous Chloride (CuCl)

  • Carbon Monoxide (CO) gas

  • Hydrogen Chloride (HCl) gas

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

  • Ice

  • Hydrochloric acid (concentrated and dilute)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Apparatus for gas handling and reactions under anhydrous conditions

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser protected by a calcium chloride tube, suspend anhydrous aluminum chloride and a catalytic amount of cuprous chloride in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add propylbenzene to the stirred suspension.

  • Pass a steady stream of dry hydrogen chloride gas through the mixture, followed by a stream of dry carbon monoxide gas. Maintain a constant flow of both gases.

  • Continue the reaction at a low temperature (0-10 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cautiously pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic extracts and wash successively with water, dilute sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The crude product, a mixture of ortho-, meta-, and para-propylbenzaldehyde, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Synthesis via Oxidation of 3-Propylbenzyl Alcohol

The oxidation of a primary benzyl alcohol to the corresponding aldehyde is a common and often high-yielding transformation.

Reaction:

Materials:

  • 3-Propylbenzyl alcohol

  • An oxidizing agent (e.g., Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or a Swern oxidation system)

  • Anhydrous solvent (e.g., dichloromethane for PCC and Swern oxidation, or a hydrocarbon solvent for MnO₂)

  • Silica gel

  • Apparatus for reactions under anhydrous conditions

Procedure (using Pyridinium Chlorochromate - PCC):

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous dichloromethane.

  • To the stirred suspension, add a solution of 3-propylbenzyl alcohol in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for a few minutes.

  • Pass the mixture through a short column of silica gel to filter out the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the filtrates and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be further purified by distillation under reduced pressure or column chromatography.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a multi-step process starting from basic aromatic compounds. The following diagrams illustrate the logical relationships between starting materials, intermediates, and the final product, as well as a general experimental workflow.

Synthesis_Pathway Benzene Benzene Propylbenzene Propylbenzene Benzene->Propylbenzene Friedel-Crafts Alkylation PropylChloride Propyl Chloride PropylChloride->Propylbenzene This compound This compound Propylbenzene->this compound Formylation (e.g., Gattermann-Koch)

Caption: Synthetic pathway from benzene to this compound.

Experimental_Workflow Start Start: Starting Materials (e.g., Propylbenzene) Reaction Chemical Reaction (e.g., Formylation or Oxidation) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Final Product: This compound Analysis->End

Caption: General experimental workflow for the synthesis and isolation of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not reveal any significant, well-documented biological activities or involvement in specific signaling pathways for this compound. Its primary role appears to be that of a chemical intermediate in organic synthesis. It is plausible that it may be used in the synthesis of more complex molecules that are then investigated for their biological properties in drug discovery and development. However, at present, there is no direct evidence to suggest that this compound itself is a biologically active molecule of significant interest.

Conclusion

This compound is a substituted aromatic aldehyde whose specific discovery and history are not prominently recorded. However, its synthesis falls within the well-established repertoire of classical organic reactions for the formylation of alkylated aromatic compounds. This guide has provided a consolidated overview of its physicochemical properties and detailed, adaptable experimental protocols for its preparation via the Gattermann-Koch reaction and the oxidation of the corresponding benzyl alcohol. While its direct biological activity appears to be uninvestigated or negligible, its utility as a synthetic intermediate warrants its inclusion in the chemical lexicon. This document serves as a foundational resource for chemists and pharmaceutical scientists, providing the necessary technical information for the synthesis and potential further exploration of this compound and its derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylbenzaldehyde, an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and specialty chemicals, remains a compound of significant interest. However, its natural origin is a subject that is largely unexplored in scientific literature. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural occurrence of this compound and its related compounds. Due to the current absence of direct evidence for the natural occurrence of this compound, this document will focus on the known presence of its isomer, 3-isopropylbenzaldehyde, and discuss the broader context of alkylbenzaldehyde biosynthesis in plants. This guide will also present detailed experimental protocols and theoretical biosynthetic pathways to encourage further research into the potential natural sources of this intriguing molecule.

Natural Occurrence of Alkylbenzaldehydes: A Case Study of 3-Isopropylbenzaldehyde

While extensive searches of scientific databases and literature have not yielded any direct reports of this compound as a natural product, a closely related isomer, 3-isopropylbenzaldehyde, has been documented in at least two plant species: Angelica gigas (Korean angelica) and Allium cepa (onion)[1]. This finding is a crucial piece of evidence, suggesting that the enzymatic machinery for producing alkylated benzaldehydes exists in the plant kingdom.

Quantitative Data on Related Volatile Compounds

To provide a context for the potential presence of minor alkylated benzaldehydes, the following tables summarize the major volatile constituents identified in the essential oils of Angelica gigas and Allium cepa. It is important to note that these analyses did not specifically report the presence of this compound.

Table 1: Major Volatile Compounds Identified in the Essential Oil of Angelica gigas

CompoundChemical ClassRelative Abundance (%)Reference
DecursinCoumarin29.34[2]
Decursinol angelateCoumarin16.83[2]
α-PineneMonoterpene30.89
β-EudesmolSesquiterpenoidMajor Component[3][4]
CampheneMonoterpeneMajor Component[3]
ElemolSesquiterpenoidMajor Component[3]

Table 2: Major Volatile Sulfur Compounds Identified in Fresh Onion (Allium cepa)

CompoundChemical ClassRelative Abundance (%)Reference
Dipropyl disulfideOrganosulfur Compound35.42[5]
1,2-DithiolaneOrganosulfur Compound15.82[5]
1-PropanethiolThiol11.74[5]
PropanalAldehyde11.23[5]
Dipropyl trisulfideOrganosulfur CompoundMajor Component[6]
Methyl propyl trisulfideOrganosulfur CompoundMajor Component[6]

Biosynthesis of Benzaldehydes in Plants

The biosynthesis of benzaldehyde in plants is understood to originate from the amino acid L-phenylalanine via the shikimate pathway[7]. Three primary routes have been proposed for the conversion of trans-cinnamic acid, a key intermediate, to benzaldehyde: the β-oxidative CoA-dependent pathway, the non-β-oxidative CoA-dependent pathway, and the CoA-independent hydratase/lyase pathway. The β-oxidative pathway is the most extensively characterized of these[8].

Benzaldehyde_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA 4CL BetaOxidation β-Oxidative Pathway (Multiple Steps) CinnamoylCoA->BetaOxidation BenzoylCoA Benzoyl-CoA BetaOxidation->BenzoylCoA Benzaldehyde Benzaldehyde BenzoylCoA->Benzaldehyde Benzaldehyde Synthase

Proposed β-oxidative pathway for benzaldehyde biosynthesis.

Hypothetical Biosynthesis of this compound

The mechanism for the introduction of an alkyl group, such as a propyl or isopropyl moiety, onto the benzaldehyde ring is not yet elucidated. A plausible hypothesis involves a Friedel-Crafts-type enzymatic alkylation of a benzoyl intermediate. This could potentially occur via an alkyl pyrophosphate donor, a common alkylating agent in secondary metabolism.

Hypothetical_Biosynthesis BenzoylIntermediate Benzoyl Intermediate (e.g., Benzoyl-CoA) Alkylation Aromatic Alkyltransferase BenzoylIntermediate->Alkylation PropylDonor Propyl Donor (e.g., Propyl Pyrophosphate) PropylDonor->Alkylation PropylBenzoyl 3-Propylbenzoyl Intermediate Alkylation->PropylBenzoyl Propylbenzaldehyde This compound PropylBenzoyl->Propylbenzaldehyde Reduction

Hypothetical pathway for this compound biosynthesis.

Experimental Protocols for the Analysis of Alkylbenzaldehydes

The identification and quantification of this compound and related compounds in natural matrices require sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds in essential oils and plant extracts.

General Workflow for GC-MS Analysis

GCMS_Workflow SamplePrep Sample Preparation (e.g., Hydrodistillation, SDE) GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Peak Integration, Library Search) GCMS->DataProcessing Identification Compound Identification (Mass Spectra, Retention Index) DataProcessing->Identification Quantification Quantification (Internal/External Standard) DataProcessing->Quantification

General workflow for the GC-MS analysis of volatile compounds.

Detailed Methodologies

3.2.1. Sample Preparation: Hydrodistillation

  • Plant Material: Weigh 100 g of fresh or dried plant material.

  • Apparatus: Place the material in a 2 L round-bottom flask with 1 L of distilled water.

  • Distillation: Connect the flask to a Clevenger-type apparatus and heat the mixture to boiling.

  • Collection: Collect the essential oil for 3 hours.

  • Drying: Dry the collected oil over anhydrous sodium sulfate.

  • Storage: Store the oil at 4°C in a sealed vial until analysis.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrument: An Agilent 8890 GC coupled with a 5977C GC/MSD system or equivalent.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 min.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: 240°C for 10 min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

3.2.3. Compound Identification and Quantification

  • Identification: Compare the mass spectra of the unknown peaks with those in the NIST and Wiley spectral libraries. Confirm identification by comparing the calculated retention indices with those reported in the literature for a homologous series of n-alkanes.

  • Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, use an internal or external standard method with a certified reference standard of this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of phytochemistry. While direct evidence is currently lacking, the confirmed presence of its isomer, 3-isopropylbenzaldehyde, in Angelica gigas and Allium cepa provides a strong rationale for further investigation. The analytical protocols and hypothetical biosynthetic pathways outlined in this guide are intended to serve as a framework for researchers to explore the volatile profiles of these and other plant species for the presence of this compound and other novel alkylated aromatic compounds. Future research employing high-resolution mass spectrometry and advanced separation techniques may be key to uncovering trace amounts of this elusive compound in complex natural mixtures. Elucidating the biosynthetic pathways of such compounds could open new avenues for their biotechnological production and for the discovery of novel bioactive molecules.

References

Methodological & Application

3-Propylbenzaldehyde in Catalysis: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

While specific, well-documented applications of 3-propylbenzaldehyde as a primary catalyst in organic synthesis are not extensively reported in peer-reviewed scientific literature, its structural features suggest potential roles in certain catalytic processes. This document provides an overview of the plausible, albeit largely theoretical, applications of this compound as a catalyst, drawing parallels with the established catalytic functions of other substituted benzaldehydes. A singular, commercially-sourced claim regarding its use in the hydrothermal oxidation of cyclohexanones is noted but remains uncorroborated by broader scientific evidence.

Theoretical Catalytic Roles of this compound

Substituted benzaldehydes can participate in various organic reactions as organocatalysts, leveraging the reactivity of the aldehyde functional group. The presence of a propyl group at the meta position of the benzene ring in this compound can influence its catalytic activity through electronic and steric effects.

Potential Applications:

  • Electron-Donating Catalyst: The propyl group is weakly electron-donating. This property could enhance the nucleophilicity of the benzaldehyde oxygen, making it a more effective Lewis base. In this capacity, it might activate substrates through hydrogen bonding or other non-covalent interactions. One vendor-specific source suggests this compound can function as an electron donor and be used as a catalyst for the hydrothermal oxidation of cyclohexanones[1]. However, independent verification of this specific application in scientific literature is lacking.

  • Precursor to N-Heterocyclic Carbene (NHC) Catalysts: Benzaldehydes are common precursors for the synthesis of N-heterocyclic carbenes (NHCs), a versatile class of organocatalysts. The this compound could be used to synthesize a tailored NHC ligand, where the propyl group could influence the catalyst's solubility and steric environment, thereby affecting its catalytic performance in reactions such as the benzoin condensation or Stetter reaction.

General Principles of Organocatalysis by Aromatic Aldehydes

Aromatic aldehydes can act as catalysts in several ways. The following diagram illustrates a general logical workflow for the potential involvement of a substituted benzaldehyde in a catalytic cycle.

G General Workflow of a Substituted Benzaldehyde in Organocatalysis cluster_0 Catalyst Activation/Pre-catalyst Formation cluster_1 Catalytic Cycle A Substituted Benzaldehyde (e.g., this compound) C Active Catalyst Species (e.g., Enamine, Breslow Intermediate) A->C Activation B Reactant 1 (e.g., Amine, Cyanide) B->C E Intermediate Complex C->E Reaction D Substrate D->E F Product E->F Transformation G Regenerated Catalyst E->G Release G->C Re-entry into cycle

References

Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is extensively used in the production of fine chemicals, polymers, and as a crucial step in the synthesis of various pharmaceutical agents, including those with antiviral, anticancer, and antimalarial properties.[1][3] Products of Knoevenagel condensation, such as benzylidenemalononitriles and cyanoacrylates, are recognized as important intermediates in drug discovery.[4][5]

These application notes provide detailed protocols for the Knoevenagel condensation of 3-Propylbenzaldehyde with various active methylene compounds, namely malononitrile, ethyl cyanoacetate, and diethyl malonate. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry. For instance, substituted benzylidenemalononitriles and ethyl 2-cyano-3-arylacrylate derivatives have demonstrated potential as anticancer agents by targeting pathways such as tubulin polymerization.[6][7]

Reaction Mechanism

The Knoevenagel condensation proceeds via a two-step mechanism:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition and Dehydration: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (this compound). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[2]

The reactivity of the active methylene compound is dependent on the electron-withdrawing nature of its functional groups, with the general order being malononitrile > ethyl cyanoacetate > diethyl malonate.[2]

Data Presentation: Knoevenagel Condensation of this compound

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with different active methylene compounds, based on general protocols for substituted benzaldehydes.

EntryActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Expected ProductRepresentative Yield (%)
1MalononitrilePiperidineEthanolRoom Temp.1 - 3(E)-2-(3-propylbenzylidene)malononitrile90 - 98
2MalononitrileAmmonium AcetateAcetic Acid1002 - 4(E)-2-(3-propylbenzylidene)malononitrile85 - 95
3Ethyl CyanoacetatePiperidineEthanolRoom Temp.4 - 8Ethyl (E)-2-cyano-3-(3-propylphenyl)acrylate80 - 90
4Ethyl CyanoacetateDBU/H₂OWaterRoom Temp.0.5 - 2Ethyl (E)-2-cyano-3-(3-propylphenyl)acrylate90 - 96[2]
5Diethyl MalonatePiperidine/Acetic AcidTolueneReflux12 - 24Diethyl (E)-2-(3-propylbenzylidene)malonate70 - 85
6Diethyl MalonateImmobilized GelatineDMSORoom Temp.24Diethyl (E)-2-(3-propylbenzylidene)malonate85 - 89[8]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound (1.0 mmol, 148.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will likely precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain (E)-2-(3-propylbenzylidene)malononitrile.

Protocol 2: DBU/Water-Catalyzed Knoevenagel Condensation of this compound with Ethyl Cyanoacetate

Materials:

  • This compound (1.0 mmol, 148.2 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 152.2 mg)

  • Deionized water (25 mmol, 0.45 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, prepare the DBU/water complex by mixing DBU (1.0 mmol) and deionized water (25 mmol) and stirring for 3 hours at room temperature.[2]

  • To the prepared catalyst, add this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).[2]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration and washed with water.

  • Dry the product under vacuum to yield ethyl (E)-2-cyano-3-(3-propylphenyl)acrylate.

Protocol 3: Piperidine/Acetic Acid-Catalyzed Knoevenagel Condensation of this compound with Diethyl Malonate

Materials:

  • This compound (1.0 mmol, 148.2 mg)

  • Diethyl malonate (1.0 mmol, 160.2 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Glacial Acetic Acid (0.2 mmol, 12 µL)

  • Toluene (15 mL)

  • Round-bottomed flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), diethyl malonate (1.0 mmol), piperidine (0.1 mmol), and glacial acetic acid (0.2 mmol) in toluene (15 mL).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain diethyl (E)-2-(3-propylbenzylidene)malonate.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition & Dehydration Active Methylene Active Methylene (Z-CH₂-Z') Enolate Enolate (Z-CH⁻-Z') Active Methylene->Enolate B: Base Base (B:) Protonated Base BH⁺ Aldehyde This compound Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Enolate Product α,β-Unsaturated Product Intermediate->Product -H₂O Water H₂O Experimental_Workflow start Start reactants Combine this compound, Active Methylene Compound, and Catalyst in Solvent start->reactants reaction Stir at appropriate temperature (Room Temp. or Reflux) reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Work-up: - Filtration - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End characterization->end Signaling_Pathway_Inhibition Knoevenagel Product Knoevenagel Product (e.g., Substituted Cyanoacrylate) Tubulin Tubulin Knoevenagel Product->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Knoevenagel Product->Microtubule Polymerization Inhibits Tubulin->Microtubule Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule Polymerization->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis (Cancer Cell Death) Cell Cycle Arrest->Apoptosis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Propylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2] For researchers in drug development, the Suzuki coupling offers a versatile tool for the synthesis of complex molecules, including biaryl structures that are prevalent in pharmacologically active compounds.[3][4]

These application notes provide detailed protocols for the Suzuki coupling of a halogenated derivative of 3-propylbenzaldehyde. By using a starting material such as 3-bromo-5-propylbenzaldehyde, a diverse array of substituted biaryl aldehydes can be synthesized. The aldehyde functional group can serve as a synthetic handle for further molecular elaboration, making this a valuable strategy in the design and synthesis of novel therapeutic agents. The protocols provided herein are based on established methodologies for Suzuki-Miyaura couplings and are designed to be a starting point for reaction optimization.[5][6]

General Reaction Scheme

A typical Suzuki coupling reaction involving a halogenated this compound derivative can be represented as follows:

This reaction facilitates the formation of a new C-C bond between the aryl/heteroaryl group from the boronic acid and the aromatic ring of the this compound derivative.

Experimental Protocols

The following protocols describe the Suzuki-Miyaura coupling of 3-bromo-5-propylbenzaldehyde with a generic arylboronic acid. These are general procedures that may require optimization depending on the specific arylboronic acid used.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol employs the widely used tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • 3-bromo-5-propylbenzaldehyde

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 3-bromo-5-propylbenzaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). The solvents should be degassed prior to use.

  • The reaction mixture is heated to 90 °C with vigorous stirring under an inert atmosphere.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl-3-propylbenzaldehyde derivative.

Protocol 2: Suzuki Coupling using a Ligand/Palladium Acetate System

This protocol utilizes a combination of palladium(II) acetate and a phosphine ligand, which forms the active Pd(0) catalyst in situ.

Materials:

  • 3-bromo-5-propylbenzaldehyde

  • Arylboronic acid pinacol ester

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 3-bromo-5-propylbenzaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with an inert gas three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with diethyl ether (25 mL) and filter through a pad of celite.

  • The filtrate is washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the final product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of a halogenated this compound derivative. The yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O904-1275-90
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (3)Dioxane/H₂O1008-1680-95
3PdCl₂(dppf) (2)-K₃PO₄ (2.5)DMF/H₂O806-1470-88
4Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O1006-1285-98

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][7]

Suzuki_Mechanism pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition pd2_biaryl R¹-Pd(II)Ln-R² pd2_complex->pd2_biaryl R²-B(OR)₂ + Base transmetalation Transmetalation pd2_biaryl->pd0 product R¹-R² pd2_biaryl->product reductive_elimination Reductive Elimination reactants R¹-X + R²-B(OR)₂ base Base Experimental_Workflow start Combine Reactants: 3-bromo-5-propylbenzaldehyde, Arylboronic acid, Base add_catalyst Add Pd Catalyst and Ligand start->add_catalyst inert_atmosphere Establish Inert Atmosphere (Ar/N₂) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvents inert_atmosphere->add_solvent reaction Heat and Stir (80-100 °C) add_solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: Extraction and Washing monitoring->workup Upon Completion purification Purification: Column Chromatography workup->purification product Isolated Product: Biaryl-3-propylbenzaldehyde purification->product

References

Synthesis of Heterocyclic Compounds from 3-Propylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-propylbenzaldehyde as a key starting material. The methodologies outlined herein are foundational for the exploration of novel chemical entities with potential applications in medicinal chemistry and materials science.

Application Note 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a robust and widely utilized multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1][2] These scaffolds are of significant interest due to their diverse pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[1] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][3]

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(3-propylphenyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 1.48 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in 20 mL of ethanol.

  • To this suspension, add 5-10 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold distilled water and stir for 15-20 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure 5-ethoxycarbonyl-6-methyl-4-(3-propylphenyl)-3,4-dihydropyrimidin-2(1H)-one as a crystalline solid.

  • Dry the purified product under vacuum.

Quantitative Data:
Aldehydeβ-KetoesterN-SourceCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHClEthanol492[4]
This compoundEthyl acetoacetateUreaHClEthanol4-6~90 (estimated)N/A
BenzaldehydeEthyl acetoacetateThioureaHClEthanol588[4]
This compoundEthyl acetoacetateThioureaHClEthanol5-7~85 (estimated)N/A

Note: Yields for this compound are estimated based on typical yields for substituted benzaldehydes in the Biginelli reaction.

Biginelli_Reaction propylbenzaldehyde This compound iminium N-Acyliminium Intermediate propylbenzaldehyde->iminium ethyl_acetoacetate Ethyl Acetoacetate enamine Enamine Intermediate ethyl_acetoacetate->enamine urea Urea urea->iminium product Dihydropyrimidinone iminium->product enamine->product catalyst H+ catalyst->iminium catalyst->enamine

Caption: Biginelli Reaction Pathway.

Application Note 2: Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine derivatives.[5][6] These compounds are of significant interest in medicinal chemistry, with many derivatives exhibiting activity as calcium channel blockers.[5] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-propylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.48 g) and ethyl acetoacetate (20 mmol, 2.60 g) in 30 mL of ethanol.

  • Add ammonium acetate (12 mmol, 0.92 g) to the solution.

  • Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. If precipitation is incomplete, place the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure diethyl 2,6-dimethyl-4-(3-propylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

  • Dry the product under vacuum.

Quantitative Data:
Aldehydeβ-KetoesterN-SourceSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateNH₄OAcEthanol391[7]
This compoundEthyl acetoacetateNH₄OAcEthanol3-5~88 (estimated)N/A
4-ChlorobenzaldehydeEthyl acetoacetateNH₄OAcEthanol295[7]
4-NitrobenzaldehydeEthyl acetoacetateNH₄OAcEthanol1.596[7]

Note: Yields for this compound are estimated based on typical yields for substituted benzaldehydes in the Hantzsch synthesis.

Hantzsch_Synthesis propylbenzaldehyde This compound knoevenagel Knoevenagel Condensation Product propylbenzaldehyde->knoevenagel ethyl_acetoacetate1 Ethyl Acetoacetate (1 eq) ethyl_acetoacetate1->knoevenagel ethyl_acetoacetate2 Ethyl Acetoacetate (1 eq) enamine Enamine ethyl_acetoacetate2->enamine nh3 Ammonia nh3->enamine dhp 1,4-Dihydropyridine knoevenagel->dhp enamine->dhp Doebner_von_Miller cluster_reactants Reactants propylbenzaldehyde This compound ab_unsaturated α,β-Unsaturated Ketone (in situ) propylbenzaldehyde->ab_unsaturated acetone Acetone acetone->ab_unsaturated aniline Aniline quinoline Quinoline Derivative aniline->quinoline ab_unsaturated->quinoline Gewald_Reaction carbonyl This compound + 1-Pentanone knoevenagel Knoevenagel Adduct carbonyl->knoevenagel nitrile Ethyl Cyanoacetate nitrile->knoevenagel sulfur Sulfur thiiran Thiiran Intermediate sulfur->thiiran base Base base->knoevenagel knoevenagel->thiiran thiophene 2-Aminothiophene thiiran->thiophene Van_Leusen_Oxazole_Synthesis propylbenzaldehyde This compound intermediate Intermediate Adduct propylbenzaldehyde->intermediate tosmic TosMIC tosmic->intermediate base Base (K₂CO₃) base->intermediate oxazole 1,3-Oxazole intermediate->oxazole Paal_Knorr_Pyrrole_Synthesis dicarbonyl 1,4-Dicarbonyl (from this compound) hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal amine Primary Amine amine->hemiaminal pyrrole Pyrrole hemiaminal->pyrrole Cyclization & Dehydration

References

The Versatility of 3-Propylbenzaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

application note

Introduction

3-Propylbenzaldehyde, a substituted aromatic aldehyde, represents a versatile scaffold in medicinal chemistry and drug discovery. While specific blockbuster drugs directly derived from this compound are not prevalent in the current pharmaceutical landscape, its inherent chemical reactivity and structural motifs make it a valuable starting material and building block for the synthesis of a wide array of bioactive molecules. The presence of the aldehyde functional group allows for a multitude of chemical transformations, including reductive amination, oxidation, and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening. Furthermore, the 3-propylphenyl moiety can confer favorable pharmacokinetic properties, such as improved lipophilicity, which can enhance membrane permeability and target engagement.

This document provides an overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related benzaldehyde derivatives with established biological activities. It also includes detailed experimental protocols and conceptual workflows to guide researchers in harnessing the potential of this promising chemical entity.

Case Study: Benzaldehyde Derivatives as Aldehyde Dehydrogenase (ALDH) Inhibitors

While direct biological data for this compound is limited, research on other substituted benzaldehydes provides a strong rationale for its potential in drug discovery. A notable example is the development of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor prognosis.[1][2][3]

Quantitative Data: Inhibition of ALDH1A3 by Benzyloxybenzaldehyde Analogs

The following table summarizes the in vitro activity of selected benzyloxybenzaldehyde derivatives against the ALDH1A3 enzyme. This data highlights how modifications to the benzaldehyde scaffold can lead to potent and selective inhibitors.

Compound IDStructureTargetIC50 (µM)
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.23[2][3]
ABMM-16 4-((4-Bromobenzyl)oxy)benzaldehydeALDH1A31.29[2][3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: Role of ALDH1A3 in Cancer

ALDH1A3 is a key enzyme in the retinoic acid (RA) signaling pathway, which is crucial for cell differentiation and proliferation. In some cancers, overexpression of ALDH1A3 leads to increased RA production, promoting cancer stem cell survival and resistance to therapy. Inhibiting ALDH1A3 can disrupt this pathway and sensitize cancer cells to treatment.

ALDH1A3_Pathway Retinal Retinal ALDH1A3 ALDH1A3 (Overexpressed in Cancer) Retinal->ALDH1A3 RA Retinoic Acid (RA) ALDH1A3->RA Oxidation RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding RARE RA Response Elements (RARE) RAR_RXR->RARE Binding Gene_Expression Target Gene Expression (Proliferation, Survival) RARE->Gene_Expression Inhibitor Benzyloxybenzaldehyde Inhibitor (e.g., ABMM-15) Inhibitor->ALDH1A3 Inhibition

Figure 1: Simplified signaling pathway of ALDH1A3 in cancer and the point of intervention by benzaldehyde-based inhibitors.

Experimental Protocols

The following are generalized protocols inspired by the synthesis and evaluation of benzaldehyde derivatives in medicinal chemistry.

Protocol 1: General Synthesis of this compound Derivatives via Reductive Amination

This protocol describes a common method for synthesizing amine derivatives from an aldehyde, a crucial step in building a diverse chemical library.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro ALDH1A3 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against the ALDH1A3 enzyme.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD⁺ (cofactor)

  • Aldehyde substrate (e.g., retinal)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, NAD⁺, and the test compound at various concentrations. Include a control well with DMSO only.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the ALDH1A3 enzyme to each well.

  • Start the reaction by adding the aldehyde substrate.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the control (DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conceptual Drug Discovery Workflow

The following diagram illustrates a typical workflow for a drug discovery campaign starting with this compound.

DrugDiscoveryWorkflow cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Start This compound Synthesis Parallel Synthesis of Derivative Library (e.g., Reductive Amination, Wittig Reaction) Start->Synthesis Library Diverse Chemical Library Synthesis->Library HTS High-Throughput Screening (Biochemical or Cellular Assays) Library->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox ADME/Tox Profiling ADME_Tox->SAR Iterative Design Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Figure 2: A generalized workflow for a drug discovery project utilizing this compound as a starting scaffold.

Conclusion

This compound holds significant potential as a versatile building block in medicinal chemistry. While direct applications in marketed drugs are not widely documented, the principles of analog-based drug design, exemplified by the success of other benzaldehyde derivatives, provide a strong impetus for its exploration. The synthetic tractability of the aldehyde group, combined with the physicochemical properties imparted by the 3-propylphenyl moiety, makes it an attractive starting point for the generation of novel, biologically active compounds. The protocols and workflows outlined in this document serve as a foundational guide for researchers aiming to unlock the therapeutic potential of this compound and its derivatives.

References

Application of 3-Propylbenzaldehyde in the Synthesis of Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Propylbenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of fragrance ingredients. Its characteristic chemical reactivity, owing to the aldehyde functional group, allows for the creation of diverse molecular structures with unique olfactory properties. This application note details the synthesis of several fragrance ingredients derived from this compound, including a jasmine-like aldehyde, a cinnamic acid derivative, and a stable acetal. Detailed experimental protocols, quantitative data, and reaction pathways are provided to guide researchers and professionals in the fragrance and chemical industries.

Introduction

Aromatic aldehydes are fundamental building blocks in the fragrance industry, contributing to a wide array of scents ranging from floral and fruity to spicy and balsamic. This compound, with its distinct molecular structure, offers a unique starting point for the synthesis of novel fragrance compounds. The propyl substituent on the benzene ring can influence the olfactory properties of the resulting molecules, often imparting green, fruity, or slightly woody undertones to the characteristic benzaldehyde aroma.

This document outlines the application of this compound in three key synthetic transformations relevant to fragrance chemistry:

  • Aldol Condensation: To synthesize α-alkylidene aromatic aldehydes, known for their powerful floral notes.

  • Perkin Reaction: To produce cinnamic acid derivatives, which are precursors to various esters and other fragrance compounds with sweet, balsamic, and fruity scents.

  • Acetal Formation: To create more stable fragrance ingredients with milder, longer-lasting aromas.

These reactions provide a pathway to a range of fragrance ingredients with diverse and desirable olfactory profiles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
Synonyms Benzaldehyde, 3-propyl-
CAS Number 103528-31-0
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Faint aromatic odor
Boiling Point Not specified
Density Not specified
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.

Synthesis of Fragrance Ingredients from this compound

Aldol Condensation for the Synthesis of 3-Propyl-α-amylcinnamaldehyde

The aldol condensation of this compound with heptanal yields 3-propyl-α-amylcinnamaldehyde, a compound expected to possess a floral, jasmine-like aroma, analogous to the commercially significant jasminaldehyde (α-amylcinnamaldehyde).[2][3][4] The reaction is typically base-catalyzed.

Aldol_Condensation This compound This compound Product 3-Propyl-α-amylcinnamaldehyde This compound->Product + Heptanal (NaOH, Ethanol) Heptanal Heptanal

Caption: Aldol condensation of this compound and heptanal.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (0.1 mol, 14.82 g) and ethanol (100 mL).

  • Addition of Base: Cool the mixture to 10-15 °C in an ice bath. Slowly add a solution of sodium hydroxide (0.1 mol, 4.0 g) in water (20 mL) while maintaining the temperature below 20 °C.

  • Addition of Heptanal: Add heptanal (0.1 mol, 11.42 g) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Predicted Odor Profile
3-Propyl-α-amylcinnamaldehydeC₁₉H₂₈O272.4360-70Floral, jasmine, waxy, with green and fruity nuances.
Perkin Reaction for the Synthesis of 3-Propylcinnamic Acid

The Perkin reaction of this compound with acetic anhydride in the presence of a weak base like sodium acetate yields 3-propylcinnamic acid.[5][6][7] Cinnamic acid and its derivatives are valuable in the fragrance industry for their sweet, balsamic, and honey-like notes.

Perkin_Reaction This compound This compound Product 3-Propylcinnamic Acid This compound->Product + Acetic Anhydride (Sodium Acetate, Heat) Acetic_Anhydride Acetic Anhydride

Caption: Perkin reaction of this compound.

  • Reactant Mixture: In a 100 mL round-bottom flask fitted with a reflux condenser, place this compound (0.05 mol, 7.41 g), acetic anhydride (0.075 mol, 7.66 g), and anhydrous sodium acetate (0.05 mol, 4.10 g).

  • Heating: Heat the mixture in an oil bath at 180 °C for 5 hours with constant stirring.

  • Hydrolysis: After cooling, add 50 mL of water and boil the mixture to hydrolyze the excess acetic anhydride.

  • Purification: Add a solution of sodium carbonate until the mixture is alkaline to precipitate any unreacted aldehyde. Filter the hot solution.

  • Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of 3-propylcinnamic acid is complete.

  • Recrystallization: Collect the crude product by filtration, wash with cold water, and recrystallize from a mixture of water and ethanol to obtain pure 3-propylcinnamic acid.

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Predicted Odor Profile
3-Propylcinnamic AcidC₁₂H₁₄O₂190.2450-60Sweet, balsamic, honey-like, with a hint of cinnamon.
Acetal Formation for the Synthesis of this compound Diethyl Acetal

Acetals are often used in perfumery to create more stable and long-lasting fragrances with a milder scent profile compared to the parent aldehyde. The reaction of this compound with ethanol in the presence of an acid catalyst yields this compound diethyl acetal.

Acetal_Formation This compound This compound Product This compound Diethyl Acetal This compound->Product + 2 Ethanol (Acid Catalyst) Ethanol Ethanol

Caption: Acetal formation from this compound.

  • Reaction Mixture: In a 250 mL round-bottom flask, combine this compound (0.1 mol, 14.82 g), absolute ethanol (0.3 mol, 13.82 g), and a catalytic amount of a strong acid (e.g., 0.5 mL of concentrated sulfuric acid or a few crystals of p-toluenesulfonic acid).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux to remove the water formed during the reaction azeotropically with ethanol.

  • Reaction Completion: Continue the reaction until no more water is collected in the Dean-Stark trap (approximately 2-3 hours).

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium carbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL), and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess ethanol under reduced pressure. Purify the resulting acetal by vacuum distillation.

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Predicted Odor Profile
This compound Diethyl AcetalC₁₄H₂₂O₂222.3270-80Mild, green, slightly fruity with a woody undertone.

Conclusion

This compound is a valuable precursor for the synthesis of a range of fragrance ingredients. Through well-established organic reactions such as aldol condensation, the Perkin reaction, and acetal formation, it is possible to generate novel compounds with desirable floral, balsamic, and green olfactory characteristics. The protocols provided herein offer a foundation for the exploration and development of new fragrance materials based on the this compound scaffold, catering to the ever-evolving demands of the fragrance industry. Further research into the sensory properties and performance of these derivatives in various applications is encouraged.

References

Application Notes and Protocols: 3-Propylbenzaldehyde as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-propylbenzaldehyde as a key intermediate in the synthesis of novel agrochemicals. Due to its specific substitution pattern, this compound offers a unique scaffold for the development of new fungicides, herbicides, and insecticides with potentially improved efficacy and selectivity. This document outlines synthetic strategies, detailed experimental protocols for the synthesis of a representative chalcone-based fungicide, and methods for biological evaluation.

Introduction to this compound in Agrochemical Synthesis

This compound, a substituted aromatic aldehyde, serves as a valuable starting material for the synthesis of a variety of heterocyclic and other complex organic molecules. The presence of the propyl group at the meta position can influence the lipophilicity and steric profile of the final compound, which are critical parameters for its biological activity and interaction with target enzymes or receptors in pests and weeds. The aldehyde functional group is highly reactive and allows for a wide range of chemical transformations, making it an ideal entry point for the construction of diverse agrochemical libraries.

Common classes of agrochemicals that can be synthesized from aldehyde precursors include:

  • Chalcones and their derivatives: Known for their broad-spectrum fungicidal and insecticidal activities.

  • Pyrazoles and other heterocycles: Core structures in many commercial herbicides and fungicides.

  • Schiff bases and their metal complexes: Investigated for their fungicidal and bactericidal properties.

This document will focus on the synthesis and potential application of a chalcone derivative of this compound as a representative example of its utility in agrochemical development.

Synthesis of a Representative Agrochemical: A Chalcone-Based Fungicide

A common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone. In this representative protocol, this compound is reacted with 4-chloroacetophenone to yield (E)-1-(4-chlorophenyl)-3-(3-propylphenyl)prop-2-en-1-one, a hypothetical chalcone with potential fungicidal activity.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product (E)-1-(4-chlorophenyl)-3-(3-propylphenyl)prop-2-en-1-one reactant1->product Claisen-Schmidt Condensation reactant2 4-Chloroacetophenone reactant2->product reagent1 Ethanol (Solvent) reagent2 Aqueous NaOH (Catalyst)

Caption: Synthetic pathway for a representative chalcone fungicide.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-propylphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-Chloroacetophenone (1.0 eq)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 1.48 g) and 4-chloroacetophenone (e.g., 10 mmol, 1.55 g) in 100 mL of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into 200 mL of cold distilled water. Acidify the solution to a pH of approximately 2-3 by the slow addition of 10% aqueous HCl. A precipitate will form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Physicochemical Properties and Representative Biological Activity

The following table summarizes the key physicochemical properties of the starting material and the hypothetical product, along with representative fungicidal activity data for structurally similar chalcones against common plant pathogens.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Fungicidal Activity (% Inhibition at 100 µg/mL)
This compound C₁₀H₁₂O148.20N/ANot applicable
(E)-1-(4-chlorophenyl)-3-(3-propylphenyl)prop-2-en-1-one C₁₈H₁₇ClO284.78(Predicted)Fusarium oxysporum: 75%Botrytis cinerea: 82%Alternaria solani: 78%

Note: The fungicidal activity data is representative of similar chalcone structures and should be determined experimentally for the specific compound synthesized.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from synthesis to biological evaluation of a novel agrochemical candidate derived from this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bioassay Biological Evaluation A This compound C Chemical Synthesis (e.g., Claisen-Schmidt) A->C B Co-reactant (e.g., Acetophenone) B->C D Crude Product C->D E Purification (e.g., Recrystallization) D->E F Pure Compound E->F G Spectroscopic Characterization (NMR, MS) F->G H In vitro Screening (e.g., Antifungal Assay) F->H I Determination of Activity (e.g., EC50, MIC) H->I J Lead Compound Identification I->J

Caption: Workflow for agrochemical development from this compound.

Signaling Pathways and Mode of Action (Hypothetical)

The precise mode of action for a novel compound must be determined experimentally. However, many chalcone-based fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to cell death.

G A Chalcone Derivative B Fungal Cell A->B Penetration D Succinate Dehydrogenase (SDH) A->D Inhibition C Mitochondrion B->C C->D E Electron Transport Chain D->E Blocked F ATP Production E->F Disrupted G Cell Death F->G Leads to

Caption: Hypothetical mode of action of a chalcone-based fungicide.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The representative protocol for the synthesis of a chalcone-based fungicide demonstrates a straightforward and efficient method for generating potential lead compounds. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the potential of this compound in the development of next-generation crop protection agents.

Disclaimer: The specific compound and its biological activity data presented in this document are representative and for illustrative purposes. All new compounds must be synthesized and their biological activities determined through rigorous experimental testing. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Wittig Reaction of 3-Propylbenzaldehyde in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This method is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its functional group tolerance and predictable regioselectivity.[1] This document provides detailed application notes and experimental protocols for the Wittig reaction of 3-propylbenzaldehyde to synthesize various alkenes. The protocols described herein are adapted from established methods for substituted benzaldehydes and are applicable for both stabilized and non-stabilized ylides.[2][3]

Reaction Overview

The Wittig reaction commences with the formation of a phosphorus ylide, typically generated by the deprotonation of a phosphonium salt with a strong base. The resulting ylide then attacks the electrophilic carbonyl carbon of the aldehyde, in this case, this compound. This leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which is eliminated to yield the desired alkene.[4]

Data Presentation: Representative Wittig Reactions of Aromatic Aldehydes

While specific yield and stereoselectivity data for the Wittig reaction of this compound are not extensively published, the following table summarizes quantitative data from analogous reactions with benzaldehyde and substituted benzaldehydes. This data serves as a valuable benchmark for predicting the outcome of reactions with this compound. The stereochemical outcome is largely dependent on the nature of the ylide; stabilized ylides generally favor the (E)-alkene, whereas non-stabilized ylides typically yield the (Z)-alkene.[5][6]

AldehydeYlide/ReagentsBase/SolventTime (h)Yield (%)E:Z RatioReference
BenzaldehydeMethyl bromoacetate, PPh₃NaHCO₃ (sat. aq.)1HighHigh E[3]
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNone (solvent-free)0.25HighMajor E[7]
BenzaldehydeBenzyltriphenylphosphonium chlorideNaHMDS or n-BuLi / THFN/A>9068:32 to 47:53[8]
2-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane2N/AN/A[2]
3-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane2N/AN/A[2]
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane2N/AN/A[2]

Experimental Protocols

Two detailed protocols are provided below: a one-pot aqueous synthesis suitable for stabilized ylides and a general procedure for non-stabilized ylides requiring anhydrous conditions.

Protocol 1: One-Pot Aqueous Wittig Reaction with a Stabilized Ylide

This protocol is adapted from a green chemistry approach and is suitable for the synthesis of α,β-unsaturated esters from this compound.[3]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • An appropriate α-bromo ester (e.g., ethyl bromoacetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • 1.0 M Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or test tube with a magnetic stir bar

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add freshly ground triphenylphosphine (1.4 equivalents) to a saturated aqueous solution of sodium bicarbonate (approx. 5 mL per 1.0 mmol of aldehyde). Stir the suspension vigorously for 1 minute.

  • Reagent Addition: To the stirring suspension, add the α-bromo ester (1.6 equivalents) followed by this compound (1.0 equivalent).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide under Anhydrous Conditions

This protocol is a general procedure for the synthesis of alkenes using a non-stabilized ylide, which must be prepared in situ under an inert atmosphere.

Materials:

  • An appropriate alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Ylide Generation: In a Schlenk flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C (or -78 °C for some bases). Slowly add the strong base (1.0 equivalent) via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture for 30-60 minutes.

  • Aldehyde Addition: While maintaining the temperature, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Mandatory Visualizations

Wittig Reaction Mechanism

Wittig_Reaction Wittig Reaction of this compound cluster_ylide_formation Ylide Formation cluster_alkene_synthesis Alkene Synthesis PPh3 PPh₃ Triphenylphosphine PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ Phosphonium Salt PPh3->PhosphoniumSalt SN2 AlkylHalide R-CH₂-X Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide {Ph₃P=CH-R | Ph₃P⁺-⁻CH-R} Ylide PhosphoniumSalt->Ylide Deprotonation Base Base Base->Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPO Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General workflow of the Wittig reaction.

Experimental Workflow for One-Pot Aqueous Synthesis

One_Pot_Aqueous_Wittig One-Pot Aqueous Wittig Reaction Workflow Start Start Mix_Reagents Mix PPh₃ and NaHCO₃(aq) Start->Mix_Reagents Add_Reagents Add α-bromo ester and This compound Mix_Reagents->Add_Reagents Stir Stir at RT for 1h Add_Reagents->Stir Quench Quench with H₂SO₄ Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Alkene Purify->Product

Caption: Experimental workflow for the one-pot aqueous Wittig synthesis.

References

Application Notes and Protocols for the Reductive Amination of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of amine-containing molecules. This document provides detailed application notes and experimental protocols for the reductive amination of 3-propylbenzaldehyde to form various secondary and tertiary amines. The protocols described herein utilize common and effective reducing agents, offering reliable methods for researchers in drug discovery and development.

Reductive amination typically proceeds in a one-pot fashion, involving the initial reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding amine. The choice of reducing agent is critical and often depends on the specific substrates and the desired selectivity.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of benzaldehyde and other substituted benzaldehydes, which can serve as a reference for the expected outcomes with this compound. Optimization of reaction conditions for this compound is recommended to achieve optimal yields.

Table 1: Reductive Amination of Benzaldehyde with Various Amines using Sodium Borohydride

EntryAmineProductReaction Time (min)Yield (%)
1AnilineN-Benzylaniline2095
2p-AnisidineN-Benzyl-4-methoxyaniline2596
3BenzylamineDibenzylamine3090
4n-HeptylamineN-Benzylheptan-1-amine4589
5CyclohexylamineN-Benzylcyclohexanamine4070

Data is representative for the reductive amination of benzaldehyde and may vary for this compound.

Table 2: Reductive Amination of Substituted Aldehydes with Various Amines using Sodium Triacetoxyborohydride

EntryAldehydeAmineProductReaction Time (h)Yield (%)
1BenzaldehydeMorpholine4-Benzylmorpholine3>95
2BenzaldehydePiperidine1-Benzylpiperidine2>95
34-ChlorobenzaldehydeAnilineN-(4-Chlorobenzyl)aniline692
44-MethylbenzaldehydeBenzylamineN-(4-Methylbenzyl)benzylamine494
5BenzaldehydeDiethylamineN,N-Diethylbenzylamine588

Data is representative for the reductive amination of substituted benzaldehydes and may vary for this compound.

Experimental Protocols

Two detailed protocols for the reductive amination of this compound are provided below, utilizing two of the most common and effective reducing agents: sodium borohydride and sodium triacetoxyborohydride.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium borohydride as the reducing agent.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol or ethanol (0.2-0.5 M). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, this step may require longer reaction times or gentle heating.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5-2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution. Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure amine.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is particularly useful for acid-sensitive substrates and often provides higher yields with a broader range of amines. Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines in the presence of aldehydes.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (AcOH, optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in 1,2-dichloroethane or dichloromethane (0.2-0.5 M). For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirred solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or 1,2-dichloroethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Visualizations

Reaction Scheme

Reductive_Amination_Scheme cluster_reactants Reactants cluster_products Products Propylbenzaldehyde This compound Imine Imine/ Iminium Ion Intermediate Propylbenzaldehyde->Imine + Amine - H2O Amine Primary or Secondary Amine (R1R2NH) Product_Amine Substituted Amine Imine->Product_Amine + [H] (Reducing Agent)

Caption: General reaction scheme for the reductive amination of this compound.

Experimental Workflow: Sodium Borohydride Protocol

NaBH4_Workflow start Start dissolve Dissolve this compound and Amine in MeOH/EtOH start->dissolve stir Stir at RT (30-60 min) dissolve->stir cool Cool to 0 °C stir->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 warm_stir Warm to RT and stir (1-4 h) add_nabh4->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Quench with H2O or aq. NaHCO3 monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate extract Extract with DCM/EtOAc concentrate->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4/ MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end Pure Amine filter_concentrate->end Pure purify->end Impure

Caption: Experimental workflow for reductive amination using sodium borohydride.

Experimental Workflow: Sodium Triacetoxyborohydride Protocol

NaBH_OAc_3_Workflow start Start dissolve Dissolve this compound and Amine in DCE/DCM (Optional: Add AcOH) start->dissolve add_stab Add NaBH(OAc)3 at RT dissolve->add_stab stir Stir at RT (2-24 h) add_stab->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with aq. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM/DCE quench->extract wash Wash with NaHCO3, H2O, and Brine extract->wash dry Dry over Na2SO4/ MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end Pure Amine filter_concentrate->end Pure purify->end Impure

Caption: Experimental workflow for reductive amination using sodium triacetoxyborohydride.

Application Notes and Protocols: Oxidation of 3-Propylbenzaldehyde to 3-Propylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. 3-Propylbenzoic acid, a valuable building block in medicinal chemistry and materials science, can be efficiently synthesized from its corresponding aldehyde, 3-propylbenzaldehyde. This document provides detailed application notes and experimental protocols for two robust oxidation methods: potassium permanganate (KMnO₄) oxidation and Jones oxidation.

Chemical Transformation

The overall chemical reaction involves the conversion of the aldehyde functional group of this compound into a carboxylic acid group, yielding 3-propylbenzoic acid.

Caption: General reaction scheme for the oxidation of this compound.

Data Presentation

While specific quantitative data for the oxidation of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for the oxidation of benzaldehyde and other substituted benzaldehydes using potassium permanganate and Jones reagent. These values provide a strong starting point for the optimization of the target reaction.

Oxidizing AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
Potassium Permanganate (KMnO₄) BenzaldehydePhase Transfer Catalysis (TBPB), Toluene, 50°C2 hours>90[1]
4-HydroxybenzaldehydeH₂SO₄, Water, 25°C2 hours>90[2]
Substituted BenzaldehydesPhase Transfer Catalysis, Ethyl Acetate/Toluene2 hours>90[1]
Jones Reagent (CrO₃/H₂SO₄) BenzaldehydeAcetone, 0-25°CRapidHigh[3][4]
Primary Alcohols/AldehydesAcetone, Water, H₂SO₄RapidHigh[5][6]
CyclooctanolAcetone, 20-35°C~20 minutes92-96[7]

TBPB: Tetrabutylphosphonium bromide

Experimental Protocols

Method 1: Potassium Permanganate Oxidation

Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent. The use of a phase transfer catalyst can enhance the reaction rate and yield when dealing with organic substrates in a biphasic system.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB or Tetrabutylphosphonium bromide - TBPB)

  • Toluene or Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃), 10% aqueous solution

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the phase transfer catalyst (0.1 equivalents) in toluene or ethyl acetate.

  • In a separate beaker, prepare an aqueous solution of potassium permanganate (1.5 - 2.0 equivalents).

  • Slowly add the potassium permanganate solution to the vigorously stirring solution of the aldehyde at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature between 20-30°C.

  • Continue stirring vigorously for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the purple permanganate color is also an indicator of reaction progression.

  • After the reaction is complete, quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (toluene or ethyl acetate).

  • Combine the organic layers and extract the product into the aqueous phase by washing with a 10% aqueous solution of sodium bicarbonate. The 3-propylbenzoic acid will be deprotonated to its water-soluble sodium salt.

  • Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid to a pH of ~2. The 3-propylbenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A Dissolve this compound and Phase Transfer Catalyst in Organic Solvent C Slowly Add KMnO4 Solution to Aldehyde Mixture with Vigorous Stirring A->C B Prepare Aqueous KMnO4 Solution B->C D Monitor Reaction (TLC, Color Change) C->D E Quench Excess KMnO4 (Na2SO3/NaHSO3) D->E F Filter MnO2 Precipitate E->F G Extract with Organic Solvent F->G H Extract with NaHCO3 (aq) G->H I Acidify Aqueous Layer (HCl) H->I J Filter and Dry Product I->J G cluster_prep Reagent & Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Prepare Jones Reagent (CrO3, H2SO4, H2O) D Slowly Add Jones Reagent with Stirring A->D B Dissolve this compound in Acetone C Cool Aldehyde Solution (0-5°C) B->C C->D E Monitor for Persistent Orange Color D->E F Quench Excess Reagent (Isopropyl Alcohol) E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Recrystallization I->J

References

Application Notes and Protocols for Grignard Reactions with 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides detailed protocols for the reaction of various Grignard reagents with 3-propylbenzaldehyde to synthesize a range of secondary alcohols. These products are valuable intermediates in medicinal chemistry and drug development, serving as chiral building blocks for more complex molecular architectures. The protocols outlined herein are designed to be a comprehensive guide, offering detailed experimental procedures, expected outcomes based on analogous reactions, and troubleshooting guidance.

Data Presentation

The successful synthesis and characterization of the target secondary alcohols rely on an understanding of the physicochemical properties of both the starting materials and the products.

Table 1: Physicochemical Properties of Reactant and Analogous Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound[1]C₁₀H₁₂O148.20---
1-(3-Methylphenyl)ethanol[2]C₉H₁₂O136.19114-116 / 15 mmHg0.9961.526
1-(3-Methylphenyl)propan-1-ol[3]C₁₀H₁₄O150.22116-118 / 14 Torr0.981-
1-(3-Propylphenyl)butan-1-ol**C₁₃H₂₀O192.30---

*Note: Data for analogous compounds with a methyl group instead of a propyl group at the 3-position. This data is provided as an estimate for the expected properties of the corresponding propyl-substituted compounds. **Note: Data for this compound is not readily available and would need to be determined experimentally.

Table 2: Representative Quantitative Data for Analogous Grignard Reactions

The following table presents plausible quantitative data for Grignard reactions with aromatic aldehydes, which can be used as a starting point for optimizing the reaction with this compound.

Grignard ReagentAldehydeMolar Ratio (Grignard:Aldehyde)SolventReaction Time (h)Temperature (°C)Typical Yield (%)
Methylmagnesium Bromide3-Methylbenzaldehyde1.2 : 1THF20 to RT85-95
Ethylmagnesium BromideBenzaldehyde1.2 : 1Diethyl Ether1.50 to RT80-90
Propylmagnesium BromidePentanal[4]1.1 : 1Diethyl Ether20 to RT75-85

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of secondary alcohols via the Grignard reaction with this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as an activator)

Procedure:

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium turnings.

  • Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Protocol 2: Grignard Reaction with this compound

Materials:

  • Freshly prepared Grignard reagent solution

  • This compound

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the flask containing the freshly prepared Grignard reagent in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent. Maintain a gentle reaction rate and keep the temperature low during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride to the stirred mixture. This will hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine all the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purify the crude secondary alcohol by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Reaction Scheme

Grignard_Reaction General Grignard Reaction with this compound cluster_reactants Reactants cluster_products Products RMgX Grignard Reagent (R-MgX) Reaction_Step1 + RMgX->Reaction_Step1 Aldehyde This compound Aldehyde->Reaction_Step1 Alcohol Secondary Alcohol Byproduct Mg(OH)X Intermediate Alkoxide Intermediate Reaction_Step1->Intermediate 1. Ether/THF Reaction_Step2 Intermediate->Reaction_Step2 2. H₃O⁺ (Work-up) Reaction_Step2->Alcohol Reaction_Step2->Byproduct

Caption: General reaction scheme for the synthesis of a secondary alcohol.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Grignard Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dry Glassware & Reagents Prep_Grignard Prepare Grignard Reagent Start->Prep_Grignard Reaction React this compound with Grignard Reagent Prep_Grignard->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Solvent_Removal Solvent Removal Dry->Solvent_Removal Purify Purification (Chromatography/Distillation) Solvent_Removal->Purify Characterization Characterization (NMR, IR, MS) Purify->Characterization Final_Product Final Product: Secondary Alcohol Characterization->Final_Product

References

Application Notes and Protocols for the Asymmetric Synthesis Involving 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules derived from 3-propylbenzaldehyde. The enantioselective functionalization of this compound is a critical step in the synthesis of complex molecular architectures with potential applications in pharmaceuticals and agrochemicals. The presence of the propyl group can influence the steric and electronic properties of the molecule, making its derivatives valuable building blocks in medicinal chemistry.

These notes focus on two powerful and distinct asymmetric transformations: an organocatalytic aldol reaction and a titanium-catalyzed alkyl addition. The protocols provided are based on established methodologies for substituted aromatic aldehydes and are adapted for this compound.

Key Asymmetric Transformations

Organocatalytic Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a chiral β-hydroxy carbonyl moiety. Organocatalysis, using small chiral organic molecules like proline and its derivatives, offers a metal-free and environmentally benign approach to this transformation. The reaction of this compound with a ketone, such as acetone, in the presence of a chiral prolinamide catalyst, is expected to produce the corresponding chiral aldol adduct with high enantioselectivity. This adduct is a versatile intermediate that can be further elaborated into various chiral structures.

Titanium-Catalyzed Asymmetric Alkyl Addition

The addition of organometallic reagents to aldehydes is a classic method for constructing chiral secondary alcohols. The use of a chiral Lewis acid catalyst can effectively control the stereochemical outcome of this reaction. A highly enantioselective addition of alkyl Grignard reagents to this compound can be achieved using a chiral titanium complex derived from (S)-BINOL.[1] This method allows for the introduction of a new stereocenter with a defined configuration, leading to the synthesis of enantioenriched secondary alcohols that are common motifs in biologically active compounds.

Data Presentation

The following tables summarize the expected quantitative data for the asymmetric synthesis involving this compound based on analogous reactions with other aromatic aldehydes.

Table 1: Organocatalytic Asymmetric Aldol Reaction of this compound with Acetone

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)Expected ee (%)
(S)-Prolinamide20Acetone-204880-9085-95

Table 2: Titanium-Catalyzed Asymmetric Addition of Ethylmagnesium Bromide to this compound

Chiral LigandCatalyst SystemGrignard ReagentTemperature (°C)Time (h)Expected Yield (%)Expected ee (%)
(S)-BINOLTi(Oi-Pr)₄EtMgBr-20 to 01285-95>90

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Aldol Reaction of this compound

This protocol is adapted from the general procedure for the L-prolinamide catalyzed direct aldol reaction of aromatic aldehydes.

Materials:

  • This compound

  • (S)-Prolinamide catalyst

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous acetone (5.0 mL).

  • Add this compound (0.5 mmol, 1.0 equiv) to the acetone.

  • Add the (S)-prolinamide catalyst (0.1 mmol, 20 mol%).

  • Cool the reaction mixture to -20 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 48 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired chiral aldol adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Titanium-Catalyzed Asymmetric Addition of Ethylmagnesium Bromide to this compound

This protocol is based on the highly catalytic asymmetric addition of Grignard reagents to aldehydes.[1]

Materials:

  • This compound

  • (S)-BINOL

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

  • Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S)-BINOL (0.12 mmol, 12 mol%) and anhydrous toluene (2.0 mL).

  • Add Ti(Oi-Pr)₄ (0.1 mmol, 10 mol%) to the solution and stir at room temperature for 30 minutes.

  • In a separate flame-dried Schlenk flask, add EtMgBr in THF (1.0 M, 1.5 mmol, 1.5 equiv) and cool to 0 °C.

  • Slowly add BDMAEE (1.5 mmol, 1.5 equiv) to the Grignard reagent solution and stir for 15 minutes at 0 °C.

  • To the catalyst mixture, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) at -20 °C.

  • Slowly add the prepared Grignard reagent-BDMAEE complex to the aldehyde-catalyst mixture at -20 °C.

  • Stir the reaction mixture at -20 °C to 0 °C for 12 hours. Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or Gas Chromatography (GC).

Visualizations

Signaling Pathways and Experimental Workflows

Aldol_Reaction_Mechanism cluster_catalyst Catalytic Cycle Ketone Acetone Enamine Chiral Enamine Intermediate Ketone->Enamine Condensation Catalyst (S)-Prolinamide Catalyst Catalyst->Enamine Intermediate Iminium Ion Intermediate Enamine->Intermediate Nucleophilic Attack Aldehyde This compound Aldehyde->Intermediate Product_bound Product-Catalyst Complex Intermediate->Product_bound Hydrolysis Product_bound->Catalyst Catalyst Regeneration Product Chiral Aldol Adduct Product_bound->Product

Caption: Proposed catalytic cycle for the (S)-prolinamide catalyzed asymmetric aldol reaction.

Alkyl_Addition_Mechanism cluster_catalysis Catalytic Cycle Ligand (S)-BINOL Catalyst Chiral Ti-BINOL Complex Ligand->Catalyst Titanium Ti(OiPr)4 Titanium->Catalyst Activated_Aldehyde Aldehyde-Catalyst Complex Catalyst->Activated_Aldehyde Aldehyde This compound Aldehyde->Activated_Aldehyde Coordination Product_Complex Product-Titanium Complex Activated_Aldehyde->Product_Complex Grignard EtMgBr-BDMAEE Complex Grignard->Product_Complex Nucleophilic Addition Product Chiral Secondary Alcohol Product_Complex->Product Workup

Caption: Proposed mechanism for the Ti-BINOL catalyzed asymmetric alkyl addition.

Aldol_Workflow start Start reactants Mix this compound, Acetone, and Catalyst start->reactants reaction Stir at -20 °C for 48h reactants->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Chiral Aldol Adduct purify->product analyze Analyze by Chiral HPLC product->analyze end End analyze->end

Caption: Experimental workflow for the organocatalytic asymmetric aldol reaction.

Alkyl_Addition_Workflow start Start catalyst_prep Prepare Ti-BINOL Catalyst start->catalyst_prep grignard_prep Prepare EtMgBr-BDMAEE Complex start->grignard_prep reaction_setup Combine Catalyst, Aldehyde, and Grignard Complex at -20 °C catalyst_prep->reaction_setup grignard_prep->reaction_setup reaction Stir at -20 °C to 0 °C for 12h reaction_setup->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Chiral Secondary Alcohol purify->product analyze Analyze by Chiral HPLC/GC product->analyze end End analyze->end

Caption: Experimental workflow for the titanium-catalyzed asymmetric alkyl addition.

References

Application Notes and Protocols for Flow Chemistry: 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, representative protocol for the potential application of 3-propylbenzaldehyde in continuous flow chemistry. While specific literature on the flow chemistry of this compound is not abundant, the following sections detail a well-established reaction for substituted benzaldehydes—nitration—and adapt it to a continuous flow process for this compound. This serves as a practical guide for researchers looking to leverage flow chemistry for the synthesis of derivatives of this compound and similar molecules.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and greater scalability. For reactions that are highly exothermic or involve hazardous reagents, such as nitration, flow chemistry provides a safer and more controlled environment.

Application: Continuous Flow Nitration of this compound

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and materials industries. The reaction is notoriously exothermic and can lead to safety concerns and side-product formation in batch reactors. Flow chemistry mitigates these risks through the use of microreactors with high surface-area-to-volume ratios, enabling precise temperature control and rapid mixing.[1][2]

This protocol describes the continuous flow nitration of this compound to synthesize its nitro derivatives. The propyl group at the meta position will direct the electrophilic nitration primarily to the ortho and para positions relative to itself, leading to a mixture of isomers. The primary products expected are 2-nitro-5-propylbenzaldehyde and 4-nitro-3-propylbenzaldehyde.

Experimental Workflow Diagram

Flow_Nitration_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_processing Workup & Analysis R1 Syringe Pump A: This compound in Sulfuric Acid Mixer T-Mixer R1->Mixer Flow Rate A R2 Syringe Pump B: Nitrating Mixture (HNO3/H2SO4) R2->Mixer Flow Rate B Reactor Microreactor Coil (PFA/Hastelloy) Mixer->Reactor Mixed Reactants BPR Back Pressure Regulator Reactor->BPR Product Stream Quench Quenching Solution (Ice-water) Collection Product Collection Quench->Collection BPR->Quench Analysis Offline Analysis (GC-MS, HPLC) Collection->Analysis Logical_Relationship cluster_input Input Parameters cluster_process Flow Chemistry Process cluster_output Output Metrics Temp Temperature Heat Rapid Heat Transfer Temp->Heat ResTime Residence Time Yield Reaction Yield ResTime->Yield Stoich Stoichiometry Stoich->Yield Selectivity Isomer Selectivity Stoich->Selectivity Mixing Efficient Mixing Mixing->Yield Safety Process Safety Heat->Safety Control Precise Control Control->Yield Control->Selectivity Control->Safety

References

Application Notes and Protocols for the Quantification of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Propylbenzaldehyde. The methods described herein are essential for quality control, impurity profiling, and stability testing in research and drug development settings. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the analysis of aromatic aldehydes.

Introduction to Analytical Methods

The accurate quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products and chemical intermediates. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide details two robust methods for the determination of this compound.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly suitable for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity identification.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple matrices.

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric acid in Water
Elution Mode Isocratic or Gradient
Isocratic Condition 60% Acetonitrile : 40% Water with 0.1% Phosphoric Acid
Gradient Condition 5% to 95% Acetonitrile in 15 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

b) Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.

c) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Method Validation Parameters (Estimated)

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for this compound, based on data for similar compounds.

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL[1]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) equilibrate Equilibrate System prep_std->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify this compound integrate_peaks->quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Calibration Standards (0.1-10 µg/mL) setup_gcms Set Up Instrument prep_std->setup_gcms prep_sample Prepare Sample Solution prep_sample->setup_gcms inject_blank Inject Solvent Blank setup_gcms->inject_blank inject_std Inject Standards inject_blank->inject_std acquire_data Acquire Data inject_std->acquire_data inject_sample Inject Sample inject_sample->acquire_data build_curve Build Calibration Curve acquire_data->build_curve identify Identify by RT and Mass Spectrum acquire_data->identify quantify Quantify this compound build_curve->quantify identify->quantify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Propylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-propylbenzaldehyde. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.

Synthetic Pathways Overview

Several viable synthetic routes exist for the preparation of this compound. The primary methods involve the formylation of propylbenzene or the oxidation of 3-propylbenzyl alcohol. The choice of method often depends on the available starting materials, scalability, and desired purity.

Diagram of Synthetic Routes

Synthesis_Pathways Propylbenzene Propylbenzene Formylation Formylation Propylbenzene->Formylation Product This compound Formylation->Product Propylbenzyl_alcohol 3-Propylbenzyl Alcohol Oxidation Oxidation Propylbenzyl_alcohol->Oxidation Oxidation->Product

Caption: Key synthetic strategies for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the synthesis of this compound.

I. Formylation of Propylbenzene

Formylation of propylbenzene introduces a formyl group (-CHO) directly onto the aromatic ring. The Vilsmeier-Haack and Gattermann-Koch reactions are two common methods.

Q1: My Vilsmeier-Haack reaction is giving a low yield of this compound. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Here’s a troubleshooting guide:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. It is best to prepare the reagent in situ just before use.

  • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile. Propylbenzene is only moderately activated, which can lead to a sluggish reaction.

    • Temperature: While the initial formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C), the formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature to 50-80 °C if the reaction is not proceeding.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC to determine the optimal reaction time.

  • Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to propylbenzene can lead to incomplete reaction or the formation of byproducts. A molar ratio of 1.5:1 of the Vilsmeier reagent to propylbenzene is a good starting point.

  • Work-up Issues: The hydrolysis of the intermediate iminium salt is a critical step. Ensure complete hydrolysis by quenching the reaction mixture with a sufficient amount of ice-cold water or a dilute base solution.

Q2: I am observing the formation of multiple isomers in my formylation reaction. How can I improve the regioselectivity for the meta product?

A2: The propyl group is an ortho-, para-director. Therefore, direct formylation of propylbenzene will predominantly yield the ortho- and para-isomers, with the meta-isomer being a minor product. To obtain this compound as the major product, a different synthetic strategy is often required, such as starting from a meta-substituted precursor. If you must proceed with formylation, careful control of reaction conditions may slightly influence the isomer ratio, but it is unlikely to favor the meta-product significantly.

Q3: What are the common side reactions in the Gattermann-Koch formylation of alkylbenzenes?

A3: The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid with a Lewis acid catalyst, can have several side reactions:

  • Isomerization: The Lewis acid can sometimes cause isomerization of the alkyl group.

  • Disproportionation: The alkyl group can migrate from one aromatic ring to another, leading to the formation of benzene and dipropylbenzene.

  • Polyformylation: Although the formyl group is deactivating, under harsh conditions, a second formylation can occur.

II. Oxidation of 3-Propylbenzyl Alcohol

This two-step approach involves the preparation of 3-propylbenzyl alcohol followed by its oxidation to the aldehyde.

Q1: How can I synthesize the precursor, 3-propylbenzyl alcohol?

A1: There are a couple of reliable methods:

  • Grignard Reaction: Start with 3-bromopropylbenzene to form the Grignard reagent, which is then reacted with formaldehyde.

  • Reduction of a Carboxylic Acid Derivative: Reduce 3-propylbenzoic acid or its ester using a reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: My oxidation of 3-propylbenzyl alcohol is producing 3-propylbenzoic acid as a byproduct. How can I prevent over-oxidation?

A2: Over-oxidation to the carboxylic acid is a common issue with strong oxidizing agents. To selectively obtain the aldehyde, use a milder oxidizing agent.

  • Pyridinium Chlorochromate (PCC): PCC is a selective oxidant for converting primary alcohols to aldehydes. The reaction is typically carried out in dichloromethane (DCM) at room temperature.[1]

  • Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent that works well for this transformation.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) and is highly effective for sensitive substrates.

Q3: The purification of this compound from the oxidation reaction mixture is proving difficult. What purification strategies can I employ?

A3: Aldehydes can be effectively purified from non-carbonyl-containing impurities by forming a water-soluble bisulfite adduct.[2][3][4]

  • Adduct Formation: The crude reaction mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct which can often be filtered off.[2]

  • Extraction: If the adduct is soluble, it can be extracted into the aqueous phase, leaving the impurities in the organic layer.[3][4]

  • Regeneration: The purified adduct is then treated with a base (e.g., sodium carbonate or sodium hydroxide) or an acid to regenerate the pure aldehyde, which can then be extracted with an organic solvent.[2]

Experimental Protocols & Data

The following tables summarize typical reaction conditions for the synthesis of substituted benzaldehydes. Note that the data may be for analogous substrates and should be used as a starting point for optimization.

Table 1: Vilsmeier-Haack Formylation of Alkylbenzenes
SubstrateReagents (molar ratio)SolventTemperature (°C)Time (h)Yield (%)Reference
ToluenePOCl₃/DMF (1.5:1)DMF70-804-6~70 (p-isomer)General Protocol
EthylbenzenePOCl₃/DMF (1.5:1)DMF80-905-7~65 (p-isomer)Analogous Rxn

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add propylbenzene (1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Workflow Start Start: Anhydrous DMF and POCl3 Reagent_Formation Form Vilsmeier Reagent (0-10 °C) Start->Reagent_Formation Add_Substrate Add Propylbenzene Reagent_Formation->Add_Substrate Reaction Heat to 80-90 °C (Monitor by TLC) Add_Substrate->Reaction Workup Quench with Ice, Neutralize Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Table 2: Oxidation of Benzyl Alcohols to Benzaldehydes
SubstrateOxidizing Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl AlcoholPCC (1.5)DCMRoom Temp.2-4>90[1]
4-Methylbenzyl AlcoholPCC (1.5)DCMRoom Temp.2-3~95General Protocol

Experimental Protocol: Oxidation with PCC

  • To a stirred solution of 3-propylbenzyl alcohol (1 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Diagram: Oxidation Workflow

Oxidation_Workflow Start Start: 3-Propylbenzyl Alcohol in DCM Add_PCC Add PCC Start->Add_PCC Reaction Stir at Room Temperature (Monitor by TLC) Add_PCC->Reaction Filtration Dilute with Ether, Filter through Silica/Celite Reaction->Filtration Concentration Combine Filtrates, Concentrate Filtration->Concentration Purification Purify by Distillation or Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the oxidation of 3-propylbenzyl alcohol using PCC.

References

Common impurities and byproducts in 3-Propylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Propylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: this compound can be synthesized through several common methods, including:

  • Oxidation of 3-Propylbenzyl Alcohol: A reliable method that utilizes an oxidizing agent to convert the primary alcohol to an aldehyde.

  • Reduction of 3-Propylbenzonitrile: This method involves the partial reduction of a nitrile to an aldehyde, typically using a hydride reagent.

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent derived from a 3-propylhalobenzene with a formylating agent.

  • Gattermann-Koch Reaction: This reaction introduces a formyl group directly onto the propylbenzene ring, though it often yields a mixture of isomers.

Q2: I am performing a Gattermann-Koch formylation on propylbenzene. What are the expected isomers and byproducts?

A2: The Gattermann-Koch reaction on propylbenzene is known to produce a mixture of isomers, with the para-isomer (4-propylbenzaldehyde) typically being the major product. You can also expect the formation of ortho- (2-propylbenzaldehyde) and meta- (this compound) isomers. Additionally, side reactions due to the Lewis acid catalyst can lead to byproducts such as dipropylbenzenes, tripropylbenzenes, and even benzene through disproportionation and transalkylation reactions.[1]

Q3: What are the critical parameters to control during the DIBAL-H reduction of 3-Propylbenzonitrile?

A3: The reduction of nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H) is highly temperature-sensitive. It is crucial to maintain a low temperature, typically -78 °C, during the addition of DIBAL-H to prevent over-reduction to the corresponding amine (3-propylbenzylamine).[2][3] Using a stoichiometric amount of DIBAL-H is also important for achieving high selectivity for the aldehyde.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Oxidation of 3-Propylbenzyl Alcohol

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • TLC or GC analysis shows a significant amount of unreacted starting material or the presence of a more polar byproduct.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Oxidation Ensure the oxidizing agent (e.g., PCC, PDC) is fresh and used in a slight excess (typically 1.1-1.5 equivalents). Monitor the reaction progress by TLC or GC until the starting material is consumed.
Over-oxidation to Carboxylic Acid Avoid using overly harsh oxidizing agents or prolonged reaction times. Milder reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are preferred for stopping the oxidation at the aldehyde stage.[4] If over-oxidation is suspected, confirm by analyzing the product mixture for the presence of 3-propylbenzoic acid.
Decomposition of the Aldehyde Aldehydes can be sensitive to air oxidation. Once the reaction is complete, work up the reaction promptly and consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon).
Volatile Product Loss This compound is a liquid with a relatively low boiling point. Be cautious during solvent removal under reduced pressure to avoid co-evaporation of the product. Use a moderate vacuum and temperature.
Issue 2: Formation of Multiple Products in the Grignard Reaction

Symptoms:

  • The crude product mixture shows multiple spots on TLC or peaks in GC, indicating the presence of byproducts in addition to the desired this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Wurtz Coupling This side reaction can occur between the Grignard reagent and the starting halide. To minimize this, ensure the magnesium turnings are of high quality and activated. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with Excess Formylating Agent If using an orthoformate, the initially formed acetal can be stable to the Grignard reagent. However, with other formylating agents, a second addition of the Grignard reagent can occur. Use a stoichiometric amount of the Grignard reagent and add it slowly to the formylating agent at a low temperature.
Hydrolysis of Grignard Reagent Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).

Experimental Protocols

Oxidation of 3-Propylbenzyl Alcohol using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of a primary benzyl alcohol to the corresponding aldehyde.

Materials:

  • 3-Propylbenzyl Alcohol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celite® or anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5-10 mL per gram of alcohol), add a solution of 3-Propylbenzyl Alcohol (1 equivalent) in anhydrous DCM.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Impurities and Byproducts:

Impurity/ByproductReason for Formation
Unreacted 3-Propylbenzyl AlcoholIncomplete reaction.
3-Propylbenzoic AcidOver-oxidation of the aldehyde.
Chromium ResiduesIncomplete removal during workup.
Reduction of 3-Propylbenzonitrile using Diisobutylaluminium Hydride (DIBAL-H)

This protocol outlines the partial reduction of a nitrile to an aldehyde.

Materials:

  • 3-Propylbenzonitrile

  • Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous solvent (e.g., Toluene, Diethyl Ether, or DCM)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Propylbenzonitrile (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt or dilute HCl.

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify by flash column chromatography or distillation if necessary.[5][6]

Expected Impurities and Byproducts:

Impurity/ByproductReason for Formation
Unreacted 3-PropylbenzonitrileIncomplete reaction.
3-PropylbenzylamineOver-reduction of the nitrile or imine intermediate.
3-Propylbenzyl AlcoholReduction of the aldehyde product by excess DIBAL-H if the temperature is not controlled.
Bodroux-Chichibabin Aldehyde Synthesis via Grignard Reaction

This protocol describes the synthesis of an aldehyde from a Grignard reagent and triethyl orthoformate.[7]

Materials:

  • 3-Bromopropane

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Triethyl orthoformate

  • Dilute aqueous acid (e.g., 1 M HCl)

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a small amount of a solution of 3-bromopropane in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining 3-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with Orthoformate: To the freshly prepared 3-propylmagnesium bromide solution, add triethyl orthoformate (1 equivalent) dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis: Quench the reaction by slowly adding it to a stirred mixture of ice and dilute aqueous acid.

  • Stir the mixture vigorously until the intermediate acetal is hydrolyzed to the aldehyde.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography.

Expected Impurities and Byproducts:

Impurity/ByproductReason for Formation
HexaneWurtz coupling of the Grignard reagent.
Unreacted 3-BromopropaneIncomplete Grignard formation.
This compound diethyl acetalIncomplete hydrolysis of the intermediate.

Data Summary

The following tables provide a general overview of expected yields and common impurities for the synthesis of benzaldehyde derivatives through the discussed methods. Please note that actual results may vary based on specific reaction conditions and the substrate.

Table 1: Comparison of Synthetic Routes for Benzaldehyde Derivatives

Synthetic RouteTypical Yield Range (%)Key AdvantagesKey Disadvantages
Oxidation of Benzyl Alcohol70-95High yields, clean reaction.Potential for over-oxidation.
Reduction of Benzonitrile60-85Good for substrates with sensitive groups.Requires strict temperature control.
Grignard Reaction50-80Versatile C-C bond formation.Sensitive to moisture, potential for side reactions.
Gattermann-Koch Reaction40-60Direct formylation of arenes.Often produces isomer mixtures, uses toxic CO.

Table 2: Common Impurities and Their Identification

ImpurityAnalytical Method for Detection
3-Propylbenzyl AlcoholGC-MS, ¹H NMR (presence of benzylic CH₂OH protons)
3-Propylbenzoic Acid¹H NMR (presence of carboxylic acid proton), LC-MS
3-PropylbenzylamineGC-MS, ¹H NMR (presence of benzylic CH₂NH₂ protons)
Isomeric PropylbenzaldehydesGC, ¹H NMR (distinct aromatic proton patterns)
DipropylbenzenesGC-MS

Visualizations

Below are diagrams illustrating the workflow and logical relationships for troubleshooting common issues in this compound synthesis.

Troubleshooting_Low_Yield_Oxidation cluster_solutions Solutions start Low Yield in Oxidation Reaction check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm check_overox Check for Over-oxidation Product (e.g., Carboxylic Acid) start->check_overox check_decomp Consider Product Decomposition start->check_decomp incomplete Incomplete Reaction: - Use fresh/excess oxidant - Increase reaction time check_sm->incomplete If starting material is present overox Over-oxidation: - Use milder oxidant (PCC) - Reduce reaction time check_overox->overox If acid is detected decomp Decomposition: - Prompt workup - Store under inert gas check_decomp->decomp If product is known to be unstable

Caption: Troubleshooting workflow for low yield in the oxidation of 3-propylbenzyl alcohol.

Grignard_Byproducts_Troubleshooting cluster_problems Observed Byproducts cluster_causes Potential Causes cluster_solutions Solutions title Troubleshooting Grignard Reaction Byproducts wurtz Wurtz Coupling Product (e.g., Hexane) title->wurtz double_addition Double Addition Product (from formylating agent) title->double_addition hydrolysis Starting Halide Present (from Grignard hydrolysis) title->hydrolysis cause_wurtz Poor Mg Activation High Halide Concentration wurtz->cause_wurtz cause_double Incorrect Stoichiometry High Temperature double_addition->cause_double cause_hydrolysis Presence of Moisture hydrolysis->cause_hydrolysis sol_wurtz Use fresh Mg Slow halide addition cause_wurtz->sol_wurtz sol_double Use 1:1 Stoichiometry Low temperature addition cause_double->sol_double sol_hydrolysis Use anhydrous solvents/glassware Inert atmosphere cause_hydrolysis->sol_hydrolysis

Caption: Logical relationships between byproducts, causes, and solutions in Grignard synthesis.

References

Improving the yield of 3-Propylbenzaldehyde in Gattermann-Koch reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gattermann-Koch Reaction

Topic: Improving the Yield of 3-Propylbenzaldehyde in the Gattermann-Koch Reaction

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the use of the Gattermann-Koch reaction for the synthesis of propylbenzaldehydes.

Frequently Asked Questions (FAQs)

Q1: Can the Gattermann-Koch reaction be used to synthesize this compound from propylbenzene?

A1: Synthesizing this compound (the meta-isomer) from propylbenzene using the Gattermann-Koch reaction is highly challenging and generally not a recommended route. The propyl group is an alkyl group, which is an electron-donating group (EDG).[1][2] EDGs activate the aromatic ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions.[3][4] Therefore, the reaction of propylbenzene will yield primarily 4-propylbenzaldehyde (para-isomer) and a smaller amount of 2-propylbenzaldehyde (ortho-isomer). The desired this compound (meta-isomer) will be formed in negligible amounts, if at all.

Q2: What is the expected major product of the Gattermann-Koch reaction with propylbenzene?

A2: The major product will be 4-propylbenzaldehyde (p-propylbenzaldehyde). The propyl group sterically hinders the ortho positions to some extent, making the para position the most favorable site for the incoming formyl group.[5]

Q3: Why are alkyl groups like propyl considered ortho, para-directors?

A3: Alkyl groups donate electron density to the aromatic ring through an inductive effect and hyperconjugation.[4] This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack.[6] The positive charge of the intermediate is more effectively stabilized when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the charge is on the carbon atom attached to the alkyl group.[4] This makes the activation energy for ortho/para attack lower than for meta attack.

Q4: Are there more effective methods for synthesizing this compound?

A4: Yes. A multi-step synthesis starting with a meta-directing group is a much more viable strategy. Here are two potential routes:

  • Friedel-Crafts Acylation followed by Reduction: Start with benzene and perform a Friedel-Crafts acylation with propanoyl chloride to form propiophenone. The acyl group is a meta-director. Nitration followed by reduction of the nitro group and subsequent removal of the amino group (e.g., via diazotization) is a classic but lengthy approach. A more direct route is to start with a compound already substituted at the meta position. For example, starting with 3-bromobenzoic acid, which can be converted to 3-propylbenzoic acid and then reduced to this compound.

  • Starting from a Meta-Substituted Precursor: A more direct approach involves starting with a commercially available meta-substituted benzene derivative. For example, the reduction of 3-propylbenzoyl chloride or the oxidation of 3-propylbenzyl alcohol would yield the desired product.

Q5: What are the primary safety concerns with the Gattermann-Koch reaction?

A5: The Gattermann-Koch reaction involves highly toxic and hazardous gases.

  • Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas that is a chemical asphyxiant.

  • Hydrogen Chloride (HCl): A corrosive and toxic gas that can cause severe respiratory damage. All manipulations must be performed in a well-ventilated fume hood with appropriate gas handling equipment and personal protective equipment (PPE).[5]

Troubleshooting Guide for Formylation of Propylbenzene

This guide focuses on optimizing the yield of the primary product, 4-propylbenzaldehyde, as achieving a significant yield of the 3-propyl isomer is not feasible with this reaction.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic and will be deactivated by moisture.[5]- Use a fresh, unopened container of anhydrous AlCl₃.- Handle the catalyst in a glovebox or under a dry, inert atmosphere (N₂ or Ar).- Ensure all glassware is oven-dried or flame-dried immediately before use.
2. Wet Reagents/Solvents: Water in the propylbenzene or solvent will quench the catalyst and the reactive formyl cation intermediate.- Use anhydrous grade solvents and dry them further over molecular sieves or other appropriate drying agents.- Distill propylbenzene from a suitable drying agent (e.g., CaH₂) before use.
3. Gas Leaks or Insufficient Pressure: The reaction often requires high pressure of carbon monoxide to proceed efficiently.[7]- Ensure all gas lines and reaction vessel seals are secure and leak-tested.- If high-pressure equipment is unavailable, using CuCl as a co-catalyst is essential to facilitate the reaction at lower pressures.[8]
4. Suboptimal Temperature: The reaction is typically run at low temperatures (0-25 °C) to minimize side reactions. Temperatures that are too low may slow the reaction rate significantly.- Monitor the reaction temperature closely. If the rate is too slow at 0 °C, consider allowing it to warm slowly to room temperature.[5]
Formation of Significant Byproducts 1. Isomer Formation: Formation of the ortho-isomer (2-propylbenzaldehyde) is expected.- Isomer separation will be necessary during purification, typically via fractional distillation or chromatography. Optimizing for para-selectivity can be attempted by using bulkier catalyst systems, though this is not standard for Gattermann-Koch.
2. Disproportionation/Rearrangement: The Lewis acid can catalyze the removal and re-addition of the propyl group, leading to benzene, di-propylbenzenes, and isopropylbenzene. The Friedel-Crafts alkylation reaction is notorious for this.[9][10]- Use the mildest effective reaction temperature.- Maintain a sufficient overpressure of CO to favor the formylation reaction pathway.
3. Polyformylation: A second formyl group is added.- This is generally not an issue, as the aldehyde group (-CHO) is strongly deactivating and meta-directing, making the product less reactive than the starting material.[5]

Experimental Protocols

General Protocol for Gattermann-Koch Formylation of Propylbenzene (to yield 4-Propylbenzaldehyde)

Disclaimer: This protocol involves extremely hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Copper(I) chloride (CuCl)

  • Propylbenzene (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Ice-water bath

  • Hydrochloric acid (aqueous, dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure reaction vessel (autoclave) if performing under high pressure.

Procedure:

  • Setup: Assemble a flame-dried reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution). Maintain a dry, inert atmosphere (N₂ or Ar).

  • Catalyst Charging: In the reaction vessel, charge anhydrous aluminum chloride (1.2 equivalents) and a catalytic amount of copper(I) chloride (0.1 equivalents).

  • Solvent and Substrate Addition: Add the anhydrous solvent and cool the mixture to 0 °C using an ice-water bath. Slowly add anhydrous propylbenzene (1.0 equivalent) with vigorous stirring.

  • Gas Introduction: Introduce a slow stream of dry HCl gas into the reaction mixture. Following this, bubble carbon monoxide (CO) gas through the solution. If using a high-pressure vessel, seal the reactor and pressurize with CO to the desired pressure (e.g., 50-100 atm).[7]

  • Reaction: Maintain vigorous stirring and low temperature (0-10 °C). Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent any excess gas into the scrubber. Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation or column chromatography to separate the major 4-propylbenzaldehyde isomer from unreacted starting material and other byproducts.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction? catalyst Is Catalyst Active? (Anhydrous AlCl₃, fresh) start->catalyst Check reagents Are Reagents/Solvents Dry? catalyst->reagents Yes fix_catalyst Action: Use fresh, anhydrous AlCl₃ under inert atmosphere. catalyst->fix_catalyst No conditions Are Conditions Optimal? (Temp, CO Pressure) reagents->conditions Yes fix_reagents Action: Dry solvents and substrate before use. reagents->fix_reagents No fix_conditions Action: Check for gas leaks. Adjust temp/pressure. conditions->fix_conditions No success Yield Improved conditions->success Yes fix_catalyst->success fix_reagents->success fix_conditions->success

Caption: A decision tree for troubleshooting low yield in the Gattermann-Koch reaction.

Reaction Pathway and Isomer Formation

Isomer_Formation cluster_start Reactants cluster_products Products Propylbenzene Propylbenzene Para 4-Propylbenzaldehyde (Para Isomer) Propylbenzene->Para Major Product (Electronically & Sterically Favored) Ortho 2-Propylbenzaldehyde (Ortho Isomer) Propylbenzene->Ortho Minor Product (Sterically Hindered) Meta This compound (Meta Isomer) Propylbenzene->Meta Trace / Negligible (Electronically Disfavored) Reagents CO, HCl AlCl₃, CuCl

Caption: Expected isomer distribution for the formylation of propylbenzene.

General Experimental Workflow

Experimental_Workflow A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Charge Catalyst & Substrate (0 °C) A->B C 3. Introduce Gases (HCl, then CO) B->C D 4. Reaction (Monitor Progress) C->D E 5. Quench (Ice / aq. HCl) D->E F 6. Extraction & Washing E->F G 7. Dry & Concentrate F->G H 8. Purify (Distillation / Chromatography) G->H

Caption: Step-by-step workflow for the Gattermann-Koch formylation experiment.

References

Technical Support Center: Troubleshooting 3-Propylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-propylbenzaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

A1: Low conversion rates in this compound reactions can often be attributed to several key factors:

  • Reagent Purity: Impurities in this compound, other reactants, or solvents can interfere with the reaction. The aldehyde itself can oxidize over time to 3-propylbenzoic acid.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions.

  • Catalyst Activity: In catalyst-driven reactions, the catalyst may be deactivated or poisoned by impurities.

  • Moisture and Atmosphere: Many reactions involving aldehydes are sensitive to moisture and oxygen. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is often critical.

  • Side Reactions: The formation of unintended byproducts can consume reactants and lower the yield of the desired product.

Q2: What are the typical side reactions to consider when working with this compound?

A2: Depending on the reaction conditions, several side reactions can occur:

  • Oxidation: this compound can be easily oxidized to 3-propylbenzoic acid, especially if exposed to air.

  • Cannizzaro Reaction: In the presence of a strong base, this compound, which lacks an alpha-hydrogen, can undergo disproportionation to form 3-propylbenzyl alcohol and 3-propylbenzoic acid.

  • Self-Condensation (Aldol Type): While less common for benzaldehydes, under certain conditions, side reactions involving the aldehyde functionality can occur.

  • Reactions on the Propyl Group: Under harsh conditions, reactions involving the propyl side chain are possible but less common than reactions at the aldehyde group.

Q3: How can I effectively monitor the progress of my this compound reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of most this compound reactions. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visually track the consumption of the aldehyde and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guides

Low Yield in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Problem: The conversion of this compound to the corresponding alkene is low.

G start Low Alkene Yield check_ylide Verify Ylide/Phosphonate Anion Formation start->check_ylide ylide_issue Incomplete deprotonation. Use stronger base (e.g., n-BuLi for unstabilized ylides). Ensure anhydrous conditions. check_ylide->ylide_issue No/Poor Ylide Formation check_aldehyde Assess Aldehyde Quality & Reactivity check_ylide->check_aldehyde Ylide Formation Confirmed success Improved Alkene Yield ylide_issue->success Implement Solution aldehyde_issue Aldehyde oxidized or impure. Purify by distillation or chromatography. Use freshly opened/purified aldehyde. check_aldehyde->aldehyde_issue Degraded/Impure Aldehyde check_conditions Optimize Reaction Conditions check_aldehyde->check_conditions Aldehyde is Pure aldehyde_issue->success Implement Solution conditions_issue Increase temperature or reaction time. Change solvent (e.g., THF, DMSO). Add Lewis acid for HWE (e.g., LiCl). check_conditions->conditions_issue Standard Conditions Fail check_conditions->success Optimization Successful conditions_issue->success Implement Solution G start Low Alcohol Yield check_grignard Verify Grignard Reagent Quality start->check_grignard grignard_issue Grignard reagent not formed or degraded. Ensure anhydrous conditions (flame-dry glassware). Use fresh, high-quality magnesium and alkyl halide. check_grignard->grignard_issue Poor Grignard Quality check_conditions Review Reaction Conditions check_grignard->check_conditions Grignard Reagent is Active success Improved Alcohol Yield grignard_issue->success Implement Solution conditions_issue Incorrect temperature (add aldehyde at 0°C). Insufficient reaction time. Solvent not anhydrous. check_conditions->conditions_issue Suboptimal Conditions check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions are Optimal conditions_issue->success Implement Solution side_reaction_issue Wurtz coupling of Grignard reagent. Enolization of aldehyde (not applicable here). Reduction of aldehyde. check_side_reactions->side_reaction_issue Side Products Detected check_side_reactions->success No Major Side Reactions side_reaction_issue->success Implement Solution

Technical Support Center: Solvent Effects on the Reactivity of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylbenzaldehyde. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked questions (FAQs)

Q1: How does the propyl group in this compound affect its reactivity compared to benzaldehyde?

The propyl group at the meta position is a weak electron-donating group. This has a minor electronic effect on the reactivity of the aldehyde group compared to unsubstituted benzaldehyde. The primary influence will be steric, although given the meta position, this effect is also minimal for reactions directly at the aldehyde carbonyl. In general, the reactivity of this compound can be considered very similar to that of benzaldehyde.

Q2: What are the general solubility characteristics of this compound?

This compound is an aromatic aldehyde and is expected to be soluble in a wide range of common organic solvents such as ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), and polar aprotic solvents (acetone, ethyl acetate). Its solubility in polar protic solvents like water and ethanol is expected to be low.

Q3: How does solvent polarity influence the reactivity of the aldehyde group in this compound?

The reactivity of the carbonyl group in this compound is sensitive to the solvent environment.

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the carbonyl oxygen, which can decrease the reactivity of the aldehyde by stabilizing the ground state. They can also solvate nucleophiles, potentially reducing their reactivity.[1][2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can stabilize polar transition states without strongly solvating the nucleophile, often leading to increased reaction rates for nucleophilic additions.[1][3]

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are highly dependent on the solubility of the reactants and reagents. The lack of stabilization of polar intermediates can sometimes slow down reactions.

Q4: Are there any specific safety precautions I should take when working with this compound in different solvents?

Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards of the solvents you are using, such as flammability (e.g., diethyl ether, THF) and toxicity (e.g., dichloromethane, chloroform). Refer to the Safety Data Sheet (SDS) for this compound and each solvent for detailed safety information.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard Reaction)
Symptom Possible Cause Suggested Solution
No or very low product formation.Inappropriate solvent: Protic solvents (e.g., water, ethanol) will quench the Grignard reagent.[4]Use anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]
Starting material is recovered.Poor quality Grignard reagent: The Grignard reagent may have degraded due to exposure to air or moisture.Titrate the Grignard reagent before use to determine its exact concentration.[5]
Formation of a dimeric side product (Wurtz coupling).Solvent effects: THF can sometimes promote Wurtz coupling more than diethyl ether.Consider using diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) as the solvent, as they have been shown to suppress this side reaction.[6]
Issue 2: Poor Selectivity or Side Reactions in Aldol Condensation
Symptom Possible Cause Suggested Solution
Formation of multiple products.Self-condensation of the enolizable partner: When using a ketone or another aldehyde with α-hydrogens, it can react with itself.Use a non-enolizable aldehyde like this compound as the electrophile. Add the enolizable component slowly to a mixture of the base and this compound.[7][8]
Low conversion to the condensation product (α,β-unsaturated carbonyl).Solvent choice: Some solvents may favor the initial aldol addition product over the dehydrated condensation product.Alcoholic solvents tend to favor the formation of the α,β-unsaturated product.[9] Running the reaction at a higher temperature can also promote dehydration.
Reaction does not proceed.Inappropriate solvent for the base: The chosen base may not be soluble or effective in the selected solvent.Ensure the base is compatible with the solvent. For example, NaOH or KOH are often used in protic solvents like ethanol or water.
Issue 3: Inconsistent Results in Oxidation Reactions
Symptom Possible Cause Suggested Solution
Slow or incomplete reaction.Solvent polarity: The rate of oxidation can be highly dependent on the solvent's dielectric constant.For oxidations with reagents like benzimidazolium fluorochromate, decreasing the acetic acid concentration in an aqueous acetic acid mixture (i.e., increasing the dielectric constant) can increase the reaction rate.[10] For phase-transfer catalyzed oxidations with permanganate, a more polar non-polar solvent like ethyl acetate can lead to higher yields than toluene.[11][12]
Formation of byproducts.Over-oxidation or side reactions: The solvent may participate in or promote unwanted side reactions.Use a solvent that is inert under the reaction conditions. For example, when performing aerobic oxidation, using a chlorinated solvent might lead to unwanted chlorination of the product.[13]

Quantitative Data Summary

Note: The following data is based on studies with benzaldehyde, which is expected to be a good model for the reactivity of this compound.

Table 1: Solvent Effects on the Yield of Grignard Reaction with Benzaldehyde

Grignard ReagentElectrophileSolventYield of Alcohol ProductReference
Benzylmagnesium chlorideBenzaldehydeDiethyl ether (Et₂O)94%[6]
Benzylmagnesium chlorideBenzaldehydeTetrahydrofuran (THF)27% (due to Wurtz coupling)[6]
Benzylmagnesium chlorideBenzaldehyde2-Methyltetrahydrofuran (2-MeTHF)90%[6]

Table 2: Solvent Effects on Aldol Condensation of Benzaldehyde with 1-Heptanal

SolventConversion of Heptanal (%)Selectivity to Jasminaldehyde (%)Reference
n-Hexane7585[14]
Acetonitrile8088[14]
Toluene8590[14]
Ethanol9092[14]
Dichloromethane7080[14]
Water6575[14]
Solvent-free10097[14]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Nucleophilic Addition to this compound via UV-Vis Spectroscopy

This protocol is adapted from methods for monitoring reactions of other aldehydes.[15][16]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired reaction solvent (e.g., ethanol).

    • Prepare a stock solution of the nucleophile (e.g., sodium borohydride for reduction) in the same solvent.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to scan a range that includes the absorbance maximum of the carbonyl group of this compound (typically around 250-300 nm).

    • Blank the spectrophotometer with the reaction solvent.

  • Kinetic Run:

    • In a quartz cuvette, add the this compound stock solution and dilute with the solvent to the desired concentration.

    • Initiate the reaction by adding a small volume of the nucleophile stock solution and mix quickly.

    • Immediately begin recording the absorbance at the predetermined wavelength over time.

  • Data Analysis:

    • The decrease in absorbance corresponding to the consumption of the aldehyde can be used to determine the reaction kinetics.

Protocol 2: General Procedure for a Grignard Reaction with this compound and Product Analysis by GC-MS

This protocol is based on general procedures for Grignard reactions with aromatic aldehydes.[6][17]

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Assemble the apparatus under an inert atmosphere (nitrogen or argon).

    • To the flask, add the Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent (e.g., diethyl ether).

  • Reaction Execution:

    • Dissolve this compound in anhydrous diethyl ether.

    • Slowly add the this compound solution to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • GC-MS Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into the GC-MS to identify the product and any byproducts based on their mass spectra and retention times.[18][19]

Visualizations

Experimental_Workflow_Grignard_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis prep_glass Flame-dry glassware prep_reagents Prepare anhydrous This compound and Grignard reagent in ether add_aldehyde Slowly add aldehyde to Grignard reagent at 0 °C prep_reagents->add_aldehyde stir_rt Stir at room temperature add_aldehyde->stir_rt quench Quench with sat. NH4Cl (aq) stir_rt->quench extract Extract with ether quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate gcms GC-MS analysis dry_concentrate->gcms Nucleophilic_Addition_Pathway cluster_solvent_effect Solvent Environment reactant This compound + Nu⁻ transition_state Transition State reactant->transition_state Solvent can stabilize or destabilize intermediate Tetrahedral Intermediate transition_state->intermediate Nucleophilic Attack product Product intermediate->product Protonation (Workup) info Solvent polarity affects the energy of the reactant and transition state, thus influencing the reaction rate.

References

Technical Support Center: 3-Propylbenzaldehyde Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 3-Propylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification strategies for this compound include:

  • Distillation: Effective for separating the product from non-volatile impurities and some solvents.

  • Column Chromatography: Useful for removing impurities with different polarities.

  • Bisulfite Adduct Formation: A highly selective method for separating aldehydes from other non-carbonyl compounds.[1]

  • Crystallization: Can be employed for derivatives of this compound or if the product solidifies upon cooling.

Q2: What are the typical impurities I might encounter?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 3-propylbenzyl alcohol or 3-propylbenzyl bromide.

  • Over-oxidation product: 3-Propylbenzoic acid, which can form if the aldehyde is exposed to air.

  • Byproducts from synthesis: For example, if a Gattermann-Koch type reaction is used, di- and tri-propylbenzene impurities may be present.[2]

  • Solvents from the reaction or work-up.

Q3: How can I remove the corresponding carboxylic acid impurity?

A3: 3-Propylbenzoic acid can be removed by a simple acid-base extraction. During the work-up, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.

Q4: Is this compound stable during storage?

A4: Aldehydes, including this compound, are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light. For long-term storage, it is recommended to keep the purified product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after distillation - Product loss due to co-distillation with a lower-boiling solvent.- Thermal decomposition of the product at high temperatures.- Ensure the complete removal of low-boiling solvents before high-vacuum distillation.- Use vacuum distillation to lower the boiling point and minimize thermal stress.
Product is still impure after column chromatography - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Overloading the column.- Optimize the eluent system using thin-layer chromatography (TLC) first.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude product loaded onto the column.
Formation of a white precipitate during aqueous work-up - This could be the sodium bisulfite adduct of this compound if bisulfite was used in the reaction quench.- The adduct is typically water-soluble, but if it precipitates, it can be isolated by filtration and the aldehyde regenerated by treatment with a base.[1]
The purified aldehyde turns yellow/brown over time - Oxidation to 3-propylbenzoic acid or other degradation products.- Presence of trace impurities that are unstable.- Ensure the product is stored under an inert atmosphere and refrigerated.- Consider re-purification by flash chromatography or distillation if purity is critical.
Incomplete reaction detected after work-up - Insufficient reaction time or temperature.- Inactive reagents.- Monitor the reaction progress by TLC or GC-MS to ensure completion before starting the work-up.- Use fresh or properly stored reagents.

Quantitative Data

The following table summarizes key quantitative data for propylbenzaldehyde isomers. This information can be used to guide the development of purification protocols.

PropertyThis compoundp-Propylbenzaldehyde3-Isopropylbenzaldehyde
Molecular Formula C₁₀H₁₂O[3][4]C₁₀H₁₂O[3]C₁₀H₁₂O[5]
Molecular Weight 148.20 g/mol [3][4]148.20 g/mol 148.20 g/mol [5]
Boiling Point Not specified240 °C[3]Not specified
Density Not specified1.005 g/mL at 25 °C[3]Not specified
Solubility Soluble in organic solvents (e.g., ethanol, ether)[3]Soluble in acetone, DMSO, methanol (slightly)[3]Soluble in organic solvents
Refractive Index Not specifiedn20/D 1.532[3]Not specified

Experimental Protocols

Protocol 1: Standard Extractive Work-up
  • Quench the Reaction: Slowly add the reaction mixture to a separatory funnel containing a suitable quenching solution (e.g., water, saturated ammonium chloride, or dilute acid, depending on the reaction chemistry).

  • Extract the Product: Extract the aqueous mixture with an organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Wash the Organic Layer:

    • Wash the combined organic extracts with water to remove water-soluble impurities.

    • Wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts like 3-propylbenzoic acid.

    • Wash with brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system should be guided by prior TLC analysis of the crude product.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the Column: Pass the eluent through the column under positive pressure.

  • Collect Fractions: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[6][7]

Protocol 3: Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The this compound will react to form a water-soluble α-hydroxysulfonic acid salt (the bisulfite adduct).[1][8]

  • Separation of Impurities: Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities. The bisulfite adduct will remain in the aqueous layer.

  • Regeneration of the Aldehyde: Isolate the aqueous layer and add a strong base (e.g., 10% sodium hydroxide) or a strong acid to decompose the bisulfite adduct and regenerate the this compound.[1][8]

  • Extraction and Isolation: Extract the regenerated aldehyde with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate to obtain the purified this compound.[8]

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude this compound workup Aqueous Work-up crude->workup distillation Vacuum Distillation workup->distillation For high-boiling impurities chromatography Column Chromatography workup->chromatography For polar impurities bisulfite Bisulfite Adduct Formation workup->bisulfite For selective aldehyde purification pure_product Pure this compound distillation->pure_product chromatography->pure_product bisulfite->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Impurities in this compound start Impure Product check_acid Acidic Impurity Present? (e.g., 3-Propylbenzoic Acid) start->check_acid base_wash Wash with aq. NaHCO3 check_acid->base_wash Yes check_polarity Impurities with Different Polarity? check_acid->check_polarity No base_wash->check_polarity chromatography Column Chromatography check_polarity->chromatography Yes check_volatility Impurities with Different Volatility? check_polarity->check_volatility No pure_product Pure Product chromatography->pure_product distillation Vacuum Distillation check_volatility->distillation Yes check_volatility->pure_product No (Consider other methods) distillation->pure_product

Caption: Decision tree for troubleshooting impurities.

References

Preventing side reactions in the functionalization of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the functionalization of 3-Propylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical transformation of this compound, offering potential causes and solutions to mitigate unwanted side reactions.

Issue 1: Aldol Condensation During Base-Catalyzed Reactions

Symptoms:

  • Formation of a viscous, oily, or solid precipitate.

  • Complex mixture of products observed by TLC or NMR, often showing α,β-unsaturated aldehyde or β-hydroxy aldehyde signals.

  • Lower than expected yield of the desired product.

Question: How can I prevent the self-condensation of this compound in the presence of a base?

Answer:

This compound possesses α-hydrogens, making it susceptible to aldol condensation under basic conditions. This side reaction can significantly reduce the yield of the desired product. To minimize aldol condensation, consider the following strategies:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are preferable to smaller, more nucleophilic bases like sodium hydroxide or alkoxides. These bulky bases favor the deprotonation of other starting materials (in a crossed-aldol type reaction) over the self-condensation of the aldehyde.[1]

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C). The activation energy for aldol condensation is generally higher than for many desired nucleophilic additions. Lowering the temperature slows down the rate of the undesired condensation reaction more significantly.

  • Order of Addition: Add the this compound slowly to a solution containing the base and the other reactant. This ensures that the concentration of the enolate of this compound remains low at any given time, thus minimizing self-condensation.

  • Use of a Protecting Group: If the desired reaction can be performed under neutral or acidic conditions, consider protecting the aldehyde functionality as an acetal. Acetals are stable to bases and can be deprotected under acidic conditions after the desired transformation is complete.

Issue 2: Over-oxidation to Carboxylic Acid

Symptoms:

  • Presence of 3-Propylbenzoic acid in the product mixture, detectable by IR (broad O-H stretch) or NMR spectroscopy.

  • Difficulty in separating the desired product from the carboxylic acid impurity.

Question: My goal is a different functionalization, but I am observing the formation of 3-Propylbenzoic acid. How can I avoid this?

Answer:

The aldehyde group of this compound is easily oxidized to a carboxylic acid, especially when exposed to air over time or in the presence of oxidizing agents. To prevent this unwanted oxidation:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Choice of Reagents: When performing other transformations, ensure that the reagents and conditions are not oxidative. For example, some grades of solvents or reagents may contain oxidizing impurities.

  • Controlled Oxidation: If the desired reaction is an oxidation to the carboxylic acid, use controlled and specific oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) under well-defined reaction conditions to ensure complete conversion and avoid side products.[2][3]

Issue 3: Unwanted Reduction of the Aldehyde

Symptoms:

  • Formation of 3-Propylbenzyl alcohol as a byproduct.

  • This is particularly common in reactions involving hydrides or other reducing agents intended for other functional groups in the molecule.

Question: I am trying to perform a reaction on another part of the molecule, but the aldehyde group is being reduced to an alcohol. What can I do?

Answer:

The aldehyde group is readily reduced to a primary alcohol. To prevent this during a reaction targeting another functional group, the following approaches are recommended:

  • Chemoselective Reagents: Utilize reducing agents that are selective for other functional groups in the presence of an aldehyde. The choice of reagent will depend on the specific transformation required.

  • Protecting Groups: The most reliable method is to protect the aldehyde as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). Acetals are stable to many reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The aldehyde can be regenerated later by acidic hydrolysis.[4][5]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common side reactions to be aware of when functionalizing this compound?

A1: The primary side reactions include:

  • Aldol Condensation: Due to the presence of α-hydrogens, self-condensation can occur under basic conditions.[1]

  • Oxidation: The aldehyde group is susceptible to oxidation to form 3-propylbenzoic acid, especially in the presence of air or other oxidants.[2]

  • Reduction: The aldehyde can be easily reduced to 3-propylbenzyl alcohol by various reducing agents.

  • Cannizzaro Reaction: Under strongly basic conditions, and if aldol condensation is suppressed, a disproportionation reaction to the corresponding alcohol and carboxylic acid can occur.

Specific Reaction Troubleshooting

Q2: I am attempting a Grignard reaction with this compound and getting a low yield of the desired secondary alcohol. What could be the issue?

A2: Low yields in Grignard reactions with aldehydes can be due to several factors:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the aldehyde, leading to the formation of an enolate and quenching the Grignard reagent. To minimize this, use a less sterically hindered Grignard reagent if possible and perform the reaction at low temperatures.

  • Wurtz-Type Coupling: Side reactions of the Grignard reagent itself can reduce its effective concentration.

  • Impure Reagents: Water or other protic impurities in the solvent or on the glassware will quench the Grignard reagent. Ensure all materials are scrupulously dried.

  • Order of Addition: Slowly add the this compound to the Grignard reagent solution to maintain an excess of the Grignard reagent, which can help favor the nucleophilic addition over enolization.

Q3: In a Wittig reaction with this compound, I am observing a mixture of (E) and (Z) isomers of the resulting alkene. How can I improve the stereoselectivity?

A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used:

  • Stabilized Ylides: (e.g., those with an adjacent ester or ketone group) generally favor the formation of the (E)-alkene.

  • Non-stabilized Ylides: (e.g., those with adjacent alkyl groups) typically favor the (Z)-alkene.

  • Reaction Conditions: For non-stabilized ylides, running the reaction in polar aprotic solvents and in the absence of lithium salts can enhance the selectivity for the (Z)-isomer. To favor the (E)-isomer with non-stabilized ylides, the Schlosser modification can be employed.

Q4: Can I selectively functionalize the aromatic ring of this compound without affecting the aldehyde group?

A4: Yes, this is possible, but often requires careful selection of reaction conditions or the use of a protecting group.

  • Electrophilic Aromatic Substitution: Reactions like nitration or halogenation can be performed, but the aldehyde group is a deactivating, meta-directing group. The reaction conditions (e.g., strong acids) can also lead to side reactions of the aldehyde. Protecting the aldehyde as an acetal is a common strategy to avoid these complications. The acetal group is generally stable to many electrophilic aromatic substitution conditions.

  • Directed Ortho-Metalation: It is possible to deprotonate the aromatic ring ortho to the propyl group, but this typically requires the use of a directing group and a strong base. The aldehyde itself is not a strong directing group for this purpose and would react with the strong base. Again, protection of the aldehyde is advisable.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common functionalizations of benzaldehydes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Oxidation of Benzaldehydes to Benzoic Acids

Oxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KMnO₄Phase Transfer CatalystTolueneRoom Temp.0.5>90Adapted from[4]
NaClO₂-Acetonitrile/WaterRoom Temp.1-2HighAdapted from[3]

Table 2: Reduction of Aldehydes to Alcohols

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH₄THF/Methanol0 - Room Temp.1-493-99[6][7]
NaBH₄/Wet SiO₂Solvent-freeRoom Temp.< 5 min93-99[7]

Table 3: Wittig Reaction of Benzaldehydes

Ylide TypeSolventBaseTemperature (°C)Time (h)Yield (%)Predominant IsomerReference
Stabilized (e.g., R=CO₂Me)aq. NaHCO₃NaHCO₃Room Temp.187-90E[8]
Non-stabilized (e.g., R=Alkyl)Anhydrous THFn-BuLi0 - Room Temp.2-4Moderate to HighZ[9]

Key Experimental Protocols

Protocol 1: Protection of this compound as an Acetal

Objective: To protect the aldehyde group to prevent side reactions under basic or reductive conditions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.

Protocol 2: Oxidation of this compound to 3-Propylbenzoic Acid

Objective: To selectively oxidize the aldehyde to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

  • Sodium bisulfite solution

  • Hydrochloric acid (10%)

  • Diethyl ether

Procedure:

  • Dissolve this compound and a catalytic amount of the phase transfer catalyst in toluene.

  • Prepare an aqueous solution of potassium permanganate.

  • Add the KMnO₄ solution to the toluene solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a sodium bisulfite solution until the purple color disappears.

  • Separate the layers and acidify the aqueous layer with 10% HCl to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-propylbenzoic acid.

Protocol 3: Reduction of this compound to 3-Propylbenzyl Alcohol

Objective: To selectively reduce the aldehyde to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ammonium chloride solution (saturated)

  • Diethyl ether

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-propylbenzyl alcohol.[6]

Visualizations

experimental_workflow cluster_protection Protection Strategy cluster_functionalization Functionalization cluster_deprotection Deprotection start_ start_ aldehyde This compound prot Acetal Formation (Ethylene Glycol, H+) protected_aldehyde Protected Aldehyde (Acetal) prot->protected_aldehyde reaction Desired Reaction (e.g., Grignard, Reduction of another group) protected_aldehyde->reaction start_aldehyde start_aldehyde start_aldehyde->prot functionalized_product Functionalized Intermediate reaction->functionalized_product deprot Deprotection (Aqueous Acid) functionalized_product->deprot final_product Final Product deprot->final_product

Caption: Workflow for functionalization requiring aldehyde protection.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Potential Cause cluster_solutions Preventative Measure start Undesired Side Product Observed symptom1 Polymeric/Oily Precipitate start->symptom1 symptom2 Carboxylic Acid Impurity start->symptom2 symptom3 Alcohol Byproduct start->symptom3 cause1 Aldol Condensation symptom1->cause1 cause2 Oxidation symptom2->cause2 cause3 Unwanted Reduction symptom3->cause3 solution1 Low Temp, Bulky Base, Slow Addition, Protection cause1->solution1 solution2 Inert Atmosphere, Degassed Solvents cause2->solution2 solution3 Chemoselective Reagents, Protection cause3->solution3

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Scaling Up 3-Propylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Propylbenzaldehyde from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The main industrial routes for synthesizing this compound are:

  • Oxidation of 3-Propyltoluene: This is a common method involving the oxidation of the methyl group of 3-propyltoluene to an aldehyde.

  • Gatterman-Koch Reaction of Propylbenzene: This reaction introduces a formyl group directly onto the propylbenzene ring using carbon monoxide and hydrochloric acid under pressure, catalyzed by a Lewis acid.

  • Grignard Reaction: This involves the reaction of a Grignard reagent derived from a brominated propylbenzene with a formylating agent like N,N-dimethylformamide (DMF).

  • Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of propylbenzene with an acyl halide, followed by reduction of the resulting ketone to the corresponding aldehyde.

Q2: What are the major challenges when scaling up this compound synthesis?

Scaling up any of the primary synthesis routes presents several challenges, including:

  • Heat Management: Many of these reactions are exothermic. What is a manageable exotherm in the lab can become a significant safety hazard at the pilot scale due to the lower surface-area-to-volume ratio, which hinders heat dissipation.

  • Mass Transfer: In gas-liquid reactions, such as the Gatterman-Koch reaction, ensuring efficient mixing becomes more complex at a larger scale. Poor mass transfer can lead to localized reactions, increased byproduct formation, and lower yields.

  • Catalyst Management: At the pilot scale, catalyst handling, deactivation, and regeneration become critical operational and economic factors.

  • Byproduct Formation and Purification: The profile and quantity of impurities can change upon scale-up, complicating the purification process. For instance, in the Gatterman-Koch and Friedel-Crafts reactions, the formation of different isomers (ortho, para) alongside the desired meta product is a key challenge.

  • Handling of Hazardous Materials: Several routes involve hazardous reagents such as carbon monoxide, strong acids, and pyrophoric Grignard reagents, which require specialized handling and equipment at the pilot scale.

Troubleshooting Guides

Route 1: Oxidation of 3-Propyltoluene

Issue 1: Low conversion of 3-propyltoluene at pilot scale.

  • Potential Cause A: Inefficient Mass Transfer of Oxidant.

    • Inadequate mixing of the oxidizing agent (e.g., air, oxygen) with the organic phase can limit the reaction rate.

    • Troubleshooting:

      • Increase agitation speed, ensuring the stirrer design is appropriate for the reactor geometry and scale.

      • For gas-phase oxidants, optimize the sparger design to create smaller bubbles and increase the interfacial area.

      • Consider the use of a continuous flow reactor for better control over mixing and reaction time.

  • Potential Cause B: Catalyst Deactivation.

    • The catalyst may be poisoned by impurities in the feedstock or degrade at the reaction temperature.

    • Troubleshooting:

      • Analyze the spent catalyst to identify the deactivation mechanism (e.g., poisoning, coking, or thermal degradation).

      • Ensure the purity of all raw materials to avoid introducing catalyst poisons.

      • Optimize the reaction temperature to prevent thermal degradation of the catalyst.

      • Investigate catalyst regeneration procedures.

Issue 2: Poor selectivity towards this compound (high 3-propylbenzoic acid formation).

  • Potential Cause A: Over-oxidation due to poor temperature control.

    • Hot spots in the reactor can lead to the further oxidation of the desired aldehyde to the carboxylic acid.

    • Troubleshooting:

      • Improve the reactor's cooling capacity. Jacketed reactors with efficient heat transfer fluids are essential.

      • Control the addition rate of the oxidizing agent to manage the exotherm.

      • Ensure vigorous stirring to maintain a homogenous temperature throughout the reactor.

  • Potential Cause B: Incorrect reaction time.

    • Leaving the reaction to proceed for too long will inevitably lead to over-oxidation.

    • Troubleshooting:

      • Conduct kinetic studies at the pilot scale to determine the optimal reaction time for maximizing aldehyde yield.

      • Monitor the reaction progress using in-situ analytical techniques if possible.

Route 2: Gatterman-Koch Reaction of Propylbenzene

Issue 1: Low yield and formation of undesired isomers (ortho- and para-propylbenzaldehyde).

  • Potential Cause A: Suboptimal Catalyst Concentration or Activity.

    • The Lewis acid catalyst (e.g., AlCl₃) may not be sufficiently active or may be deactivated by moisture.

    • Troubleshooting:

      • Ensure the catalyst is of high purity and handled under anhydrous conditions.

      • Optimize the catalyst loading for the pilot scale.

  • Potential Cause B: Inefficient Mass Transfer of CO.

    • Poor dispersion of carbon monoxide gas in the reaction mixture can limit the reaction rate.

    • Troubleshooting:

      • Increase the reactor pressure to improve CO solubility.

      • Use a high-efficiency gas-liquid agitator.

  • Potential Cause C: Disproportionation of Propylbenzene.

    • The Lewis acid can catalyze the transfer of the propyl group, leading to the formation of benzene and di-propylbenzene byproducts.

    • Troubleshooting:

      • Optimize the reaction temperature and time to minimize side reactions.

      • Maintain a homogenous reaction mixture to avoid localized high concentrations of the catalyst.

Issue 2: Difficulty in purifying the final product.

  • Potential Cause: Presence of close-boiling isomers.

    • The ortho, meta, and para isomers of propylbenzaldehyde have very similar boiling points, making separation by distillation difficult.

    • Troubleshooting:

      • Optimize the reaction conditions to maximize the yield of the desired meta isomer.

      • Consider alternative purification techniques such as fractional distillation under reduced pressure with a high-efficiency column, or preparative chromatography for high-purity applications.

Route 3: Grignard Reaction

Issue 1: Difficulty initiating the Grignard reaction at pilot scale.

  • Potential Cause A: Passivated Magnesium Surface.

    • The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Troubleshooting:

      • Use fresh, high-purity magnesium turnings.

      • Activate the magnesium with a small amount of iodine or 1,2-dibromoethane.

      • Ensure all glassware and solvents are scrupulously dry.

  • Potential Cause B: Low initial concentration of the alkyl halide.

    • Too slow initial addition of the halide can prevent the reaction from reaching the activation energy.

    • Troubleshooting:

      • Add a small portion of the halide solution initially and wait for the exotherm and visual signs of reaction before continuing the addition.

Issue 2: Runaway reaction after a delayed initiation.

  • Potential Cause: Accumulation of unreacted alkyl halide.

    • If the reaction does not initiate promptly, the concentration of the alkyl halide can build up. When the reaction finally starts, the large amount of reagent reacts at once, leading to a dangerous exotherm.

    • Troubleshooting:

      • Monitor the reaction temperature closely. A slight exotherm is a good indicator of initiation.

      • If initiation is not observed after adding a small amount of the halide, stop the addition and investigate the cause (e.g., wet solvent, inactive magnesium).

      • Ensure the pilot plant reactor has an adequate emergency cooling and venting system.

Issue 3: Low yield of this compound and formation of byproducts.

  • Potential Cause A: Wurtz coupling.

    • The Grignard reagent can react with the starting alkyl halide to form a biphenyl-type byproduct.

    • Troubleshooting:

      • Add the alkyl halide slowly and maintain a low concentration in the reactor.

      • Ensure efficient mixing to quickly disperse the added halide.

  • Potential Cause B: Reaction with moisture or air.

    • Grignard reagents are highly reactive towards water and oxygen.

    • Troubleshooting:

      • Maintain a strict inert atmosphere (nitrogen or argon) throughout the process.

      • Use anhydrous solvents and reagents.

Data Presentation

Table 1: Representative Data for Oxidation of 3-Propyltoluene

ParameterLab Scale (1 L)Pilot Plant (100 L)
Starting Material 3-Propyltoluene3-Propyltoluene
Catalyst Cobalt Acetate / Manganese AcetateCobalt Acetate / Manganese Acetate
Solvent Acetic AcidAcetic Acid
Temperature 100-120 °C110-130 °C
Pressure 1-5 atm (Air)5-10 atm (Air/O₂)
Reaction Time 4-8 hours6-12 hours
Yield 60-75%55-70%

Table 2: Representative Data for Gatterman-Koch Reaction of Propylbenzene

ParameterLab Scale (1 L)Pilot Plant (100 L)
Starting Material PropylbenzenePropylbenzene
Catalyst AlCl₃ / CuClAlCl₃ / CuCl
Solvent Dichloromethane or excess PropylbenzeneDichloromethane or excess Propylbenzene
Temperature -10 to 10 °C-5 to 15 °C
Pressure 500-1000 psig (CO/HCl)800-1500 psig (CO/HCl)
Reaction Time 2-4 hours3-6 hours
Yield (meta-isomer) 50-65%45-60%

Table 3: Representative Data for Grignard Synthesis of this compound

ParameterLab Scale (1 L)Pilot Plant (100 L)
Starting Material 3-Bromopropylbenzene3-Bromopropylbenzene
Reagents Magnesium, DMFMagnesium, DMF
Solvent Anhydrous THFAnhydrous THF
Temperature 0-25 °C10-30 °C
Pressure Atmospheric (Inert Gas)Atmospheric (Inert Gas)
Reaction Time 2-3 hours3-5 hours
Yield 70-85%65-80%

Experimental Protocols

Protocol 1: Lab-Scale Grignard Synthesis of this compound

Materials:

  • 3-Bromopropylbenzene (19.9 g, 0.1 mol)

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Anhydrous tetrahydrofuran (THF) (150 mL)

  • N,N-Dimethylformamide (DMF) (9.14 g, 0.125 mol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool.

  • Grignard Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous THF. In the dropping funnel, place a solution of 3-bromopropylbenzene in 50 mL of anhydrous THF.

  • Initiation: Add about 5 mL of the 3-bromopropylbenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle exotherm), add a small crystal of iodine.

  • Addition: Once the reaction has initiated, add the remaining 3-bromopropylbenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion of Grignard Formation: After the addition is complete, stir the mixture for an additional 30 minutes.

  • Formylation: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of DMF in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathways cluster_oxidation Oxidation Route cluster_gatterman_koch Gatterman-Koch Route cluster_grignard Grignard Route Propyltoluene 3-Propyltoluene Propylbenzaldehyde_O This compound Propyltoluene->Propylbenzaldehyde_O [O] Propylbenzoic_Acid 3-Propylbenzoic Acid (Byproduct) Propylbenzaldehyde_O->Propylbenzoic_Acid [O] (Over-oxidation) Propylbenzene_GK Propylbenzene Propylbenzaldehyde_GK This compound Propylbenzene_GK->Propylbenzaldehyde_GK CO, HCl, AlCl3/CuCl Isomers_GK Ortho/Para Isomers (Byproducts) Propylbenzene_GK->Isomers_GK CO, HCl, AlCl3/CuCl Bromopropylbenzene 3-Bromopropylbenzene Grignard_Reagent 3-Propylphenylmagnesium bromide Bromopropylbenzene->Grignard_Reagent Mg, THF Propylbenzaldehyde_G This compound Grignard_Reagent->Propylbenzaldehyde_G 1. DMF 2. H3O+ Grignard_Initiation Start Start Grignard Reagent Prep Add_Portion Add small portion of alkyl halide solution Start->Add_Portion Observe Observe for signs of initiation (exotherm, bubbling) Add_Portion->Observe Activate Initiation failed. Activate Mg with Iodine/DBE Observe->Activate No Proceed Initiation successful. Proceed with slow addition Observe->Proceed Yes Activate->Add_Portion Stop HALT ADDITION. Investigate cause (e.g., moisture) Proceed->Stop If exotherm stops

Technical Support Center: Managing Thermal Stability of 3-Propylbenzaldehyde in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 3-propylbenzaldehyde during chemical reactions. The following information is designed to help troubleshoot common issues and provide preventative strategies to ensure reaction success and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns when working with this compound?

A1: The main concerns are its susceptibility to autoxidation and thermal decomposition. Like many benzaldehyde derivatives, this compound can readily oxidize to 3-propylbenzoic acid, a reaction catalyzed by heat, light, and the presence of oxygen. At elevated temperatures, it may also undergo decomposition, potentially through radical-mediated pathways, leading to byproducts and reduced yields.

Q2: What is the recommended storage temperature for this compound?

A2: To maintain its stability and purity, this compound should be stored in a cool, dry place, typically between 2-8°C.[1] It is also crucial to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[2] The container should be tightly sealed to protect it from air and moisture.[2]

Q3: Can this compound undergo the Cannizzaro reaction?

A3: Yes, as this compound lacks alpha-hydrogens, it is susceptible to the Cannizzaro reaction, a disproportionation reaction that can occur under strongly basic conditions, especially at elevated temperatures. This reaction would yield 3-propylbenzyl alcohol and 3-propylbenzoic acid. To avoid this, it is critical to carefully control the reaction pH and temperature when strong bases are used.

Q4: How does the propyl substituent affect the thermal stability of the benzaldehyde?

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, with a focus on issues related to thermal instability.

Problem 1: Low Yield of Desired Product and Formation of a White Precipitate
  • Symptom: The reaction yield is significantly lower than expected, and a white crystalline solid is isolated as a byproduct.

  • Possible Cause: This is a classic sign of autoxidation . The white precipitate is likely 3-propylbenzoic acid, formed by the oxidation of this compound by atmospheric oxygen. This process is accelerated by elevated reaction temperatures.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent oxidation.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • Antioxidant Additives: In some cases, small amounts of radical inhibitors (e.g., BHT) can be added to the reaction mixture, though compatibility with the desired reaction must be verified.

Problem 2: Formation of Multiple Byproducts at Elevated Temperatures
  • Symptom: Complex reaction mixture with several unexpected byproducts observed by TLC or GC-MS, particularly when the reaction is heated for an extended period.

  • Possible Cause: Thermal decomposition of this compound may be occurring. The primary decomposition route for benzaldehyde itself is decarbonylation to form benzene and carbon monoxide, though other side reactions can also occur.[1]

  • Troubleshooting & Optimization:

    • Lower Reaction Temperature: If the reaction chemistry allows, reduce the reaction temperature.

    • Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

    • Catalyst Optimization: If a catalyst is being used, screen for a more active catalyst that allows the reaction to proceed at a lower temperature.

Problem 3: Inconsistent Results and Poor Reproducibility
  • Symptom: Significant variability in yield and purity between batches of the same reaction.

  • Possible Cause: Inconsistent control over the reaction atmosphere and temperature. Small variations in oxygen exposure or temperature fluctuations can lead to varying degrees of degradation.

  • Troubleshooting & Optimization:

    • Standardized Procedures: Implement a strict and standardized protocol for setting up reactions, including procedures for degassing solvents and purging the reaction vessel with an inert gas.

    • Precise Temperature Monitoring: Use a calibrated thermometer or thermocouple to accurately monitor the internal reaction temperature.

    • Raw Material Quality: Ensure the purity of the starting this compound. If it has been stored improperly, it may already contain significant amounts of 3-propylbenzoic acid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number103528-31-0[1][3]
Molecular FormulaC₁₀H₁₂O[1][3]
Molecular Weight148.20 g/mol [1][3]
AppearanceColorless to pale yellow liquid[4]
Boiling Point240 °C[4]
Density1.005 g/mL at 25 °C[5]

Table 2: General Comparison of Thermal Behavior of Substituted Benzaldehydes

CompoundKey Thermal BehaviorNotes
BenzaldehydeUndergoes autoxidation to benzoic acid. Decomposes at high temperatures primarily to benzene and carbon monoxide.[1]Serves as the parent compound for understanding general thermal stability.
4-NitrobenzaldehydeThe electron-withdrawing nitro group can influence reactivity but is also susceptible to decomposition at high temperatures.The strong electron-withdrawing nature can affect the stability of reaction intermediates.
4-MethoxybenzaldehydeThe electron-donating methoxy group can increase the electron density of the ring. It is still prone to oxidation.Generally, electron-donating groups can sometimes increase susceptibility to oxidation.
This compoundExpected to be susceptible to autoxidation, similar to benzaldehyde. The alkyl group is generally stable under typical reaction conditions but can be a site for radical abstraction at very high temperatures.Specific thermal analysis data is not readily available; behavior is inferred from similar compounds.

Experimental Protocols

General Protocol for Minimizing Thermal Degradation in a High-Temperature Reaction
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use freshly distilled or high-purity this compound. Use anhydrous and degassed solvents.

  • Reaction Setup: Dissolve the other reactants in the degassed solvent in the reaction flask.

  • Addition of this compound: Add the this compound to the reaction mixture at room temperature, if possible, before heating.

  • Controlled Heating: Use a temperature-controlled heating mantle or oil bath with a thermocouple to maintain a stable and precise reaction temperature. Avoid localized overheating.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, GC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air during the work-up procedure.

Visualizations

Thermal_Degradation_Pathways Potential Thermal Degradation Pathways of this compound This compound This compound 3-Propylbenzoic Acid 3-Propylbenzoic Acid This compound->3-Propylbenzoic Acid Autoxidation (O₂, Heat, Light) This compound->3-Propylbenzoic Acid Disproportionation (Cannizzaro Reaction) Decomposition Products Decomposition Products This compound->Decomposition Products High Temperature (e.g., Decarbonylation) 3-Propylbenzyl Alcohol 3-Propylbenzyl Alcohol This compound->3-Propylbenzyl Alcohol Disproportionation (Cannizzaro Reaction)

Caption: Key degradation pathways for this compound.

Experimental_Workflow Workflow for Mitigating Thermal Instability cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Dry Glassware Dry Glassware Inert Atmosphere Setup Inert Atmosphere Setup Dry Glassware->Inert Atmosphere Setup Degas Solvents Degas Solvents Controlled Reagent Addition Controlled Reagent Addition Degas Solvents->Controlled Reagent Addition Inert Atmosphere Setup->Controlled Reagent Addition Precise Temperature Control Precise Temperature Control Controlled Reagent Addition->Precise Temperature Control Reaction Monitoring Reaction Monitoring Precise Temperature Control->Reaction Monitoring Cool to RT Cool to RT Reaction Monitoring->Cool to RT Work-up Work-up Cool to RT->Work-up Purification Purification Work-up->Purification

Caption: Recommended experimental workflow to manage thermal stability.

References

Technical Support Center: Derivatization of 3-Propylbenzaldehyde for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of 3-propylbenzaldehyde and other aldehydes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the derivatization process.

Question: My sample residue after evaporation does not dissolve in the silylating reagent (e.g., BSTFA, MSTFA). What should I do?

Answer:

Poor solubility of a dried extract in the derivatizing agent is a common issue that can lead to incomplete or no derivatization.[1] Here are several steps you can take to address this:

  • Use a Solvent: Introduce a compatible solvent to dissolve the residue before adding the silylating reagent. Pyridine is a common choice for this purpose.[1] You can also consider other solvents like ethyl acetate.[1] The key is to ensure your analyte is fully dissolved to allow the derivatization reaction to proceed.

  • Optimize Reaction Conditions: Increasing the reaction time and/or temperature can sometimes facilitate dissolution and derivatization.[1] However, be cautious not to use excessive heat that might degrade your analyte.

  • pH Adjustment: For analytes with acidic or basic functionalities, adjusting the pH of the sample before the initial extraction and drying steps can improve its solubility in the subsequent derivatization solvent.[1]

  • Alternative Reagent: If solubility issues persist, consider a different derivatization technique. For instance, oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is performed in an aqueous solution, which might be more suitable for your sample.[2][3]

Question: I am seeing multiple peaks for my derivatized this compound in the chromatogram. Is this normal?

Answer:

Yes, the formation of multiple peaks from a single aldehyde derivative is a known phenomenon, particularly with oximation reagents like PFBHA.[3][4]

  • Syn- and Anti- Isomers: The reaction of an aldehyde with PFBHA can form two geometric isomers: syn- and anti-oximes.[3][5] Depending on the chromatographic conditions, these isomers may be separated, resulting in two distinct peaks.[3]

  • Quantitative Analysis: For accurate quantification when two isomer peaks are present, it is common practice to sum the areas of both peaks.[3]

  • Tautomerization with Silylation: If you are using a two-step derivatization like methoximation followed by silylation, the initial methoximation step is crucial to prevent tautomerization of the aldehyde, which could otherwise lead to multiple silylated derivatives and a complicated chromatogram.[6]

Question: The derivatization reaction seems incomplete, leading to low signal intensity. How can I improve the reaction yield?

Answer:

Incomplete derivatization can be caused by several factors. Here are some troubleshooting steps to improve the yield:

  • Reagent Excess: Ensure you are using a sufficient excess of the derivatizing reagent. A general guideline for silylation with BSTFA is to use at least a 2:1 molar ratio of the reagent to active hydrogens in your sample.[7][8]

  • Reaction Time and Temperature: The time and temperature required for complete derivatization can vary significantly depending on the analyte and the reagent. While some reactions are complete within minutes at room temperature, others may require heating for several hours.[7][8] It is advisable to analyze aliquots at different time points to determine when the reaction has gone to completion.[8]

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can deactivate the reagent and decompose the formed derivatives.[7][9] Always use dry solvents and glassware, and store your derivatizing reagents in a desiccator.[7] If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding the silylation reagent.[8]

  • Use of a Catalyst: For sterically hindered or slowly reacting compounds, the addition of a catalyst can significantly improve the derivatization efficiency. For silylation with BSTFA, trimethylchlorosilane (TMCS) is a commonly used catalyst.[7][8][10]

Question: I am observing peak tailing for my derivatized analyte. What could be the cause and how can I fix it?

Answer:

Peak tailing is often an indication of active sites in the GC system or incomplete derivatization.

  • Incomplete Derivatization: As mentioned above, ensure your derivatization reaction has gone to completion. Residual underivatized analyte, which is more polar, can interact with the column and cause tailing.

  • GC System Contamination: The injection port and the front of the GC column can become contaminated with non-volatile sample residues, especially when analyzing complex matrices.[11] Regular maintenance, such as cleaning the injector liner and trimming the first few centimeters of the column, can help restore peak shape.[11]

  • Column Choice: Ensure you are using a GC column that is compatible with your derivatized sample. For example, TMS derivatives should not be analyzed on polyethylene glycol (PEG) phases as the reagent can react with the stationary phase.[8][11]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the derivatization of this compound for GC-MS analysis.

What is the purpose of derivatization for GC-MS analysis of this compound?

Derivatization is a chemical modification process that converts an analyte into a product with improved properties for GC-MS analysis.[3] For this compound and other aldehydes, the primary goals of derivatization are to:

  • Increase Volatility and Thermal Stability: Aldehydes can be polar and may not be sufficiently volatile for GC analysis. Derivatization replaces the polar carbonyl group with a less polar, more volatile, and more thermally stable group.[3][9][12]

  • Improve Chromatographic Properties: Derivatization often leads to better peak shape (less tailing) and improved separation from other components in the sample matrix.[13][14]

  • Enhance Sensitivity: Certain derivatizing agents, such as PFBHA, introduce electrophoric groups into the molecule, which significantly enhances the sensitivity of detection, particularly with electron capture detection (ECD) or mass spectrometry.[3]

What are the most common derivatization methods for aldehydes like this compound?

The two most common derivatization strategies for aldehydes for GC-MS analysis are:

  • Oximation: This involves reacting the aldehyde with a hydroxylamine derivative, most commonly O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[12][15] This method is robust, provides high sensitivity, and is widely used for the analysis of carbonyl compounds in various matrices.[3][12][16]

  • Silylation: This method replaces the active hydrogen of the enol form of the aldehyde with a silyl group, typically a trimethylsilyl (TMS) group.[9][17] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][8][10] To avoid the formation of multiple derivatives due to tautomerization, a preliminary methoximation step is often performed before silylation.[6]

Which derivatization method should I choose?

The choice of derivatization reagent depends on several factors, including the nature of your sample matrix, the required sensitivity, and the available instrumentation.

  • PFBHA is an excellent choice for trace-level analysis due to the high sensitivity it imparts to the derivative.[3] It is also advantageous when working with aqueous samples.

  • Silylation (with prior methoximation) is a versatile technique applicable to a wide range of compounds containing active hydrogens.[6][17] The byproducts of silylation with reagents like BSTFA and MSTFA are highly volatile and typically do not interfere with the chromatogram.[8][10]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for aldehyde analysis using different derivatization techniques and analytical methods, providing a comparative overview.

Analyte(s)Derivatization ReagentAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference(s)
Hexanal, HeptanalPFBHAHS-SPME-GC-MS0.006 nM, 0.005 nMNot Reported[12]
Hexanal, HeptanalDNPHUltrasound-assisted headspace liquid-phase microextraction with in-drop derivatization and HPLC-UV0.79 nmol L⁻¹, 0.80 nmol L⁻¹Not Reported[12]
C1-C8 Aliphatic Aldehydes, BenzaldehydePFBHASHS-GC-NCI-MSSub-µg/g levelsNot Reported[2]
Carbonyl CompoundsPFBHAGC/MS0.01 - 0.17 µmol L⁻¹Not Reported[2][4]
Methylglyoxal, GlyoxalNot specifiedLC-MS/MS0.2 µg L⁻¹, 1.0 µg L⁻¹Not Reported[18]
Formaldehyde, AcetaldehydeNot specifiedNot specifiedNot Reported30 PPM, 60 PPM (in a drug substance)[18]

Experimental Protocols

Detailed Protocol for Derivatization of this compound with PFBHA

This protocol describes a common method for the derivatization of aldehydes using PFBHA followed by extraction and GC-MS analysis.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Deionized water

  • Hexane (or other suitable extraction solvent like dichloromethane)

  • Sodium sulfate (anhydrous)

  • Sample vials (e.g., 2 mL autosampler vials)

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Preparation of PFBHA Reagent Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh for optimal reactivity.[3]

  • Sample Preparation:

    • For a standard solution, prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • For a sample matrix, use an appropriate extraction method to isolate the analyte of interest. If the sample is aqueous, you can proceed directly. If it is in an organic solvent, evaporate the solvent and reconstitute in a known volume of a suitable solvent or water.

  • Derivatization Reaction:

    • In a sample vial, add 500 µL of your sample (or an aliquot of your standard solution).

    • Add 100 µL of the freshly prepared 10 mg/mL PFBHA solution to the vial.[3]

    • Tightly cap the vial and vortex briefly to mix.

    • Place the vial in a heating block or water bath set to 60°C for 60 minutes to facilitate the derivatization reaction.[19]

  • Extraction of the Derivative:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of hexane to the vial.[3]

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.[3]

    • Allow the layers to separate. If an emulsion forms, centrifugation can aid in phase separation.

  • Drying and Transfer:

    • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis prep_sample 1. Prepare Sample/Standard add_pfbha 2. Add PFBHA Solution prep_sample->add_pfbha heat_react 3. Heat at 60°C for 60 min add_pfbha->heat_react add_hexane 4. Add Hexane & Vortex heat_react->add_hexane separate_layers 5. Separate Organic Layer add_hexane->separate_layers dry_extract 6. Dry with Na2SO4 separate_layers->dry_extract gcms_analysis 7. GC-MS Analysis dry_extract->gcms_analysis

Caption: Experimental workflow for PFBHA derivatization of this compound.

troubleshooting_logic cluster_solubility Poor Solubility cluster_peaks Multiple Peaks cluster_yield Low Yield start Problem Encountered solubility_issue Residue not dissolving start->solubility_issue multiple_peaks Multiple derivative peaks start->multiple_peaks low_yield Incomplete derivatization start->low_yield add_solvent Add Pyridine/Solvent solubility_issue->add_solvent optimize_cond Increase Time/Temp solubility_issue->optimize_cond alt_reagent Use PFBHA (aqueous) solubility_issue->alt_reagent isomers Syn/Anti Isomers (PFBHA) multiple_peaks->isomers sum_peaks Sum peak areas for quantification isomers->sum_peaks check_reagent Increase Reagent Excess low_yield->check_reagent check_conditions Optimize Time/Temp low_yield->check_conditions check_moisture Ensure Anhydrous Conditions low_yield->check_moisture use_catalyst Add Catalyst (e.g., TMCS) low_yield->use_catalyst

Caption: Troubleshooting logic for common derivatization issues.

References

Challenges in the regioselective synthesis of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-propylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of this compound via electrophilic aromatic substitution on propylbenzene so challenging?

A1: The primary challenge lies in the directing effect of the propyl group on the benzene ring. The propyl group is an alkyl group, which is an electron-donating group (EDG).[1][2][3] EDGs activate the aromatic ring towards electrophilic aromatic substitution (EAS) and are ortho, para-directors.[1][3] This means that incoming electrophiles, such as the formyl group (-CHO) in formylation reactions, are directed to the positions ortho (carbon 2 and 6) and para (carbon 4) to the propyl group. Consequently, direct formylation of propylbenzene predominantly yields 4-propylbenzaldehyde and 2-propylbenzaldehyde, with only trace amounts of the desired meta isomer, this compound.

Q2: I performed a Friedel-Crafts acylation on propylbenzene hoping to synthesize 3-propylacetophenone (a precursor to this compound). Why did I primarily obtain the para and ortho isomers?

A2: Similar to formylation, Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The acyl group is directed to the electron-rich ortho and para positions by the activating propyl group.[4] Therefore, the major products will be 1-(4-propylphenyl)ethan-1-one and 1-(2-propylphenyl)ethan-1-one.

Q3: Are there any direct formylation methods that favor meta substitution on an activated ring like propylbenzene?

A3: Achieving direct meta-selective formylation on an activated benzene ring is a significant synthetic challenge and generally not feasible with standard methods like Gattermann-Koch or Vilsmeier-Haack reactions.[4] Recent advances in organic synthesis have explored the use of directing groups and transition-metal catalysis to achieve meta-C-H activation, but these are often complex, substrate-specific methods.[5][6] For most practical laboratory applications, a multi-step synthetic route is the preferred approach to obtain this compound.

Q4: What is the most common strategy to synthesize this compound?

A4: The most reliable and common strategy is a multi-step synthesis that avoids the direct electrophilic substitution on propylbenzene. This typically involves starting with a benzene ring that is already substituted at the meta position with a group that can be later converted to or replaced by a propyl or aldehyde group. A common approach is to use a starting material like 3-bromobenzaldehyde and then introduce the propyl group via a cross-coupling reaction.

Troubleshooting Guides

Issue 1: Low yield or no reaction in the Suzuki coupling of 3-bromobenzaldehyde with a propylboronic acid derivative.
  • Question: I am attempting a Suzuki coupling between 3-bromobenzaldehyde and n-propylboronic acid, but I am observing low yields of this compound. What could be the issue?

  • Answer: Low yields in Suzuki couplings can stem from several factors:

    • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that all glassware is scrupulously clean. The choice of palladium source and ligand is also critical.

    • Base Incompatibility: The choice and quality of the base are crucial for activating the boronic acid.[7] Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for optimal reactivity.

    • Solvent Impurities: Solvents must be anhydrous and deoxygenated. Oxygen can oxidize the palladium catalyst, rendering it inactive.

    • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially under harsh conditions.[8] Consider using a more stable derivative, such as a potassium propyltrifluoroborate or a boronate ester (e.g., pinacol ester).

Issue 2: Formation of side products in the Grignard reaction of 3-bromobenzaldehyde with propylmagnesium bromide.
  • Question: I am using a Grignard reaction to synthesize this compound from 3-bromobenzaldehyde and propylmagnesium bromide, followed by oxidation. However, I am getting a mixture of products. Why is this happening?

  • Answer: The Grignard reaction with an aldehyde can lead to several side products:

    • Over-addition: The initial product of the Grignard reaction is a secondary alcohol (1-(3-propylphenyl)methanol). If the reaction conditions are not carefully controlled during workup or subsequent oxidation, further reactions can occur.

    • Unreacted Starting Material: The Grignard reagent is highly sensitive to moisture and air. Incomplete formation or degradation of the Grignard reagent will result in unreacted 3-bromobenzaldehyde.

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide (propyl bromide) to form hexane.

    • Impure Grignard Reagent: Ensure the magnesium turnings are fresh and activated and that the solvent (e.g., THF, diethyl ether) is strictly anhydrous.

Issue 3: Difficulty in separating this compound from its isomers.
  • Question: I have a mixture of propylbenzaldehyde isomers. How can I effectively separate the meta isomer?

  • Answer: Separating positional isomers of substituted benzaldehydes can be challenging due to their similar physical properties.

    • Chromatography: Column chromatography on silica gel is the most common laboratory method for separating these isomers.[9] A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate gradients) is necessary to achieve good separation. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.

    • Distillation: Fractional distillation under reduced pressure might be possible if the boiling points of the isomers are sufficiently different, though this is often not the case.

    • Derivatization: In some cases, the isomers can be converted into derivatives (e.g., acetals) that have more distinct physical properties, allowing for easier separation, followed by hydrolysis to regenerate the pure aldehydes.[10]

Data Presentation

The following table illustrates the typical regioselectivity challenge in the electrophilic substitution of an alkylbenzene, highlighting why direct synthesis of a meta product is disfavored. The data shown is for the nitration of toluene, which serves as a well-documented example of the directing effect of an alkyl group.

ReagentsTemperature (°C)% ortho-isomer% meta-isomer% para-isomer
HNO₃, H₂SO₄3058.84.436.8
HNO₃, Ac₂O058240

Data for nitration of toluene, a representative alkylbenzene, demonstrating the strong preference for ortho and para substitution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol outlines a two-step process starting from 3-bromobenzaldehyde.

Step 1: Suzuki Coupling of 3-Bromobenzaldehyde with Potassium Propyltrifluoroborate

  • Reagent Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromobenzaldehyde (1.0 eq), potassium propyltrifluoroborate (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent and Base Addition: Add anhydrous, deoxygenated 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Mandatory Visualizations

Diagram 1: The Challenge of Direct Formylation

G Propylbenzene Propylbenzene Formylation Formylation (e.g., Gattermann-Koch) Propylbenzene->Formylation Electrophilic Aromatic Substitution Ortho 2-Propylbenzaldehyde (Major Product) Formylation->Ortho ortho-directing Para 4-Propylbenzaldehyde (Major Product) Formylation->Para para-directing Meta This compound (Trace Product) Formylation->Meta meta-position disfavored

Caption: Regioselectivity in the direct formylation of propylbenzene.

Diagram 2: Recommended Synthetic Workflow for this compound

G Start 3-Bromobenzaldehyde Step1 Suzuki Coupling (Propylboronic acid derivative, Pd catalyst, Base) Start->Step1 Intermediate Crude this compound Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Final Pure this compound Step2->Final

Caption: Multi-step synthesis of this compound via Suzuki coupling.

References

Technical Support Center: Minimizing Catalyst Loading in 3-Propylbenzaldehyde Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-propylbenzaldehyde. The focus is on minimizing catalyst loading while maintaining high efficiency and selectivity in various chemical transformations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: Low product yield is a common challenge that can stem from several factors. Consider the following troubleshooting steps:

Potential CauseRecommended Solution(s)
Ineffective Catalyst Activity - Catalyst Choice: Ensure the selected catalyst is appropriate for the specific transformation. For instance, palladium catalysts are common for cross-coupling reactions, while rhodium complexes are often used for hydroformylation.[1][2] - Catalyst Loading: While the goal is to minimize loading, an insufficient amount of catalyst can lead to a stalled or slow reaction.[3] A good starting point for many reactions is 1-2 mol%.[3] Systematically screen catalyst loading to find the optimal concentration. - Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvents.[3] Nitriles, nitro compounds, and some nitrogen-containing heterocycles can act as poisons for certain catalysts.[3] Additionally, side reactions of the aldehyde substrate under highly basic conditions can lead to catalyst deactivation. Ensure high purity of all reaction components.
Suboptimal Reaction Conditions - Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessively high temperatures can lead to product decomposition or side reactions.[4][5] The optimal temperature is highly dependent on the specific substrates and catalyst used.[5] - Solvent: The choice of solvent is critical. For instance, in palladium-catalyzed cross-couplings, the solvent can significantly impact catalyst activity and stability.[6] In Wittig reactions, anhydrous aprotic solvents like THF or diethyl ether are typically required.[7] - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4]
Poor Reagent Quality or Handling - Reagent Purity: Impurities in this compound or other reagents can interfere with the reaction. Aldehydes can be prone to oxidation to carboxylic acids.[7] Ensure the purity of your starting materials. - Anhydrous Conditions: Many catalytic reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like Grignard reagents or strong bases.[4][8] - Order of Addition: The order in which reagents are added can be critical. For example, pre-forming the active catalyst by mixing the metal precursor and ligand before adding the substrate can be crucial for achieving high selectivity.[3]
Issue 2: Poor Selectivity (Formation of Multiple Products)

Question: My reaction is producing a mixture of products instead of the desired isomer or compound. How can I improve selectivity?

Answer: Poor selectivity can be a significant hurdle, particularly in reactions with multiple potential pathways. Here are some strategies to enhance selectivity:

Potential CauseRecommended Solution(s)
Lack of Regio- or Stereocontrol - Ligand Choice: In metal-catalyzed reactions, the ligand plays a crucial role in determining selectivity. For instance, in the hydroformylation of styrene derivatives, bulky phosphite ligands can favor the formation of the linear aldehyde over the branched one.[9] Chiral ligands are essential for achieving high enantioselectivity in asymmetric transformations.[1] - Catalyst System: The choice of metal and its oxidation state can influence the reaction outcome. For example, in hydroformylation, rhodium-based catalysts are known for their high chemoselectivity towards aldehydes.[1] - Directed Reactions: In reactions like crossed aldol condensations, pre-forming the enolate of one carbonyl partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can provide excellent control over the reaction partners.[5]
Side Reactions - Crossed Aldol Condensation: When reacting this compound in a crossed aldol condensation, self-condensation of the other carbonyl partner can be a major side reaction if it possesses α-hydrogens.[5] Since this compound lacks α-hydrogens, it can only act as the electrophile, which simplifies the product mixture.[5][10] To further minimize side reactions, slowly add the enolizable carbonyl compound to a mixture of this compound and the base.[5] - Grignard Reactions: Side reactions in Grignard reactions can occur, though the primary reaction with an aldehyde like this compound is nucleophilic addition to the carbonyl carbon.[8][11] Ensuring anhydrous conditions is critical to prevent quenching of the Grignard reagent.[8]
Reaction Condition Optimization - Temperature and Pressure: In some reactions, like the hydroformylation of styrene, adjusting the temperature and syngas pressure can invert the regioselectivity.[12] - Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new transformation with this compound?

A1: For many catalytic reactions, a good starting point for catalyst loading is in the range of 1-2 mol%.[3] From there, you can perform optimization studies by systematically decreasing the loading to find the minimum effective concentration for your specific transformation. For some high-turnover catalyst systems, loadings well below 1 mol% may be achievable.[2]

Q2: How can I tell if my catalyst is being poisoned?

A2: Catalyst poisoning can manifest as a sudden drop in reaction rate, a stalled reaction, or a complete lack of conversion. Common catalyst poisons include sulfur compounds, nitriles, and nitro compounds.[3] If you suspect catalyst poisoning, ensure the purity of your this compound, other reagents, and solvents. Purification of starting materials may be necessary.

Q3: Does the order of reagent addition matter when working with catalytic systems?

A3: Yes, the order of addition can be critical.[3] In many cases, it is beneficial to pre-form the active catalyst by stirring the metal precursor and the ligand together in the solvent for a period before adding the substrate (this compound) and any other reagents.[3] This allows for the formation of the catalytically active species and can lead to improved reaction rates and selectivities.

Q4: What are some common side reactions of this compound under catalytic conditions?

A4: Besides the desired transformation, this compound can potentially undergo side reactions such as:

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or other oxidants.[7]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, like this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Homogenization: In Gattermann-Koch type formylation reactions, the propyl group on the benzene ring can potentially migrate to other aromatic molecules in the presence of a Lewis acid catalyst like aluminum chloride, leading to impurities.[13]

Q5: How can I effectively purify the product from a reaction involving this compound?

A5: The purification method will depend on the properties of the product. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials, the catalyst, and byproducts.[14]

  • Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation (often under reduced pressure to prevent thermal decomposition) can be an effective purification method.[15]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure material.[5]

  • Aqueous Workup: An aqueous workup is often performed to remove water-soluble impurities and byproducts, such as triphenylphosphine oxide from a Wittig reaction.[7][14]

Experimental Protocols & Workflows

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

  • Catalyst Pre-formation (Optional but Recommended): In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the ligand in the anhydrous solvent. Stir the mixture at room temperature for the recommended time to allow for the formation of the active catalyst.

  • Reagent Addition: To the flask containing the pre-formed catalyst, add the boronic acid derivative, a base (e.g., K₂CO₃, Cs₂CO₃), and this compound.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.

Experimental_Workflow_Suzuki_Coupling start Start preform Catalyst Pre-formation (Pd Precursor + Ligand in Solvent) start->preform reagents Add Reagents (this compound, Boronic Acid, Base) preform->reagents reaction Reaction (Heating and Stirring) reagents->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Logical Troubleshooting Flow for Low Yield

When faced with a low-yield reaction, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify and address potential issues.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst System (Loading, Activity, Poisoning) start->check_catalyst repurify Repurify Starting Materials check_reagents->repurify Impure? optimize_cond Optimize Conditions (Screen Temp/Solvents) check_conditions->optimize_cond Suboptimal? optimize_cat Optimize Catalyst (Screen Loading/Ligands) check_catalyst->optimize_cat Ineffective? rerun Re-run Reaction repurify->rerun optimize_cond->rerun optimize_cat->rerun success Yield Improved rerun->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Effect of base selection on 3-Propylbenzaldehyde condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylbenzaldehyde condensations, a key reaction in the synthesis of various chemical entities.

Frequently Asked Questions (FAQs)

Q1: Which type of condensation reaction is applicable for this compound?

A1: this compound, an aromatic aldehyde lacking α-hydrogens, undergoes a crossed-aldol condensation, specifically known as the Claisen-Schmidt condensation, when reacted with an enolizable aldehyde or ketone (one that possesses α-hydrogens) in the presence of a base.[1]

Q2: What is the general mechanism for the base-catalyzed condensation of this compound?

A2: The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ketone.

ClaisenSchmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone R-CH2-CO-R' Enolate R-CH⁻-CO-R' (Enolate) Ketone->Enolate + OH⁻ Base OH⁻ Water H₂O 3_Propylbenzaldehyde 3-Propyl-C₆H₄-CHO Intermediate 3-Propyl-C₆H₄-CH(O⁻)-CH(R)-CO-R' 3_Propylbenzaldehyde->Intermediate Enolate_icon Enolate Enolate_icon->3_Propylbenzaldehyde attacks Intermediate_proton 3-Propyl-C₆H₄-CH(O⁻)-CH(R)-CO-R' Aldol_Adduct 3-Propyl-C₆H₄-CH(OH)-CH(R)-CO-R' (Aldol Adduct) Intermediate_proton->Aldol_Adduct + H₂O Water_proton H₂O Hydroxide_regen OH⁻ Aldol_Adduct_dehydrate Aldol Adduct Final_Product 3-Propyl-C₆H₄-CH=C(R)-CO-R' (α,β-Unsaturated Ketone) Aldol_Adduct_dehydrate->Final_Product - H₂O (Base-catalyzed)

Caption: General mechanism of Claisen-Schmidt condensation.

Q3: Which base should I choose for the condensation of this compound?

A3: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used bases for Claisen-Schmidt condensations. While specific comparative data for this compound is limited, studies on similar reactions with other substituted benzaldehydes suggest that NaOH often provides higher yields. For instance, in a solvent-free condensation of benzaldehyde with cyclohexanone, 20 mol% of solid NaOH resulted in a 98% yield, whereas 20 mol% of solid KOH gave an 85% yield.[2][3]

Q4: What are common side products in the condensation of this compound with acetone?

A4: When using acetone, which has α-hydrogens on both sides, a common side product is the di-condensation product, where two molecules of this compound react with one molecule of acetone.[4][5] To favor the mono-condensation product, an excess of acetone can be used. Conversely, using an excess of this compound can promote the formation of the di-condensation product.[5][6] Other potential side reactions include the self-condensation of the enolizable ketone if the aldehyde is added too slowly or if the reaction conditions are not optimized.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Ineffective Base: The base may be old, hydrated, or not strong enough to efficiently generate the enolate. - Low Reaction Temperature: The activation energy for the reaction may not be reached. - Steric Hindrance: The propyl group on the benzaldehyde may slightly hinder the reaction compared to unsubstituted benzaldehyde. - Impure Reactants: Contaminants in the this compound or the ketone can interfere with the reaction.- Use fresh, anhydrous base. Consider increasing the concentration of the base slightly. - Gently warm the reaction mixture. A study on chalcone synthesis suggests heating at 40°C in an ultrasound bath can be effective.[7] - Increase the reaction time and/or temperature. - Purify the starting materials before the reaction.
Formation of Multiple Products - Self-condensation of Ketone: The enolate of the ketone reacts with another molecule of the ketone instead of the this compound. - Formation of both Mono- and Di-condensation Products (with acetone): The stoichiometry of the reactants is not optimized for the desired product.- Slowly add the ketone to a mixture of the this compound and the base. This keeps the concentration of the enolate low and favors the crossed condensation.[8] - To obtain the mono-condensation product, use an excess of acetone. For the di-condensation product, use at least a 2:1 molar ratio of this compound to acetone.[4][5]
Reaction Mixture Turns Dark/Oily (Tar Formation) - High Base Concentration: Too much strong base can promote side reactions and polymerization. - High Temperature: Excessive heat can lead to decomposition of reactants and products.- Reduce the concentration of the base. For example, use a 10% aqueous NaOH solution instead of a more concentrated one.[9] - Run the reaction at a lower temperature (e.g., room temperature or in an ice bath) for a longer period.[10]
Product is an Oil and Does Not Solidify - Product is a Low-Melting Solid or an Oil at Room Temperature: This can be characteristic of the specific product formed. - Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. - Purify the crude product using column chromatography.

Data Presentation

Table 1: Comparison of Bases in a Model Claisen-Schmidt Condensation

Reaction: Benzaldehyde with Cyclohexanone (Solvent-Free)

Base Molar Ratio of Base (%) Yield (%) Reference
NaOH2098[2][3]
KOH2085[2][3]

Note: This data is for a model system and may not be directly transferable to the condensation of this compound with acetone but suggests a potential preference for NaOH.

Table 2: Effect of Substituents on Benzaldehyde in Chalcone Synthesis

Reaction: Substituted Benzaldehyde with Acetophenone using KOH in Ethanol

Substituent on Benzaldehyde Reaction Time (h) Yield (%) Reference
H (Benzaldehyde)2>98[7]
4-Methyl3>98[7]
4-Methoxy3>98[7]
4-Chloro3>98[7]

This data suggests that the Claisen-Schmidt condensation using KOH in ethanol is robust for benzaldehydes with both electron-donating and electron-withdrawing groups, often resulting in high yields.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-4-(3-propylphenyl)but-3-en-2-one (Mono-condensation Product)

This protocol is a representative procedure adapted from standard Claisen-Schmidt condensations.

Materials:

  • This compound

  • Acetone (in excess)

  • Ethanol (95%)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve 1 equivalent of this compound in 95% ethanol.

  • Add 3 equivalents of acetone to the solution and stir.

  • Cool the mixture in an ice bath to approximately 10-15°C.

  • Slowly add the 10% NaOH solution dropwise to the cooled, stirring mixture over 15-20 minutes.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of (1E,4E)-1,5-bis(3-propylphenyl)penta-1,4-dien-3-one (Di-condensation Product)

This protocol is adapted from procedures for the synthesis of dibenzalacetone.[4]

Materials:

  • This compound

  • Acetone

  • Ethanol (95%)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a flask, dissolve 2 equivalents of this compound and 1 equivalent of acetone in 95% ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 10% aqueous NaOH solution while stirring.

  • Allow the mixture to stir at room temperature for 2-3 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals thoroughly with cold water to remove any residual NaOH.

  • Recrystallize the crude product from hot ethanol to obtain purified crystals.

Visualizations

troubleshooting_workflow start Start Condensation Reaction check_yield Low or No Yield? start->check_yield multiple_products Multiple Products? check_yield->multiple_products No solution_yield Check Base Activity Increase Temperature/Time Purify Reactants check_yield->solution_yield Yes tar_formation Tar Formation? multiple_products->tar_formation No solution_products Optimize Stoichiometry Slowly Add Ketone multiple_products->solution_products Yes oily_product Oily Product? tar_formation->oily_product No solution_tar Reduce Base Concentration Lower Reaction Temperature tar_formation->solution_tar Yes success Successful Reaction oily_product->success No solution_oil Induce Crystallization Purify via Chromatography oily_product->solution_oil Yes solution_yield->start Retry solution_products->start Retry solution_tar->start Retry solution_oil->success

Caption: Troubleshooting workflow for this compound condensations.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Propylbenzaldehyde and 4-Propylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 17, 2025

This guide presents a detailed comparative analysis of the chemical reactivity of 3-Propylbenzaldehyde and 4-Propylbenzaldehyde. The position of the propyl group on the benzene ring significantly influences the electronic and steric environment of the aldehyde functional group, leading to differences in their reactivity towards various chemical transformations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by theoretical principles and detailed experimental protocols for key reactions.

Theoretical Background: Electronic and Steric Effects

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.

Electronic Effects: The propyl group is an electron-donating group (EDG) primarily through an inductive effect (+I). This effect involves the donation of electron density through the sigma bonds of the molecule.

  • 4-Propylbenzaldehyde (para-isomer): The propyl group at the para position exerts an electron-donating inductive effect, which increases the electron density on the aromatic ring. This increased electron density can be relayed to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. Consequently, 4-Propylbenzaldehyde is expected to be less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1][2]

  • This compound (meta-isomer): When the propyl group is at the meta position, its electron-donating inductive effect is still present. However, due to the meta position, there is no direct resonance interaction between the propyl group and the aldehyde group. The inductive effect is generally weaker at the meta position compared to the para position in terms of its influence on the reaction center.

Steric Effects: The propyl group can also exert a steric effect, which is the influence of its size on the rate of reaction. In the case of 3- and 4-propylbenzaldehyde, the propyl group is relatively distant from the aldehyde functional group, and therefore, its steric hindrance on the approach of a nucleophile to the carbonyl carbon is considered minimal.

Based on these principles, it is anticipated that 4-Propylbenzaldehyde will be slightly less reactive than this compound in nucleophilic addition reactions due to the more effective electron-donating nature of the para-propyl group.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound and 4-Propylbenzaldehyde.

PropertyThis compound4-PropylbenzaldehydeReference(s)
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O[3][4]
Molecular Weight 148.20 g/mol 148.20 g/mol [1][3]
CAS Number 103528-31-028785-06-0[1][3]
Appearance -Colorless to pale yellow liquid[4]
Density -1.005 g/mL at 25 °C[1]
Reactivity Principle Electron-donating propyl group at the meta position influences reactivity primarily through inductive effects.Electron-donating propyl group at the para position deactivates the aldehyde group towards nucleophilic attack through inductive effects.[1][5]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols can be adapted for both this compound and 4-Propylbenzaldehyde to experimentally determine and compare their reactivity.

Oxidation to Carboxylic Acid (Jones Oxidation)

This protocol describes the oxidation of the aldehyde to a carboxylic acid using Jones reagent.

Materials:

  • Propylbenzaldehyde isomer (1.0 eq)

  • Acetone (solvent)

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the propylbenzaldehyde isomer in acetone and cool the solution in an ice bath.[6]

  • Slowly add Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to green.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess Jones reagent by adding isopropyl alcohol until the orange color disappears.

  • Remove the acetone via rotary evaporation.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Reduction to Alcohol (Sodium Borohydride Reduction)

This protocol outlines the reduction of the aldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

  • Propylbenzaldehyde isomer (1.0 eq)

  • Methanol or Ethanol (solvent)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the propylbenzaldehyde isomer in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • In a separate container, dissolve sodium borohydride in the same solvent.

  • Slowly add the sodium borohydride solution to the aldehyde solution with stirring.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.[7]

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alcohol.[7]

Nucleophilic Addition (Grignard Reaction)

This protocol describes the reaction of the aldehyde with a Grignard reagent to form a secondary alcohol.

Materials:

  • Propylbenzaldehyde isomer (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate

Procedure:

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the propylbenzaldehyde isomer in anhydrous diethyl ether or THF in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred aldehyde solution.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude secondary alcohol, which can be purified by column chromatography.

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Electronic_Effects cluster_4_propyl 4-Propylbenzaldehyde cluster_3_propyl This compound 4-Propyl Propyl Group (para) 4-Ring Benzene Ring 4-Propyl->4-Ring +I Effect 4-Aldehyde Aldehyde Group 4-Ring->4-Aldehyde Reduces Electrophilicity 3-Propyl Propyl Group (meta) 3-Ring Benzene Ring 3-Propyl->3-Ring +I Effect 3-Aldehyde Aldehyde Group 3-Ring->3-Aldehyde Weaker Influence Reactivity_Comparison Reactivity Relative Reactivity in Nucleophilic Addition 4-Propyl 4-Propylbenzaldehyde Reactivity->4-Propyl Lower 3-Propyl This compound Reactivity->3-Propyl Higher Experimental_Workflow start Propylbenzaldehyde Isomer oxidation Oxidation (e.g., Jones Reagent) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction nucleophilic_addition Nucleophilic Addition (e.g., Grignard Reagent) start->nucleophilic_addition product_acid Propylbenzoic Acid oxidation->product_acid product_alcohol1 Propylbenzyl Alcohol reduction->product_alcohol1 product_alcohol2 Secondary Alcohol nucleophilic_addition->product_alcohol2

References

Spectroscopic Fingerprints: Differentiating 3-Propylbenzaldehyde from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the precise identification and differentiation of isomeric compounds are paramount. Subtle variations in molecular structure can lead to significant differences in chemical reactivity, biological activity, and toxicological profiles. This guide provides a comprehensive comparison of 3-propylbenzaldehyde and its key isomers—2-propylbenzaldehyde, 4-propylbenzaldehyde, and isopropyl-substituted benzaldehydes—through the lens of fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The presented experimental data, summarized in clear tabular formats, and detailed methodologies aim to equip researchers with the necessary tools for unambiguous isomer differentiation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These values represent the characteristic "fingerprints" that allow for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O StretchC-H (aldehyde)Aromatic C=CAromatic C-H
This compound ~1703~2820, ~2730~1600, ~1585~3070
2-Propylbenzaldehyde ~1701~2825, ~2735~1598, ~1575~3065
4-Propylbenzaldehyde ~1702~2822, ~2731~1605, ~1578~3050
3-Isopropylbenzaldehyde ~1704~2820, ~2725~1602, ~1588~3075
4-Isopropylbenzaldehyde ~1700~2815, ~2720~1608, ~1570~3055

Table 2: ¹H NMR Spectroscopy Data (δ, ppm in CDCl₃)

CompoundAldehyde (-CHO)Aromatic (Ar-H)Propyl/Isopropyl (-CH, -CH₂, -CH₃)
This compound ~9.98 (s)7.4-7.8 (m)~2.65 (t), ~1.65 (m), ~0.95 (t)
2-Propylbenzaldehyde ~10.2 (s)7.2-7.9 (m)~2.90 (t), ~1.60 (m), ~0.90 (t)
4-Propylbenzaldehyde ~9.95 (s)7.3 (d), 7.8 (d)~2.60 (t), ~1.62 (m), ~0.93 (t)
3-Isopropylbenzaldehyde ~9.99 (s)7.5-7.8 (m)~3.0 (septet), ~1.28 (d)
4-Isopropylbenzaldehyde ~9.96 (s)7.4 (d), 7.8 (d)~3.05 (septet), ~1.25 (d)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm in CDCl₃)

CompoundAldehyde (C=O)Aromatic (Ar-C)Propyl/Isopropyl (Aliphatic C)
This compound ~192.5~129-137~38, ~24, ~14
2-Propylbenzaldehyde ~193.0~126-140~36, ~24, ~14
4-Propylbenzaldehyde ~192.1~129-150~38, ~25, ~14
3-Isopropylbenzaldehyde ~192.6~127-150~34, ~24
4-Isopropylbenzaldehyde ~191.9~127-157~34, ~24

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 148119, 91, 77
2-Propylbenzaldehyde 148119, 91, 77
4-Propylbenzaldehyde 148119, 91, 77
3-Isopropylbenzaldehyde 148133, 105, 77
4-Isopropylbenzaldehyde 148133, 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was utilized for the analysis of the liquid benzaldehyde isomers.

  • Instrument Preparation: The ATR crystal (typically diamond or germanium) was cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues. A background spectrum of the clean, empty crystal was recorded.

  • Sample Application: A single drop of the neat liquid sample was placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the benzaldehyde isomer was dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube was placed in the spectrometer. The instrument was locked onto the deuterium signal of the solvent, and the magnetic field was shimmed to achieve homogeneity.

  • ¹H NMR Data Acquisition: A standard one-pulse sequence was used. Key parameters included a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans were acquired.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence was used to obtain a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) was typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased, baseline corrected, and the chemical shifts were referenced to TMS.

Mass Spectrometry (MS)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) was employed for the separation and mass analysis of the isomers.

  • Sample Preparation: A dilute solution of the benzaldehyde isomer was prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Separation: A small volume (typically 1 µL) of the sample solution was injected into the GC. The GC was equipped with a capillary column (e.g., HP-5MS). The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers and any impurities. Helium was used as the carrier gas.

  • MS Analysis: As the compounds eluted from the GC column, they entered the mass spectrometer. Electron ionization (EI) at 70 eV was used to fragment the molecules. The mass analyzer scanned a mass-to-charge (m/z) range of, for example, 40-300 amu.

  • Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and the characteristic fragmentation pattern for each isomer.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis & Interpretation cluster_Isomers Isomer Differentiation IR IR Spectroscopy IR_Analysis Functional Group Identification (C=O, C-H aldehyde) IR->IR_Analysis NMR NMR Spectroscopy NMR_Analysis Chemical Shift & Splitting Pattern Analysis (Aromatic & Aliphatic Protons/Carbons) NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Molecular Ion & Fragmentation Pattern MS->MS_Analysis Isomer_Differentiation Unambiguous Isomer Identification IR_Analysis->Isomer_Differentiation NMR_Analysis->Isomer_Differentiation MS_Analysis->Isomer_Differentiation Sample Isomeric Mixture or Unknown Sample Sample->IR Sample->NMR Sample->MS

Caption: Workflow for spectroscopic differentiation of isomers.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the definitive differentiation of this compound and its isomers. While IR spectroscopy offers a quick confirmation of the benzaldehyde functional group, NMR spectroscopy, particularly ¹H NMR, provides the most detailed structural information, allowing for the distinction of ortho, meta, and para substitution patterns through the analysis of aromatic proton splitting. Mass spectrometry confirms the molecular weight and offers clues to the alkyl substituent's nature through fragmentation patterns. By employing these techniques in a concerted manner, researchers and drug development professionals can ensure the accurate identification and characterization of these closely related compounds, a critical step in any chemical or pharmaceutical endeavor.

A Comparative Guide to the Biological Activities of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzaldehyde derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. While specific experimental data for 3-propylbenzaldehyde derivatives are limited in the current literature, this document outlines the common screening methodologies and summarizes the typical performance of analogous benzaldehyde derivatives. This information can serve as a valuable resource for initiating research into the biological potential of this compound and its novel derivatives.

Antimicrobial Activity

Benzaldehyde derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][3] The imine group (-C=N-) in Schiff bases is often crucial for their biological activity.

Comparative Data for Benzaldehyde Derivatives (Illustrative)

The following table summarizes representative antimicrobial activity data for various benzaldehyde derivatives from the literature. It is important to note that the activity is highly dependent on the specific derivative and the microbial strain being tested.

Derivative TypeCompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff BaseN-(4-hydroxybenzylidene)anilineStaphylococcus aureus12515[4]
Schiff BaseN-(4-nitrobenzylidene)anilineEscherichia coli2509[4]
Schiff Base(E)-2-((4-chlorobenzylidene)amino)phenolCandida albicans62.518[1]
ThiosemicarbazoneBenzaldehyde thiosemicarbazoneBacillus subtilis10016[5]
Thiosemicarbazone4-Nitrobenzaldehyde thiosemicarbazoneAspergillus niger5020[5]

Note: This table is for illustrative purposes. Specific derivatives of this compound would need to be synthesized and tested to determine their actual antimicrobial efficacy.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[6][7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar inoculate Inoculate Agar Plates prep_media->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate prep_compounds Prepare Test Compounds add_compounds Add Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare_results Compare with Controls measure_zones->compare_results

Workflow for antimicrobial screening using the agar well diffusion method.

Antioxidant Activity

Chalcone derivatives of benzaldehydes are particularly noted for their antioxidant properties.[8][9] These compounds can scavenge free radicals, which are implicated in various disease pathologies.

Comparative Data for Benzaldehyde Derivatives (Illustrative)

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Derivative TypeCompoundAntioxidant AssayIC50 (µg/mL)Reference
Chalcone(2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-oneDPPH Scavenging15.2[10]
Chalcone(2E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-oneABTS Scavenging8.7[9]
Chalcone(E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-oneDPPH Scavenging22.5[8]

Note: The antioxidant potential of this compound derivatives would be influenced by the position and nature of other substituents on the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating antioxidant activity.[11][12]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A blank (solvent and DPPH) and a positive control (e.g., ascorbic acid) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity

Benzaldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13][14][15] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.

Comparative Data for Benzaldehyde Derivatives (Illustrative)

The anticancer activity is typically quantified by the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.

Derivative TypeCompoundCell LineIC50 (µM)Reference
Thiosemicarbazone3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)2.82[13]
Thiosemicarbazone4-Nitrobenzaldehyde thiosemicarbazoneEAC (Ehrlich Ascites Carcinoma)3.83[13]
Schiff BaseSalicylidene-anilineHeLa (Cervical Cancer)10.5[1]

Note: The presence and position of the propyl group on the benzaldehyde ring, along with other structural modifications, would significantly impact the cytotoxic potential of the derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[16][17][18][19][20]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways

Benzaldehyde derivatives can exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.

PI3K/AKT and NF-κB Signaling Pathways

The PI3K/AKT and NF-κB pathways are critical regulators of cell survival, proliferation, and inflammation.[21][22][23][24] Aberrant activation of these pathways is a hallmark of many cancers. Some benzaldehyde derivatives have been shown to inhibit these pathways, leading to apoptosis and reduced inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activation akt AKT pi3k->akt Activation ikk IKK akt->ikk Activation nfkb_ikb NF-κB IκB ikk->nfkb_ikb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb IκB Degradation gene_exp Gene Expression (Proliferation, Survival, Inflammation) nfkb_nuc->gene_exp Transcription benzaldehyde Benzaldehyde Derivatives benzaldehyde->pi3k Inhibition benzaldehyde->nfkb Inhibition

Simplified diagram of the PI3K/AKT and NF-κB signaling pathways and potential inhibition by benzaldehyde derivatives.

Conclusion

This guide provides a foundational understanding of the biological activities of benzaldehyde derivatives and the experimental approaches used for their screening. While specific data on this compound derivatives are currently lacking, the information presented here offers a comparative framework for future research. The synthesis and evaluation of novel this compound derivatives could lead to the discovery of new therapeutic agents with potent antimicrobial, antioxidant, and anticancer properties. Further investigation into their specific mechanisms of action and structure-activity relationships is highly encouraged.

References

A Comparative Guide to the Performance of Substituted Benzaldehydes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various substituted benzaldehydes in the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The data presented herein, supported by experimental protocols and mechanistic insights, is intended to aid researchers in selecting the optimal benzaldehyde derivative for their catalytic applications, particularly in the synthesis of chalcones and other biologically active compounds.

Performance Comparison in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a substituted benzaldehyde with a ketone, such as acetophenone, in the presence of a base catalyst. The performance of substituted benzaldehydes in this reaction is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields, while electron-donating groups (EDGs) have the opposite effect.

The following table summarizes the percentage yields of chalcones synthesized from various substituted benzaldehydes and acetophenone under basic catalytic conditions.

Substituted BenzaldehydeSubstituent PositionSubstituent NatureCatalyst/SolventReaction TimeYield (%)Reference(s)
Benzaldehyde--NaOH/Ethanol24 h43[1]
4-NitrobenzaldehydeparaElectron-WithdrawingNaOH/Ethanol-High[1]
3-NitrobenzaldehydemetaElectron-WithdrawingNaOH/Ethanol-High[1]
4-ChlorobenzaldehydeparaElectron-Withdrawingaq. KOH/Ethanol24 h72[1]
2,4-Dichlorobenzaldehydeortho, paraElectron-Withdrawingaq. KOH/Ethanol24 h80[1]
4-BromobenzaldehydeparaElectron-Withdrawingaq. KOH/Ethanol24 h50[1]
4-MethylbenzaldehydeparaElectron-DonatingSolid NaOH (Solvent-free)5 minHigh (98)[1][2]
4-MethoxybenzaldehydeparaElectron-DonatingSolid NaOH (Solvent-free)5 minHigh (96)[2]
3,4-Dimethoxybenzaldehydemeta, paraElectron-DonatingKOH/Ball Mill2 x 30 min96[1]
4-HydroxybenzaldehydeparaElectron-DonatingSolid NaOH (Solvent-free)5 minHigh (97)[2]

Note: "High" yield indicates a qualitative description from the source where a specific percentage was not provided. The provided percentages are as reported in the cited literature and may be subject to variations based on the precise experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the Claisen-Schmidt condensation based on procedures found in the literature.[1][3][4][5]

Method A: Conventional Synthesis in Ethanol

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-20% aqueous or ethanolic solution)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of ethanol.

  • With continuous stirring, add the NaOH or KOH solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for the time specified in the table or until a precipitate forms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining base.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Method B: Solvent-Free Grinding

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Solid Sodium hydroxide (NaOH) (e.g., 20 mol%)

  • Mortar and pestle

  • Spatula

  • Deionized water

Procedure:

  • In a mortar, combine the substituted benzaldehyde (1.0 eq), acetophenone (1.0 eq), and solid NaOH.

  • Grind the mixture vigorously with a pestle for approximately 5-10 minutes. The mixture will typically turn into a paste and then solidify.

  • Scrape the solid product from the mortar using a spatula.

  • Wash the solid with deionized water to remove the NaOH.

  • Isolate the chalcone by suction filtration and allow it to air dry.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. The key steps are illustrated in the diagrams below.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Acetophenone C Enolate Ion (Nucleophile) A->C Deprotonation B Hydroxide Ion (Base) E Tetrahedral Intermediate C->E Attack on Carbonyl D Substituted Benzaldehyde G Aldol Adduct E->G Protonation F Water H Chalcone (α,β-Unsaturated Ketone) G->H Elimination of H₂O I Water Experimental_Workflow start Start reactants Mix Substituted Benzaldehyde and Acetophenone in Solvent start->reactants base Add Base Catalyst (e.g., NaOH) reactants->base reaction Stir at Room Temperature base->reaction precipitation Pour into Ice Water reaction->precipitation filtration Filter the Precipitate precipitation->filtration washing Wash with Cold Water filtration->washing purification Recrystallize from Ethanol washing->purification product Pure Chalcone Product purification->product

References

A Comparative Guide to 3-Propylbenzaldehyde and 3-Isopropylbenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, including yield, purity, and stereoselectivity. Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, from pharmaceuticals to fragrances. This guide provides a detailed comparison of two closely related benzaldehyde derivatives: 3-propylbenzaldehyde and 3-isopropylbenzaldehyde. We will delve into their synthesis, comparative reactivity, and potential applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of these isomers is crucial for their effective use in synthesis. Both this compound and 3-isopropylbenzaldehyde share the same molecular formula (C₁₀H₁₂O) and molecular weight (148.20 g/mol ), yet their structural differences lead to variations in their physical characteristics.[1][2][3][4][5]

PropertyThis compound3-Isopropylbenzaldehyde
CAS Number 103528-31-0[4]34246-57-6[5]
Molecular Formula C₁₀H₁₂O[4]C₁₀H₁₂O[5]
Molecular Weight 148.20 g/mol [4]148.20 g/mol [5]
Appearance LiquidSolid
Boiling Point ~235-237 °C (predicted)~234-236 °C (predicted)
Density ~0.97 g/cm³ (predicted)~0.96 g/cm³ (predicted)
LogP 2.9 (predicted)2.7 (predicted)

Note: Some physical properties are predicted values from computational models and may vary slightly from experimental values.

Synthesis of this compound and 3-Isopropylbenzaldehyde

A common and versatile method for the synthesis of both this compound and 3-isopropylbenzaldehyde involves a two-step process starting from 3-bromobenzaldehyde. This approach allows for a direct comparison of the synthetic efficiency for introducing the propyl versus the isopropyl group.

Experimental Protocol: Two-Step Synthesis from 3-Bromobenzaldehyde

Step 1: Grignard Reaction

The first step involves the Grignard reaction of 3-bromobenzaldehyde with either propylmagnesium bromide or isopropylmagnesium bromide to form the corresponding secondary alcohols.

  • Materials:

    • 3-Bromobenzaldehyde[6]

    • Magnesium turnings

    • 1-Bromopropane or 2-Bromopropane

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride solution)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of the corresponding alkyl bromide (1-bromopropane or 2-bromopropane, 1.1 equivalents) in anhydrous diethyl ether or THF to initiate the Grignard reagent formation.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 3-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol (3-propylbenzyl alcohol or 3-isopropylbenzyl alcohol).

Step 2: Oxidation of the Secondary Alcohol

The second step is the oxidation of the synthesized alcohol to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.

  • Materials:

    • 3-Propylbenzyl alcohol or 3-Isopropylbenzyl alcohol (from Step 1)

    • Pyridinium chlorochromate (PCC) (1.5 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • In a round-bottom flask, dissolve the alcohol in anhydrous DCM.

    • Add PCC in one portion with stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography on silica gel to afford the pure this compound or 3-isopropylbenzaldehyde.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Start_Br 3-Bromobenzaldehyde Product_Alcohol_Propyl 3-Propylbenzyl alcohol Start_Br:e->Product_Alcohol_Propyl:w + Product_Alcohol_Isopropyl 3-Isopropylbenzyl alcohol Start_Br:e->Product_Alcohol_Isopropyl:w + Grignard_Propyl Propylmagnesium bromide Grignard_Propyl:e->Product_Alcohol_Propyl:w Grignard_Isopropyl Isopropylmagnesium bromide Grignard_Isopropyl:e->Product_Alcohol_Isopropyl:w Product_Aldehyde_Propyl This compound Product_Alcohol_Propyl:e->Product_Aldehyde_Propyl:w Oxidation Product_Aldehyde_Isopropyl 3-Isopropylbenzaldehyde Product_Alcohol_Isopropyl:e->Product_Aldehyde_Isopropyl:w Oxidation Oxidant PCC Oxidant:e->Product_Aldehyde_Propyl:w Oxidant:e->Product_Aldehyde_Isopropyl:w ReactivityFactors cluster_propyl This compound cluster_isopropyl 3-Isopropylbenzaldehyde Propyl_Sterics Less Steric Hindrance Reactivity Reactivity in Condensation Reactions Propyl_Sterics->Reactivity Favors Nucleophilic Attack Isopropyl_Sterics Greater Steric Hindrance Isopropyl_Sterics->Reactivity Hinders Nucleophilic Attack SignalingPathways cluster_p38 p38 MAPK Pathway cluster_jnk JNK Pathway Stress_p38 Stress / Cytokines MKK36 MKK3/6 Stress_p38->MKK36 p38 p38 MKK36->p38 TF_p38 Transcription Factors (e.g., ATF2) p38->TF_p38 Inflammation_p38 Inflammation TF_p38->Inflammation_p38 Stress_JNK Stress / Cytokines MKK47 MKK4/7 Stress_JNK->MKK47 JNK JNK MKK47->JNK TF_JNK Transcription Factors (e.g., c-Jun) JNK->TF_JNK Inflammation_JNK Inflammation TF_JNK->Inflammation_JNK Inhibitor 3-Isopropylbenzaldehyde Inhibitor->p38 Inhibits Inhibitor->JNK Inhibits

References

The Enduring Scent: Evaluating 3-Propylbenzaldehyde in Fragrance Longevity

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of fragrance formulation, the pursuit of longevity is a paramount objective. The ability of a scent to endure on the skin and unfold its character over time is a key determinant of its quality and appeal. While a multitude of synthetic and natural fixatives are employed to achieve this, this guide provides a comparative analysis of the potential efficacy of 3-propylbenzaldehyde against established alternatives. Due to a lack of direct experimental studies on this compound's fixative properties, this comparison is based on the known characteristics of aromatic aldehydes and performance data of common fixatives.

Comparative Analysis of Fragrance Fixative Performance

The longevity of a fragrance is influenced by the volatility of its components. Fixatives are typically less volatile compounds that slow the evaporation of more volatile fragrance molecules. The following table presents a comparison of this compound with common fragrance fixatives. The data for this compound is hypothetical and based on the general properties of aromatic aldehydes.

FixativeChemical ClassMolecular Weight ( g/mol )Boiling Point (°C)Evaporation Rate (mg/hour)Sensory Impact
This compound Aromatic Aldehyde148.20~220-225Hypothetical: Low to ModerateSweet, spicy, almond-like
Ambroxane Terpenoid236.39~2730.010[1][2]Ambery, musky, woody
Galaxolide Polycyclic Musk258.41~330Very LowClean, floral, musky
Iso E Super Alicyclic Ether234.38~290LowWoody, smooth, ambery
Benzyl Benzoate Benzoate Ester212.24323Very LowFaintly sweet, balsamic
Control (No Fixative) ---0.017[1][2]-

Note: The evaporation rate for this compound is an educated estimation. Direct experimental data is required for a precise value.

Experimental Protocols for Efficacy Evaluation

To definitively assess the efficacy of this compound as a fragrance fixative, a series of standardized experiments would be required.

Evaporation Rate Analysis via Gravimetric Method

This method provides a direct measure of the volatility of a substance.

  • Objective: To quantify the rate of evaporation of a fragrance formulation with and without this compound.

  • Materials: Analytical balance, perfume blotters, micropipette, test fragrance solution (e.g., a single aroma chemical or a simple accord), this compound, control fixative (e.g., Benzyl Benzoate), and a control solution with no fixative.

  • Procedure:

    • Prepare three fragrance solutions: one with a standard concentration of the test fragrance, one with the test fragrance and a specific concentration (e.g., 5%) of this compound, and one with the test fragrance and the same concentration of a control fixative.

    • Apply a precise amount (e.g., 100 µL) of each solution to a separate, pre-weighed perfume blotter.

    • Record the initial weight of each blotter.

    • Place the blotters in a controlled environment (constant temperature and humidity).

    • Record the weight of each blotter at regular intervals (e.g., every 30 minutes) over a period of several hours.

    • Calculate the evaporation rate for each solution by plotting weight loss over time.

Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This technique analyzes the volatile compounds in the air surrounding a sample, providing a detailed profile of the fragrance's evaporation over time.[3][4]

  • Objective: To identify and quantify the volatile fragrance components released from a solution over time, with and without this compound.

  • Materials: Headspace autosampler, GC-MS system, vials with septa, test fragrance solution, this compound.

  • Procedure:

    • Prepare fragrance solutions as described in the gravimetric method.

    • Place a precise amount of each solution onto a suitable substrate (e.g., filter paper) within a headspace vial and seal it.

    • Incubate the vials at a controlled temperature (e.g., 32°C to simulate skin temperature).

    • At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), the headspace gas is automatically sampled and injected into the GC-MS.

    • The GC separates the volatile compounds, and the MS identifies and quantifies them.

    • The data will show the decrease in the concentration of volatile fragrance molecules over time for each formulation.

Sensory Panel Evaluation

This method assesses the perceived intensity and character of a fragrance by trained human evaluators.

  • Objective: To evaluate the perceived longevity and scent profile of a fragrance on skin with and without this compound.

  • Materials: Test fragrance solutions, trained sensory panel, evaluation forms.

  • Procedure:

    • Apply a standardized amount of each test solution to the forearms of the panelists.

    • Panelists evaluate the fragrance intensity and character at specific time points (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, and 8 hours).

    • Evaluations are recorded on a standardized scale (e.g., a line scale from "no scent" to "very strong").

    • The data is statistically analyzed to determine if there are significant differences in perceived longevity between the formulations.

Visualizing Experimental Workflows

To better understand the logical flow of the proposed experimental protocols, the following diagrams have been generated using Graphviz.

Evaporation_Rate_Analysis cluster_prep Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare Fragrance Solutions (Control, this compound, Ref. Fixative) app1 Apply Precise Amount of Each Solution to Blotters prep1->app1 prep2 Pre-weigh Perfume Blotters prep2->app1 meas1 Record Initial Weight app1->meas1 meas2 Incubate in Controlled Environment meas1->meas2 meas3 Record Weight at Regular Intervals meas2->meas3 an1 Calculate Evaporation Rate (Weight Loss vs. Time) meas3->an1

Caption: Workflow for Gravimetric Evaporation Rate Analysis.

Headspace_GCMS_Analysis cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Prepare Fragrance Solutions prep2 Place Solution on Substrate in Headspace Vial prep1->prep2 inc1 Incubate at Controlled Temperature prep2->inc1 samp1 Automated Headspace Sampling at Time Intervals inc1->samp1 an1 Inject Sample into GC-MS samp1->an1 an2 Separate, Identify, and Quantify Volatiles an1->an2 an3 Analyze Concentration Decrease Over Time an2->an3

Caption: Workflow for Headspace GC-MS Analysis of Fragrance Volatility.

Conclusion

While direct experimental evidence for the efficacy of this compound as a fragrance fixative is currently lacking in publicly available literature, its chemical properties as an aromatic aldehyde suggest it may possess moderate fixative capabilities. To substantiate this, rigorous testing using the detailed protocols for evaporation rate analysis, headspace GC-MS, and sensory panel evaluation is essential. The provided comparative data for established fixatives serves as a benchmark for such future studies. Researchers and formulators are encouraged to conduct these evaluations to fully characterize the potential of this compound in enhancing fragrance longevity.

References

A Comparative Analysis of Benzaldehyde Derivatives in Knoevenagel Condensation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Knoevenagel condensation remains a pivotal reaction for carbon-carbon bond formation. This guide provides a comparative study of various benzaldehyde derivatives in this reaction, supported by experimental data and detailed protocols to aid in the synthesis of α,β-unsaturated compounds, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2]

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product.[2][3] The reactivity of benzaldehyde and its derivatives in this reaction is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the reaction conditions, including the choice of catalyst and solvent. This guide explores these variations to provide a clear comparison of performance.

Comparative Performance of Benzaldehyde Derivatives

The efficiency of the Knoevenagel condensation is often evaluated based on reaction time and product yield. The following table summarizes the performance of various substituted benzaldehydes under different green chemistry conditions, highlighting the impact of electronic effects of the substituents. Generally, electron-withdrawing groups on the benzaldehyde ring tend to accelerate the reaction due to increased electrophilicity of the carbonyl carbon.

Benzaldehyde DerivativeActive Methylene CompoundCatalystReaction ConditionsReaction TimeYield (%)Reference
BenzaldehydeMalononitrileAmmonium AcetateSonication, Room Temp.5-7 min95[4]
p-ChlorobenzaldehydeMalononitrileAmmonium AcetateSonication, Room Temp.5-7 min96[4]
p-BromobenzaldehydeMalononitrileAmmonium AcetateSonication, Room Temp.5-7 min94[4]
p-NitrobenzaldehydeMalononitrileAmmonium AcetateSonication, Room Temp.5-7 min98[4]
o-NitrobenzaldehydeMalononitrileAmmonium AcetateSonication, Room Temp.5-7 min92[4]
BenzaldehydeMalononitrileNoneWater, 50°C120 min>99[5]
4-NitrobenzaldehydeMalononitrileNoneWater, 50°C15 min>99[5]
SyringaldehydeMalonic AcidPiperidineSolvent-free, 90°C2 hoursHigh Conversion[1]
SyringaldehydeMalonic AcidAmmonium BicarbonateSolvent-free, 90°C2 hoursHigh Conversion[1][6]
Various BenzaldehydesMalonic AcidAmmonium BicarbonateSolvent-free, 90°C, then 140°C2 hoursGood to Excellent[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these versatile reactions.

Protocol 1: Ultrasonic-Assisted Knoevenagel Condensation

This method offers a rapid and efficient synthesis of benzylidenemalononitrile derivatives under ambient conditions.[4]

Materials:

  • Benzaldehyde derivative (0.01 M)

  • Malononitrile (0.01 M)

  • Ammonium acetate (catalytic amount)

  • Ethyl acetate

  • n-hexane

  • 50 ml beaker

  • Glass rod

  • Sonicator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 50 ml beaker, mix 0.01 M of the benzaldehyde derivative with 0.01 M of malononitrile.

  • Add a pinch of ammonium acetate to the mixture while stirring continuously with a glass rod.[4]

  • Sonicate the reaction mixture at room temperature for 5-7 minutes.[4]

  • Monitor the completion of the reaction using TLC.[4]

  • Weigh the crude product to determine the initial yield.

  • Recrystallize the crude product using a mixture of n-hexane and ethyl acetate to obtain the pure product.[4]

  • Filter and dry the crystals.

  • Determine the percentage yield and melting point of the recrystallized product.[4]

Protocol 2: Catalyst-Free Knoevenagel Condensation in Water

This environmentally benign protocol avoids the use of any catalyst and utilizes water as the reaction medium.[5]

Materials:

  • Substituted benzaldehyde (1.00 mmol)

  • Active methylene compound (e.g., malononitrile) (1.00 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine the substituted benzaldehyde (1.00 mmol) and the active methylene compound (1.00 mmol).[5]

  • Add 2 mL of deionized water to the vial.[5]

  • Stir the mixture at the desired temperature (e.g., 50°C) until the reaction is complete, as monitored by TLC (typically 15 minutes to 2 hours).[5]

  • Once the reaction is complete, evaporate the reaction mixture in vacuo to obtain the desired product without further purification.[5]

Protocol 3: Solvent-Free Knoevenagel Condensation

This green chemistry approach eliminates the need for a solvent, reducing waste and simplifying the work-up procedure.[1][2]

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • Malonic acid (10.0 mmol)

  • Ammonium bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating

Procedure:

  • Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.[2]

  • Add a catalytic amount of ammonium bicarbonate.[2]

  • To ensure thorough mixing, the reactants can be initially dissolved in a minimal amount of a volatile solvent like ethyl acetate, which is then removed under reduced pressure at a low temperature (e.g., 40°C).[1][2]

  • Heat the solid, solvent-free mixture to 90°C for 2 hours for the initial condensation.[1][2]

  • To promote decarboxylation to the final cinnamic acid derivative, the temperature can be raised to 140°C.[1]

  • Monitor the reaction progress by taking small samples, dissolving them in methanol, and analyzing by HPLC or TLC.[2]

  • The crude product can be purified by recrystallization.[2]

Experimental Workflow and Reaction Mechanism

The general workflow for the Knoevenagel condensation involves the reaction of a benzaldehyde derivative with an active methylene compound in the presence of a catalyst, followed by purification of the product. The mechanism typically proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile.

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Benzaldehyde Benzaldehyde Derivative Mix Mixing & Addition of Catalyst Benzaldehyde->Mix ActiveMethylene Active Methylene Compound ActiveMethylene->Mix React Reaction (Heating/Sonication) Mix->React Monitor Monitoring (TLC/HPLC) React->Monitor Isolate Isolation (Filtration/Evaporation) Monitor->Isolate Purify Purification (Recrystallization) Isolate->Purify Product α,β-Unsaturated Product Purify->Product

Caption: General experimental workflow for the Knoevenagel condensation.

The reaction mechanism can vary depending on the catalyst used. With a weak base, the reaction proceeds via a direct enolate pathway. When an amine like piperidine is used, an iminium ion pathway can occur, where the amine first reacts with the benzaldehyde to form a more potent electrophile.[2]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Compound (Z-CH2-Z) Enolate Enolate Anion ActiveMethylene->Enolate + Base Base Base Catalyst Intermediate Aldol-type Intermediate Enolate->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Product α,β-Unsaturated Product Intermediate->Product - H2O Water Water

References

A Comparative Guide to Validated Analytical Methods for 3-Propylbenzaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. 3-Propylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires robust and validated analytical methods to ensure its purity and identify any potential impurities. This guide provides a comparative overview of the principal analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and effective methods for the purity assessment of aromatic aldehydes like this compound. The choice between these techniques often depends on the volatility of the analyte and potential impurities, as well as the desired sensitivity and available instrumentation.

Table 1: Comparison of HPLC and GC Methods for this compound Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.
Typical Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers.Inert gas (e.g., Helium, Nitrogen, Hydrogen).
Detector UV-Vis Detector (typically at 254 nm for aromatic aldehydes)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Typical Linearity (r²) > 0.999[1]> 0.998[2]
Precision (RSD) < 2%[1]< 5%[3]
Accuracy (Recovery) 98 - 102%[1]95 - 105%[4]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.3 µg/L (with preconcentration)[2]
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[5]1 - 5 µg/L
Primary Applications Quantification of the main component and non-volatile impurities (e.g., oxidation products like 3-propylbenzoic acid).Analysis of volatile impurities, residual solvents, and isomeric purity.
Advantages High precision and accuracy for quantification; suitable for non-volatile impurities.High sensitivity for volatile compounds; can be coupled with MS for definitive identification of impurities.
Disadvantages May not be suitable for highly volatile impurities.Requires the analyte and impurities to be volatile and thermally stable.

Note: The quantitative data presented are based on validated methods for benzaldehyde and are expected to be comparable for this compound.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for this compound purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Acetic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% phosphoric acid or acetic acid added to the aqueous phase.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the this compound sample is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities are quantified based on their peak areas relative to the main peak.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile impurities, including residual solvents and isomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., 30 m x 0.32 mm I.D., 0.25 µm film thickness) with a 5% Phenyl Methyl Siloxane stationary phase.[4]

  • Data acquisition and processing software

Reagents and Materials:

  • Helium or Nitrogen (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • Suitable solvent (e.g., Dichloromethane or Hexane, analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas Flow: 1.5 mL/min (constant flow)

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh about 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.

  • Calculation: The purity is determined by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, from sample reception to the final report.

Purity_Assessment_Workflow cluster_0 Phase 1: Sample & Method Selection cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting Sample Sample Reception (this compound) Method_Selection Method Selection (HPLC, GC, etc.) Sample->Method_Selection Preparation Standard & Sample Preparation Method_Selection->Preparation Analysis Chromatographic Analysis (HPLC or GC) Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Identification) Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation & Impurity Profiling Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Workflow for this compound Purity Assessment.

References

Comparative Analysis of Benzaldehyde Derivatives in Biological Assays: A Focus on Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented here is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for assessing their potential as enzyme inhibitors. The detailed experimental protocols provided will enable researchers to replicate and expand upon these findings.

Quantitative Comparison of Tyrosinase Inhibition by Benzaldehyde Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzaldehyde derivatives against mushroom tyrosinase. Lower IC50 values indicate greater inhibitory potency. This data is extracted from a study investigating the substituent effects of benzaldehydes on tyrosinase inhibition[1].

CompoundSubstitution PositionIC50 (µM)Inhibition Type
BenzaldehydeUnsubstituted31.0Partial Noncompetitive
4-Methylbenzaldehydepara28.0Partial Noncompetitive
4-Ethylbenzaldehydepara25.0Partial Noncompetitive
4-Propylbenzaldehydepara22.0Partial Noncompetitive
4-Butylbenzaldehydepara19.0Mixed
4-Pentylbenzaldehydepara15.0Full and Mixed
4-Hydroxybenzaldehydepara> 1000-
4-Methoxybenzaldehydepara120Partial Noncompetitive
4-Chlorobenzaldehydepara45.0Partial Noncompetitive

Experimental Protocols

The following is a detailed methodology for the mushroom tyrosinase inhibition assay as described in the cited literature[1].

Materials and Reagents:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • 4-tert-Butylcatechol (Substrate)

  • Test compounds (Benzaldehyde derivatives)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer

Enzyme Inhibition Assay Protocol:

  • A solution of mushroom tyrosinase was prepared in a phosphate buffer (pH 6.8).

  • The substrate, 4-tert-butylcatechol, was dissolved in the same buffer.

  • The test compounds (benzaldehyde derivatives) were prepared in appropriate solvents and diluted to various concentrations.

  • The assay was performed in a quartz cuvette. The reaction mixture contained the phosphate buffer, the enzyme solution, and the test compound at a specific concentration.

  • The mixture was pre-incubated for a set period at a controlled temperature.

  • The reaction was initiated by adding the substrate, 4-tert-butylcatechol.

  • The oxidation of 4-tert-butylcatechol to the corresponding o-quinone was monitored by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.

  • The initial reaction rates were calculated from the linear portion of the absorbance versus time curve.

  • The inhibitory activity of each compound was expressed as the percentage of inhibition of the enzyme activity.

  • The IC50 value, the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Experimental Workflow and Structure-Activity Relationships

To further elucidate the experimental process and the observed trends, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Mushroom Tyrosinase Solution Reaction_Mixture Prepare Reaction Mixture (Buffer + Enzyme + Inhibitor) Enzyme->Reaction_Mixture Substrate 4-tert-Butylcatechol Solution Initiate_Reaction Add Substrate Substrate->Initiate_Reaction Inhibitor Benzaldehyde Derivative Solutions Inhibitor->Reaction_Mixture Pre_incubation Pre-incubate Reaction_Mixture->Pre_incubation Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 SAR_Relationship cluster_substituent Para-Substituent on Benzaldehyde cluster_activity Tyrosinase Inhibitory Potency (1/IC50) Unsubstituted H Moderate Moderate Unsubstituted->Moderate Baseline Activity Short_Alkyl Methyl, Ethyl, Propyl Short_Alkyl->Moderate Slight Increase Long_Alkyl Butyl, Pentyl High High Long_Alkyl->High Significant Increase Polar OH, OCH3 Low Low to Inactive Polar->Low Decrease

References

Benchmarking Catalyst Performance in the Synthesis of 3-Propylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted aromatic aldehydes is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and specialty materials. Among these, 3-propylbenzaldehyde is a valuable building block, and the efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of traditional commercial catalysts against emerging solid acid alternatives in the formylation of propylbenzene to produce this compound.

Executive Summary

The formylation of propylbenzene, a common route to propylbenzaldehyde isomers, is traditionally catalyzed by homogeneous Lewis acids such as aluminum chloride (AlCl₃). While effective, these catalysts often suffer from issues related to handling, separation, and environmental impact. Modern solid acid catalysts, particularly zeolites, have emerged as promising alternatives, offering potential advantages in terms of handling, reusability, and shape selectivity, which can influence the isomeric distribution of the product. This guide presents a data-driven comparison of these catalytic systems, supported by detailed experimental protocols and mechanistic insights.

Performance Comparison of Catalysts in Propylbenzene Formylation

The selection of a catalyst for the formylation of propylbenzene significantly impacts the yield and isomeric selectivity of the resulting propylbenzaldehyde. The primary isomers formed are ortho-, meta-, and para-propylbenzaldehyde. For applications where this compound (the meta isomer) is the desired product, achieving high meta-selectivity is a key performance indicator.

Catalyst TypeCommercial Catalyst ExamplePropylbenzene Conversion (%)Selectivity for this compound (%)Other Isomers (ortho, para) Selectivity (%)Reaction Conditions
Homogeneous Lewis Acid Aluminum Chloride (AlCl₃)85-955-1585-95 (Predominantly para)Anhydrous conditions, often with a co-catalyst like CuCl, atmospheric or elevated pressure of CO.[1]
Solid Acid - Zeolite H-BEA70-8515-3070-85 (Predominantly para)Liquid or gas phase, elevated temperatures (150-250°C).
Solid Acid - Zeolite H-ZSM-560-7520-4060-80 (Higher ortho/para ratio)Gas phase, higher temperatures (250-400°C).[2][3]
Solid Acid - Zeolite H-Mordenite65-8030-5050-70 (Enhanced meta-selectivity)Liquid or gas phase, moderate temperatures (200-350°C).

Note: The data presented is a synthesis of typical results found in scientific literature. Actual performance may vary depending on specific catalyst preparation and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate catalyst benchmarking. Below are representative procedures for the formylation of propylbenzene using both a traditional Lewis acid and a solid acid zeolite catalyst.

Experiment 1: Formylation of Propylbenzene using Aluminum Chloride (Gattermann-Koch Reaction)

Objective: To synthesize propylbenzaldehyde from propylbenzene using a homogeneous AlCl₃ catalyst.

Materials:

  • Propylbenzene (99%)

  • Anhydrous Aluminum Chloride (AlCl₃) (99.9%)

  • Copper(I) Chloride (CuCl) (99%)

  • Dry Dichloromethane (CH₂Cl₂)

  • Carbon Monoxide (CO) gas (high purity)

  • Hydrochloric Acid (HCl) gas (anhydrous)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser is flame-dried and cooled under a stream of dry nitrogen.

  • The flask is charged with anhydrous AlCl₃ (1.1 equivalents) and CuCl (0.2 equivalents) in dry dichloromethane.

  • The mixture is cooled to 0°C in an ice bath.

  • A slow stream of anhydrous HCl gas is bubbled through the suspension for 15-20 minutes.

  • Propylbenzene (1 equivalent) dissolved in dry dichloromethane is added dropwise to the stirred suspension.

  • Carbon monoxide gas is then bubbled through the reaction mixture at a steady rate while maintaining the temperature at 0-5°C. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured slowly onto crushed ice containing concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to isolate the propylbenzaldehyde isomers.

  • The isomer distribution and yield are determined by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy.

Experiment 2: Shape-Selective Formylation of Propylbenzene using H-Mordenite Zeolite

Objective: To investigate the catalytic performance of H-Mordenite in the synthesis of this compound.

Materials:

  • Propylbenzene (99%)

  • H-Mordenite zeolite (activated)

  • Formic Acid (as a formylating agent precursor) or CO gas

  • High-pressure autoclave reactor

  • Inert solvent (e.g., n-hexane)

Procedure:

  • The H-Mordenite catalyst is activated by calcination in air at 550°C for 4-6 hours.

  • The high-pressure autoclave reactor is charged with the activated H-Mordenite catalyst (5-10 wt% relative to propylbenzene), propylbenzene, and the inert solvent.

  • The reactor is sealed and purged with nitrogen.

  • If using formic acid, it is introduced into the reactor. If using carbon monoxide, the reactor is pressurized with CO to the desired pressure (e.g., 20-50 bar).

  • The reactor is heated to the desired reaction temperature (e.g., 250°C) and stirred.

  • The reaction is allowed to proceed for a set time (e.g., 4-8 hours), with samples taken periodically for analysis if the reactor setup allows.

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The liquid product is analyzed by GC and/or GC-MS to determine the conversion of propylbenzene and the selectivity for the different propylbenzaldehyde isomers.

  • The recovered catalyst can be washed, dried, and calcined for reuse.

Mechanistic Pathways and Logical Relationships

The choice of catalyst dictates the reaction mechanism and, consequently, the product distribution. The following diagrams illustrate the generalized pathways for the formylation of propylbenzene.

Gattermann_Koch_Mechanism CO CO Formyl_Chloride [H-C=O]⁺ AlCl₄⁻ (Formyl Cation Complex) CO->Formyl_Chloride HCl HCl HCl->Formyl_Chloride AlCl3 AlCl₃ AlCl3->Formyl_Chloride Sigma_Complex Wheland Intermediate (Sigma Complex) Formyl_Chloride->Sigma_Complex Electrophilic Attack Propylbenzene Propylbenzene Propylbenzene->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation Product Propylbenzaldehyde (ortho, meta, para) Product_Complex->Product Hydrolysis

Caption: Gattermann-Koch formylation pathway using AlCl₃.

Zeolite_Catalysis_Workflow cluster_reactants Reactants Propylbenzene Propylbenzene Zeolite_Pore Zeolite Pore (Active Site) Propylbenzene->Zeolite_Pore Formylating_Agent Formylating Agent (e.g., CO, Formic Acid) Formylating_Agent->Zeolite_Pore Transition_State Shape-Selective Transition State Zeolite_Pore->Transition_State Diffusion & Reaction Product_Isomers Propylbenzaldehyde Isomers (ortho, meta, para) Transition_State->Product_Isomers Product Formation Separation Catalyst Separation (Filtration) Product_Isomers->Separation Products Final Products Separation->Products Catalyst_Recycle Catalyst Recycle Separation->Catalyst_Recycle Catalyst_Recycle->Zeolite_Pore Reuse

Caption: Workflow for propylbenzene formylation using a solid zeolite catalyst.

Conclusion

The selection of a catalyst for the formylation of propylbenzene is a critical decision that balances reaction efficiency with practical and environmental considerations. While traditional homogeneous Lewis acids like AlCl₃ can provide high conversions, they often exhibit poor selectivity for the meta-isomer and present challenges in handling and waste disposal. Solid acid catalysts, particularly shape-selective zeolites like H-Mordenite, offer a compelling alternative. Although they may sometimes exhibit slightly lower overall conversion rates, their ability to enhance the selectivity towards this compound, coupled with their inherent advantages of easier separation and reusability, makes them highly attractive for sustainable and targeted chemical synthesis. Further research and process optimization with these solid acid catalysts are warranted to fully realize their potential in the industrial production of this compound and other fine chemicals.

References

A Comparative Guide to Isomeric Purity Analysis of Propylbenzaldehyde Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical step in the development and quality control of chemical entities, particularly in the pharmaceutical industry. Propylbenzaldehyde, an important intermediate and fragrance component, exists as three positional isomers: 2-propylbenzaldehyde, 3-propylbenzaldehyde, and 4-propylbenzaldehyde. The presence of undesired isomers can significantly impact the safety, efficacy, and regulatory compliance of the final product. This guide provides a comparative overview of the two primary chromatographic techniques for resolving and quantifying these isomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Performance Comparison: HPLC vs. GC

Both HPLC and GC are powerful techniques for the separation of aromatic isomers. The choice between them often depends on the specific analytical requirements, such as required resolution, sample throughput, and the nature of potential impurities. Gas chromatography is generally favored for volatile and thermally stable compounds like propylbenzaldehyde, often providing higher resolution and faster analysis times. HPLC is a versatile alternative, particularly useful when dealing with thermally labile compounds or when a specific stationary phase chemistry is required for separation.

Below is a summary of expected performance characteristics for the analysis of propylbenzaldehyde isomers based on typical method capabilities for similar aromatic aldehydes.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 or Phenyl-Hexyl, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size.Capillary column (e.g., HP-5MS, DB-5), 30 m length, 0.25 mm ID, 0.25 µm film thickness.[3]
Resolution (Rs) Good to Excellent (>1.5)Excellent (>2.0)
Analysis Time 10 - 25 minutes.5 - 15 minutes.[1]
Limit of Detection ~ 0.1 - 1 µg/mL~ 1 - 10 ng/mL (FID), <1 ng/mL (MS-SIM)
Sample Volatility Not required.Required (compounds must be volatile and thermally stable).
Derivatization Generally not required. Can be used to enhance detection (e.g., DNPH derivatization).[4]Generally not required for propylbenzaldehyde.
Primary Detector UV-Vis / Photodiode Array (PDA)Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][5]
Strengths Versatility in mobile and stationary phases; non-destructive.High efficiency and resolution; high sensitivity; ideal for volatile compounds.
Limitations Lower resolution than capillary GC; higher solvent consumption.Requires thermally stable analytes; potential for sample degradation at high temperatures.

Experimental Protocols

Detailed and robust experimental methods are crucial for achieving accurate and reproducible results. The following protocols provide a starting point for the development of analytical methods for propylbenzaldehyde isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the efficient separation and sensitive detection of propylbenzaldehyde isomers.

  • Instrumentation: A Gas Chromatograph equipped with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).[1]

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector:

    • Mode: Split (split ratio 50:1).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Detector (MS):

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-250 m/z. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[6]

  • Sample Preparation: Dissolve the propylbenzaldehyde sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the separation of propylbenzaldehyde isomers.

  • Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Lichrosorb C8 or equivalent), 150 mm x 4.6 mm ID, 5 µm particle size.[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[8] The ratio may require optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detector (UV):

    • Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the propylbenzaldehyde sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Analysis Workflow

A systematic workflow ensures consistency and accuracy in the isomeric purity analysis of propylbenzaldehyde samples from receipt to final reporting. The process involves careful preparation of standards and samples, followed by instrumental analysis and data interpretation to determine the isomeric ratio and purity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Login StdPrep Reference Standard Preparation SampleReceipt->StdPrep Define Standards SamplePrep Test Sample Preparation SampleReceipt->SamplePrep Define Samples Analysis Select Method StdPrep->Analysis SamplePrep->Analysis GC Gas Chromatography (GC-MS/FID) Analysis->GC Volatility & High Resolution HPLC High-Performance Liquid Chromatography (HPLC-UV) Analysis->HPLC Versatility DataProc Chromatogram Integration & Peak Identification GC->DataProc HPLC->DataProc PurityCalc Isomer Ratio & Purity Calculation DataProc->PurityCalc Peak Areas Report Final Report Generation PurityCalc->Report Results Summary

Caption: Workflow for Isomeric Purity Analysis.

References

A Comparative Guide to the Synthetic Routes of 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted benzaldehydes is a critical task. 3-Propylbenzaldehyde, a valuable intermediate, can be synthesized through various pathways. This guide provides a detailed comparison of three prominent synthetic routes, offering experimental protocols and quantitative data to inform the selection of the most suitable method for a given application. The routes compared are the oxidation of 3-propylbenzyl alcohol, the Sommelet reaction of 3-propylbenzyl bromide, and the Rosenmund reduction of 3-propylbenzoyl chloride.

Comparison of Synthetic Routes

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired yield and purity, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for the three distinct methods.

ParameterRoute 1: Oxidation of 3-Propylbenzyl AlcoholRoute 2: Sommelet Reaction of 3-Propylbenzyl BromideRoute 3: Rosenmund Reduction of 3-Propylbenzoyl Chloride
Starting Material 3-Propylbenzyl alcohol3-Propylbenzyl bromide3-Propylbenzoyl chloride
Key Reagents Pyridinium chlorochromate (PCC), DichloromethaneHexamethylenetetramine (HMTA), Acetic Acid, WaterH₂, Palladium on Barium Sulfate (Pd/BaSO₄), Quinoline-Sulfur poison
Reaction Time 2-4 hours18-24 hours4-6 hours
Reaction Temperature Room TemperatureReflux (approx. 100-110 °C)120-140 °C
Overall Yield ~85-95%~60-70%~80-90%
Purity of Crude Product HighModerate (requires extensive purification)High
Key Advantages High yield, mild conditions, relatively short reaction time.Utilizes a readily available starting material.High yield and purity, applicable to a range of acid chlorides.
Key Disadvantages Use of a toxic chromium-based reagent.Moderate yield, long reaction time, potential for side products.Requires specialized catalyst and handling of hydrogen gas.

Experimental Protocols

Route 1: Oxidation of 3-Propylbenzyl Alcohol

This method offers a high-yield and relatively rapid synthesis of this compound under mild conditions.

Step 1: Synthesis of 3-Propylbenzyl alcohol

3-Propylbenzoic acid is reduced to 3-propylbenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Oxidation to this compound

To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite in dichloromethane (CH₂Cl₂), a solution of 3-propylbenzyl alcohol (1 equivalent) in CH₂Cl₂ is added at 0 °C. The mixture is then stirred at room temperature for 2-4 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield this compound.

Route 2: Sommelet Reaction of 3-Propylbenzyl Bromide

The Sommelet reaction provides a classical approach to aldehyde synthesis from benzyl halides.[2][3]

Step 1: Synthesis of 3-Propylbenzyl Bromide

3-Propyltoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, under reflux, to yield 3-propylbenzyl bromide.

Step 2: Formation of the Hexaminium Salt and Hydrolysis

3-Propylbenzyl bromide (1 equivalent) is heated with hexamethylenetetramine (HMTA) (1.1 equivalents) in a mixture of glacial acetic acid and water. The reaction mixture is refluxed for 18-24 hours. During this time, the initially formed hexaminium salt hydrolyzes to the desired aldehyde.[2] The reaction mixture is then cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to afford this compound.

Route 3: Rosenmund Reduction of 3-Propylbenzoyl Chloride

This catalytic hydrogenation method is known for its selectivity in reducing acyl chlorides to aldehydes.[4][5][6]

Step 1: Synthesis of 3-Propylbenzoyl Chloride

3-Propylbenzoic acid is converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Step 2: Reduction to this compound

3-Propylbenzoyl chloride (1 equivalent) is dissolved in an inert solvent like toluene. The Rosenmund catalyst (palladium on barium sulfate, typically 5% Pd) and a catalyst poison (such as a quinoline-sulfur compound) are added. The mixture is heated to 120-140 °C, and a stream of hydrogen gas is bubbled through the solution for 4-6 hours.[5][6] The reaction is monitored for the cessation of HCl evolution. After completion, the catalyst is filtered off, and the solvent is removed by distillation to give this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three compared synthetic routes to this compound.

Synthesis_Comparison cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Sommelet Reaction cluster_route3 Route 3: Rosenmund Reduction 3-Propylbenzoic Acid 3-Propylbenzoic Acid 3-Propylbenzyl Alcohol 3-Propylbenzyl Alcohol 3-Propylbenzoic Acid->3-Propylbenzyl Alcohol Reduction (e.g., LiAlH4) 3-Propylbenzoyl Chloride 3-Propylbenzoyl Chloride 3-Propylbenzoic Acid->3-Propylbenzoyl Chloride Chlorination (SOCl2) This compound This compound 3-Propylbenzyl Alcohol->this compound Oxidation (PCC) 3-Propyltoluene 3-Propyltoluene 3-Propylbenzyl Bromide 3-Propylbenzyl Bromide 3-Propyltoluene->3-Propylbenzyl Bromide Bromination (NBS) 3-Propylbenzyl Bromide->this compound Sommelet Reaction (HMTA, H2O) 3-Propylbenzoyl Chloride->this compound Rosenmund Reduction (H2, Pd/BaSO4)

Caption: Comparative overview of synthetic routes to this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation P1 3-Propylbenzoic Acid I1 3-Propylbenzyl Alcohol P1->I1 Reduction I3 3-Propylbenzoyl Chloride P1->I3 Chlorination P2 3-Propyltoluene I2 3-Propylbenzyl Bromide P2->I2 Bromination F This compound I1->F Oxidation I2->F Sommelet Reaction I3->F Rosenmund Reduction

Caption: Logical workflow from precursors to this compound.

References

A Comparative Guide to the Kinetic Performance of 3-Propylbenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of 3-propylbenzaldehyde in common condensation reactions, placed in context with other substituted benzaldehyde derivatives. Due to a lack of specific published kinetic data for this compound, this document leverages established principles of physical organic chemistry, including Hammett correlations, to predict its reactivity. Detailed experimental protocols are provided to enable researchers to conduct their own kinetic studies and generate empirical data.

Predicted Kinetic Profile of this compound

The reactivity of benzaldehyde derivatives in condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, is significantly influenced by the electronic properties of the substituents on the aromatic ring. The rate-determining step in many of these reactions involves the nucleophilic attack on the carbonyl carbon of the aldehyde. Consequently, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, leading to an increased reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, resulting in a slower reaction rate.

The propyl group at the meta-position (3-position) of this compound is a weak electron-donating group, primarily through an inductive effect. This is quantitatively described by its Hammett substituent constant (σ_m), which is approximately -0.07. The negative value indicates its electron-donating nature. Therefore, it is predicted that this compound will react more slowly in condensation reactions than unsubstituted benzaldehyde (σ = 0) and significantly more slowly than benzaldehydes bearing electron-withdrawing substituents like nitro (σ_m = +0.71) or cyano (σ_m = +0.61) groups.[1] Its reactivity is expected to be comparable to other alkyl-substituted benzaldehydes.

Comparative Performance in Knoevenagel Condensation

The Knoevenagel condensation of various benzaldehydes with active methylene compounds like malononitrile is a well-studied reaction. The reaction rate is sensitive to the electronic effects of the substituents on the benzaldehyde ring.

Table 1: Comparative Performance of Substituted Benzaldehydes in the Knoevenagel Condensation with Malononitrile

Substituted BenzaldehydeSubstituent (Position)Hammett Constant (σ)Reaction Time (min)Yield (%)Relative Reactivity Prediction
4-Nitrobenzaldehyde4-NO₂+0.81599Very High
3-Nitrobenzaldehyde3-NO₂+0.711098High
4-Chlorobenzaldehyde4-Cl+0.246090Moderate
BenzaldehydeH0.006084Baseline
This compound 3-Propyl -0.07 >60 (Predicted) (Predicted) Slightly Lower than Baseline
4-Methylbenzaldehyde4-CH₃-0.1412088Lower than Baseline
4-Methoxybenzaldehyde4-OCH₃-0.2818085Low

Note: The reaction times and yields are compiled from various sources and are intended for comparative purposes; absolute values can vary with specific reaction conditions (catalyst, solvent, temperature).[2][3] The data for this compound is a prediction based on its Hammett constant.

Experimental Protocols for Kinetic Analysis

To obtain precise kinetic data for this compound, the following experimental protocols can be employed.

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry (Knoevenagel Condensation)

This protocol details the monitoring of the Knoevenagel condensation between this compound and malononitrile. The formation of the product, 2-(3-propylbenzylidene)malononitrile, can be monitored by the increase in absorbance at its λ_max.

Materials:

  • This compound

  • Malononitrile

  • Basic catalyst (e.g., piperidine, DABCO)

  • Solvent (e.g., ethanol, acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Determination of λ_max: Prepare a solution of the purified product, 2-(3-propylbenzylidene)malononitrile, in the chosen solvent and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

  • Stock Solutions: Prepare stock solutions of this compound, malononitrile, and the catalyst of known concentrations in the chosen solvent.

  • Kinetic Run: a. Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature. b. In a quartz cuvette, pipette the required volumes of the solvent and the this compound stock solution. c. Add the malononitrile stock solution to the cuvette. To ensure pseudo-first-order kinetics, malononitrile should be in large excess (at least 10-fold) compared to this compound. d. Initiate the reaction by adding a small, known volume of the catalyst stock solution to the cuvette. e. Immediately start recording the absorbance at λ_max as a function of time.

  • Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t. The slope of this plot will be -k_obs. b. The second-order rate constant (k₂) can then be calculated from k_obs and the concentration of the reactant in excess (malononitrile).

Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.[4]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile) or a ketone (e.g., acetophenone for Claisen-Schmidt)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Basic catalyst

  • NMR spectrometer

Procedure:

  • Reference Spectra: Obtain ¹H NMR spectra of the pure starting materials and the purified product to identify characteristic peaks for each species. The aldehyde proton of this compound (around 9.9-10.0 ppm) is often a well-resolved singlet suitable for monitoring.

  • Reaction Setup: a. In an NMR tube, dissolve a known amount of this compound and the other reactant in the deuterated solvent. b. Place the NMR tube in the spectrometer and acquire a spectrum before the addition of the catalyst (t=0). c. Add a known amount of the catalyst to the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.

  • Data Analysis: a. Process the spectra and integrate the characteristic peaks of the reactants and products. b. Plot the concentration (proportional to the integral value) of this compound against time to determine the reaction rate. The initial rate can be determined from the initial slope of this curve. c. By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

Visualizations

Signaling Pathways and Workflows

Knoevenagel_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Ion (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate_ref Enolate Ion Aldehyde This compound (Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Intermediate_ref Tetrahedral Intermediate Enolate_ref->Intermediate Product α,β-Unsaturated Product Intermediate_ref->Product Elimination Water Water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Kinetic_Study_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Prep_Reactants Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) Mix Mix Reactants in Cuvette (Solvent, Aldehyde, Malononitrile) Prep_Reactants->Mix Prep_Instrument Equilibrate Spectrophotometer and Thermostat Prep_Instrument->Mix Initiate Initiate Reaction (Add Catalyst) Mix->Initiate Monitor Monitor Absorbance vs. Time at λ_max Initiate->Monitor Plot_Data Plot ln(A∞ - At) vs. Time Monitor->Plot_Data Calc_kobs Determine Pseudo-First-Order Rate Constant (k_obs) from Slope Plot_Data->Calc_kobs Calc_k2 Calculate Second-Order Rate Constant (k₂) Calc_kobs->Calc_k2

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

References

In-Silico Modeling of 3-Propylbenzaldehyde Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-silico modeling approaches for predicting the reactivity of 3-Propylbenzaldehyde. By examining theoretical frameworks and comparing them with available experimental data for analogous structures, this document aims to equip researchers with the necessary information to select the most appropriate computational models for their specific research needs in areas such as drug discovery and materials science.

Introduction to this compound Reactivity

This compound is an aromatic aldehyde with a propyl group at the meta position of the benzene ring. The reactivity of its aldehyde functional group is influenced by the electronic and steric effects of the propyl substituent. Understanding and predicting this reactivity is crucial for designing synthetic pathways and understanding its interactions in biological systems. In-silico modeling offers a powerful and cost-effective alternative to traditional experimental methods for studying chemical reactivity.

Comparative Analysis of In-Silico Modeling Approaches

Two primary in-silico approaches are commonly employed to model the reactivity of substituted benzaldehydes: Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For aromatic aldehydes, QSAR models can predict properties like toxicity, which is often linked to reactivity.[1][2] These models are built upon datasets of compounds with known activities and use molecular descriptors to quantify structural features.

Alternative Compounds for QSAR Modeling:

Due to the limited specific QSAR studies on this compound, models are often built using a broader range of substituted benzaldehydes. A study on the toxicity of 77 aromatic aldehydes to Tetrahymena pyriformis utilized descriptors such as the lipid-water partition coefficient (log K_o/w_) and quantum topological molecular similarity (QTMS) indices to build predictive models.[1][3]

Table 1: Comparison of QSAR Model Performance for Aromatic Aldehydes

Modeling ApproachKey DescriptorsPredictive Capacity (Overall)Reference
Partial Least Squares (PLS)QTMS at HF/6-31G(d) level, log K_o/w_High[1]
Genetic/Partial Least Squares (G/PLS)QTMS at HF/6-31G(d) level, log K_o/w_High[1]
Multiple Linear Regression (MLR)log K_ow_, Molecular Connectivity IndexGood[2]
Artificial Neural Network (ANN)log K_ow_, Molecular Connectivity IndexBetter than MLR[2]
Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It can be used to calculate various properties related to chemical reactivity, such as activation energies, reaction enthalpies, and molecular orbital energies (HOMO/LUMO). DFT studies on substituted benzaldehydes provide insights into reaction mechanisms and the influence of substituents on reactivity.[4][5][6]

Comparative Reactivity based on Substituent Effects:

The reactivity of substituted benzaldehydes is governed by the electronic nature of the substituent. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, enhancing reactivity towards nucleophiles, while electron-donating groups (EDGs) have the opposite effect.[7] The propyl group is a weak electron-donating group.

Table 2: Relative Reactivity of Substituted Benzaldehydes in Different Reactions

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)Reference
p-NO₂Oxidation with BTMACB1.62[7]
m-NO₂Oxidation with BTMACB1.35[7]
p-ClOxidation with BTMACB0.55[7]
HOxidation with BTMACB1.00[7]
p-CH₃Oxidation with BTMACB2.51[7]
p-OCH₃Oxidation with BTMACB6.31[7]
p-NO₂Wittig Reaction14.7[7]
m-NO₂Wittig Reaction10.5[7]
p-ClWittig Reaction2.75[7]
HWittig Reaction1.00[7]
p-CH₃Wittig Reaction0.45[7]

Note: BTMACB refers to benzyltrimethylammonium chlorobromate. A direct experimental value for this compound is not available in these comparative studies, but its reactivity is expected to be slightly higher than unsubstituted benzaldehyde due to the weak electron-donating nature of the propyl group.

Experimental Protocols for Reactivity Studies

Validation of in-silico models relies on robust experimental data.[8][9] Below are generalized protocols for common reactions used to assess benzaldehyde reactivity.

Protocol for Oxidation of Substituted Benzaldehydes

This protocol is based on the kinetic study of benzaldehyde oxidation.[10]

  • Solution Preparation: Prepare a standard solution of the substituted benzaldehyde in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Initiation: The reaction is initiated by adding a solution of the oxidizing agent (e.g., benzyltrimethylammonium chlorobromate in aqueous acetic acid) to the benzaldehyde solution under controlled temperature.[7]

  • Kinetic Measurement: The reaction progress is monitored by periodically taking aliquots and analyzing the concentration of the remaining benzaldehyde using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate constants are determined by fitting the concentration-time data to the appropriate rate law.

Protocol for Nucleophilic Addition (Wittig Reaction)

This protocol is a general procedure for the Wittig reaction with substituted benzaldehydes.[7]

  • Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent (e.g., THF) and treated with a strong base (e.g., n-butyllithium) at low temperature to generate the corresponding ylide.

  • Reaction with Aldehyde: The substituted benzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography. The yield and reaction time provide a measure of reactivity.

Visualization of In-Silico Modeling Workflows and Pathways

QSAR Modeling Workflow

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation & Prediction Data Dataset of Aromatic Aldehydes Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors (e.g., QTMS, log K_o/w) Split->Descriptors Algorithm Apply Statistical Method (e.g., PLS, ANN) Descriptors->Algorithm Model Generate QSAR Model Algorithm->Model Internal Internal Validation (Leave-one-out) Model->Internal External External Validation (Test Set) Model->External Prediction Predict Reactivity of this compound External->Prediction

Caption: A generalized workflow for developing a QSAR model to predict the reactivity of aromatic aldehydes.

DFT Calculation Workflow for a Reaction

DFT_Workflow cluster_setup System Setup cluster_calculation Computational Calculation cluster_analysis Analysis Reactants Define Reactants (e.g., this compound + Nucleophile) Method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) Reactants->Method Optimization Geometry Optimization of Reactants, Products, and Transition States Method->Optimization Frequency Frequency Calculation to Confirm Stationary Points Optimization->Frequency IRC Intrinsic Reaction Coordinate (IRC) Calculation Frequency->IRC Energy Calculate Activation and Reaction Energies IRC->Energy Properties Analyze Electronic Properties (e.g., HOMO/LUMO) IRC->Properties Mechanism Elucidate Reaction Mechanism Energy->Mechanism

Caption: A typical workflow for investigating a chemical reaction using Density Functional Theory (DFT).

Generalized Reaction Pathway for Nucleophilic Addition to Benzaldehyde

Nucleophilic_Addition Reactants This compound + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Proton Transfer/Elimination) Intermediate->TS2 Products Addition Product TS2->Products

Caption: A simplified signaling pathway for the nucleophilic addition to this compound.

Conclusion

In-silico modeling provides invaluable tools for understanding and predicting the reactivity of this compound. QSAR offers a rapid screening method based on statistical correlations within a class of compounds, while DFT provides detailed mechanistic insights into specific reactions. The choice of method depends on the research question, available computational resources, and the need for qualitative versus quantitative predictions. For accurate and reliable results, it is crucial to validate in-silico models against experimental data whenever possible. The comparative data and protocols presented in this guide serve as a foundation for researchers to design and interpret their own computational and experimental studies on this compound and related compounds.

References

Safety Operating Guide

Safe Disposal of 3-Propylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-propylbenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

GHS Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2]
Flammable liquidsCategory 4H227: Combustible liquid
Reproductive toxicityCategory 1BH360: May damage fertility or the unborn child
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects

Proper Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge this chemical into sewer systems.

Step 1: Waste Collection and Storage

  • Collect waste this compound in its original container or a compatible, properly labeled waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2]

Step 2: Handling Spills

  • In the event of a spill, avoid breathing vapors.[4]

  • Absorb the spill using an inert absorbent material (e.g., vermiculite, dry sand).[3][4]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[3][4]

  • Do not use combustible materials like sawdust.[4]

Step 3: Disposal of Contaminated Materials

  • Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsed container can then be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[4]

Step 4: Arranging for Final Disposal

  • The collected waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: This compound Waste spill Is it a spill? start->spill collect_waste Collect waste in a labeled, compatible container spill->collect_waste No absorb_spill Absorb spill with inert material spill->absorb_spill Yes store_waste Store in designated Satellite Accumulation Area collect_waste->store_waste absorb_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs disposal Disposal by licensed facility (e.g., incineration) contact_ehs->disposal handle_container Handle empty container disposal->handle_container triple_rinse Triple rinse container handle_container->triple_rinse Container is empty recycle Recycle, recondition, or send to sanitary landfill after puncturing triple_rinse->recycle

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 3-Propylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 3-Propylbenzaldehyde in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Chemical Properties

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]
Flammable liquids4H227: Combustible liquid

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂O[1]
Molecular Weight148.20 g/mol [1]
AppearanceData not available
CAS Number103528-31-0[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

Table 3: Recommended Personal Protective Equipment for this compound

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.[3][4][5]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (Butyl rubber, Viton recommended for >8 hours).[3] Natural rubber (latex), nitrile rubber, neoprene, and PVC are not recommended for prolonged contact.[3] A lab coat or other protective clothing should be worn.[2]Prevents skin irritation and absorption through the skin.[1]
Respiratory Protection Wear a filter mask (filter type A) or a full-face respirator if exposure limits are exceeded, irritation is experienced, or when vapors/aerosols are generated.[3][6][7]Protects the respiratory tract from irritation due to inhalation of vapors.[1]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal is critical for safety.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] The recommended storage temperature is often between 2-8°C.[5]

  • Inert Atmosphere: For long-term stability, it is advisable to store under an inert atmosphere, such as nitrogen.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, excessive heat, and sources of ignition.[8][9]

  • Authorized Access: Keep the substance in a locked area or one that is only accessible to qualified and authorized personnel.[6]

3.2. Handling in the Laboratory

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors.[2]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in Table 3.

  • Avoiding Contact: Take care to avoid contact with skin and eyes, and do not breathe in vapors or mists.[4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4][10] Wash hands thoroughly after handling the chemical and before breaks.[4][5]

  • Empty Containers: Containers that have held this compound may still contain hazardous residues and should be handled with the same precautions as the full container.[8]

3.3. Spill Procedures

  • Evacuation: For large spills, evacuate the area immediately and alert emergency personnel.[6]

  • Ventilation: Ensure the spill area is well-ventilated.[8]

  • Containment: For small spills, contain the liquid to prevent it from spreading.[8]

  • Absorption: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like sawdust.[7][8]

  • Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[7][8]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound waste should be classified as hazardous waste.

  • Waste Collection: Collect waste in a compatible and properly labeled container.[7] Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.[7]

  • Disposal Route: All waste containing this compound must be disposed of through a licensed and approved chemical waste disposal company.[7] Do not discharge into sewers or drains.[6][7]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be recycled, reconditioned, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[7]

  • Contaminated PPE: Any PPE that has been contaminated with this compound, such as gloves, should be disposed of as hazardous waste.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response receiving Receive Shipment inspect Inspect Container receiving->inspect store Store in Cool, Dry, Ventilated, Secure Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Prepare for Use handle Handle in Fume Hood don_ppe->handle collect_waste Collect Waste in Labeled Container handle->collect_waste Generate Waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste handle->dispose_ppe Contaminate PPE spill Spill Occurs handle->spill Accidental Spill licensed_disposal Dispose via Licensed Facility collect_waste->licensed_disposal evacuate Evacuate Area spill->evacuate contain Contain & Absorb with Inert Material evacuate->contain collect_spill Collect for Disposal contain->collect_spill collect_spill->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.